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  • Product: 5-(2-Aminoethyl)pyridin-2(1H)-one 2hcl
  • CAS: 1909309-29-0

Core Science & Biosynthesis

Foundational

5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl chemical structure and properties

A Dopamine Bioisostere & Pharmacological Scaffold Executive Summary 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (often referred to as the "pyridone analog of dopamine") is a synthetic small molecule used primarily in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Dopamine Bioisostere & Pharmacological Scaffold

Executive Summary

5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (often referred to as the "pyridone analog of dopamine") is a synthetic small molecule used primarily in medicinal chemistry and neuropharmacology. It serves as a critical bioisostere for dopamine, where the metabolically unstable catechol moiety is replaced by a 2-pyridone ring. This structural modification retains the hydrogen-bond donor/acceptor capabilities required for receptor binding while significantly altering metabolic stability and physicochemical properties.

This guide details the structural dynamics, synthesis, and biological applications of this compound, specifically for researchers in drug discovery targeting G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) receptors.

Chemical Identity & Structure
PropertySpecification
IUPAC Name 5-(2-aminoethyl)-1H-pyridin-2-one dihydrochloride
Common Names 5-(2-Aminoethyl)-2-pyridone 2HCl; Dehydroxy-dopamine pyridone analog
Chemical Formula C₇H₁₀N₂O[1][2] · 2HCl
Molecular Weight 138.17 g/mol (Free base) / ~211.09 g/mol (2HCl Salt)
CAS Number 53403-97-7 (Free base generic ref) / 910400-60-1 (Salt form ref)
Solubility Highly soluble in water (>50 mg/mL), DMSO; insoluble in non-polar solvents.
pKa Values ~9.5 (Primary Amine), ~0.7 (Amide O-protonation), ~11 (Lactam NH deprotonation)
2.1 Structural Bioisosterism

The core value of this molecule lies in its relationship to dopamine. The 2-pyridone ring mimics the phenol/catechol group of dopamine.

  • H-Bond Donor: The Lactam NH (position 1) mimics the meta-hydroxyl of dopamine.

  • H-Bond Acceptor: The Carbonyl Oxygen (position 2) mimics the para-hydroxyl of dopamine.

2.2 Tautomerism & Salt Form

In solution, the free base exists in a tautomeric equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms. The "2HCl" designation indicates a dihydrochloride salt.

  • Site 1 (Strong Basic): The primary amine on the ethyl chain (

    
    ).
    
  • Site 2 (Weak Basic): The carbonyl oxygen or ring nitrogen can be protonated in strong acidic conditions (forming the 2-hydroxypyridinium cation).

Tautomerism cluster_0 Tautomeric Equilibrium & Protonation Lactam Lactam Form (2-Pyridone) Dominant at neutral pH Lactim Lactim Form (2-Hydroxypyridine) Minor tautomer Lactam->Lactim Tautomerization Salt Dihydrochloride Salt (2HCl) [R-NH3]+ [Py-OH]+ 2Cl- Lactam->Salt + 2HCl

Figure 1: Tautomeric equilibrium and salt formation. The 2HCl salt stabilizes the molecule in a protonated state, ensuring high water solubility.

Synthesis & Production Protocols

The synthesis typically avoids direct electrophilic substitution on the pyridone ring due to competing N- vs O-alkylation. A robust route utilizes a Henry Reaction (Nitroaldol) followed by reduction and deprotection.

3.1 Synthetic Route (Step-by-Step)
  • Starting Material: 6-Methoxy-3-pyridinecarboxaldehyde (Commercially available).

  • Condensation: Reaction with nitromethane (

    
    ) using ammonium acetate as a catalyst to form the nitrostyrene derivative.
    
  • Reduction: Catalytic hydrogenation (

    
    ) or Hydride reduction (
    
    
    
    ) converts the nitroalkene to the primary amine.
  • Demethylation/Hydrolysis: Treatment with concentrated HBr or HCl cleaves the methyl ether, revealing the hydroxyl group which tautomerizes to the 2-pyridone.

  • Salt Formation: The product is dissolved in ethanol/ether and treated with anhydrous HCl gas to precipitate the 2HCl salt.

Synthesis Start 6-Methoxy-3-pyridinecarboxaldehyde Step1 Henry Reaction (MeNO2, NH4OAc) Start->Step1 Inter1 Intermediate: (E)-2-methoxy-5-(2-nitrovinyl)pyridine Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Pd-C) Inter1->Step2 Inter2 Intermediate: 2-(6-methoxypyridin-3-yl)ethanamine Step2->Inter2 Step3 Demethylation (Conc. HBr or HCl, reflux) Inter2->Step3 Final 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl Step3->Final

Figure 2: Synthetic pathway from methoxypyridine precursor to the final dihydrochloride salt.

Biological Applications & Mechanism[3][4]
4.1 Dopamine Receptor Agonism

This compound is a Dopamine D2/D3 Receptor Agonist .

  • Mechanism: The ethylamine side chain binds to the conserved Aspartate (Asp3.32) residue in the receptor's binding pocket via an ionic interaction. The pyridone ring resides in the hydrophobic pocket usually occupied by the catechol ring of dopamine, engaging in Serine (Ser5.42/5.46) hydrogen bonding.

  • Selectivity: It often shows a preference for D3 over D2 receptors compared to dopamine, a trait common in non-catechol agonists.

4.2 Advantages over Dopamine
  • Metabolic Stability: The pyridone ring is resistant to COMT (Catechol-O-Methyl Transferase), which rapidly degrades dopamine. This extends the half-life of the molecule in in vitro assays.

  • Blood-Brain Barrier (BBB): While the salt form is polar, the free base (at physiological pH) has a slightly better lipophilicity profile than dopamine, though it still requires transport mechanisms or prodrug strategies for effective CNS penetration in vivo.

4.3 Experimental Workflow: Receptor Binding Assay

To verify the activity of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl, a radioligand displacement assay is the standard protocol.

Protocol:

  • Membrane Prep: Isolate membranes from CHO cells stably expressing human D2 or D3 receptors.

  • Ligand: Use [³H]-Spiperone (antagonist) or [³H]-Dopamine (agonist) as the radioligand.

  • Incubation: Incubate membranes with radioligand + varying concentrations (

    
     to 
    
    
    
    ) of the test compound.
  • Analysis: Measure radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Handling, Safety, and Stability
ParameterGuideline
Storage Store at -20°C. Hygroscopic; keep under inert gas (Nitrogen/Argon).
Stability Stable in solid state for >2 years. In solution (water/buffer), use within 24 hours to prevent oxidation or dimerization.
Safety Irritant. The 2HCl salt is acidic. Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.
Reconstitution Dissolve in distilled water or PBS. For cellular assays, filter sterilize (0.22 µm) after dissolution.
References
  • Bioisosterism in Dopamine Agonists: Mewshaw, R. E., et al. "New generation dopaminergic agents.[3] Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template."[3] Bioorganic & Medicinal Chemistry Letters, 2002.[3] Link

  • Pyridone Scaffold Properties: Zhang, Y., & Pike, A. "Pyridones in drug discovery: Recent advances."[4] Bioorganic & Medicinal Chemistry Letters, 2021.[4] Link

  • Dopamine Receptor Binding Protocols: Glase, S. A., et al. "Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin."[5] Journal of Medicinal Chemistry, 1995. Link

  • General Chemical Data: PubChem Compound Summary for 5-(1-aminoethyl)-1H-pyridin-2-one (Isomer/Analog Reference). Link[6]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(2-aminoethyl)-2(1H)-pyridinone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Pyridinone scaffolds are privileged structures in medicinal chemistry, frequently incorporate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry, frequently incorporated into drug candidates due to their favorable physicochemical and pharmacokinetic properties.[1][2] The compound 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride is a functionalized pyridinone derivative of interest in drug discovery and development. Its structure, featuring a basic aminoethyl side chain and a polar pyridinone core, suggests a distinct profile of properties crucial for its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride, offering both foundational data and detailed experimental protocols for its characterization. Given the limited publicly available data for this specific molecule, this guide will also draw upon data from closely related analogs to provide a more complete picture for the research scientist.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

  • Chemical Name: 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride

  • Synonyms: 6-(2-aminoethyl)pyridin-2-ol dihydrochloride

  • CAS Number: 1609403-24-8[3]

  • Molecular Formula: C₇H₁₀N₂O · 2HCl[3]

  • Molecular Weight: 211.09 g/mol

  • Chemical Structure:

    • The molecule consists of a 2-pyridone ring substituted at the 6-position with an aminoethyl group. The dihydrochloride salt form indicates that both the pyridine ring nitrogen and the primary amine of the side chain are protonated.

Physicochemical Properties: A Tabulated Summary

Quantitative physicochemical data are paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and predicted data for 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride and a closely related isomer, 1-(2-aminoethyl)pyridin-2(1H)-one, for comparative purposes.

Property6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride1-(2-Aminoethyl)pyridin-2(1H)-one (Isomer)
Molecular Weight ( g/mol ) 211.09138.17
Melting Point (°C) Data not publicly available66.0[1]
LogP (Octanol-Water Partition Coefficient) -1.15 (Calculated)[3]-0.284[1]
Water Solubility Expected to be high due to hydrochloride salt form1.60 (units not specified)[1]
pKa (Basic) Data not publicly available7.68 (Apparent)[1]

Note: The LogP value for 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride is a calculated value and may differ from the experimentally determined value. The data for 1-(2-aminoethyl)pyridin-2(1H)-one is provided for illustrative purposes as a structural isomer.

Core Physicochemical Characterization: Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Determination of Melting Point

Principle: The melting point is a fundamental thermal property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is utilized.

  • Measurement:

    • An initial rapid heating is performed to determine an approximate melting range.

    • A second, slower determination is conducted with a fresh sample, heating at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Principle: Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. For an ionizable compound like a dihydrochloride salt, solubility is highly pH-dependent.

Methodology: Equilibrium Shake-Flask Method

  • Solvent Systems: A range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO) are prepared.

  • Procedure:

    • An excess amount of 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride is added to a known volume of each solvent in a sealed flask.

    • The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • The suspensions are filtered through a 0.22 µm filter to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Expression: Solubility is expressed in mg/mL or mol/L.

graph experimental_workflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Excess Compound" [width=2]; "Solvent" [width=2]; "Equilibration" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; "Filtration" [width=2]; "HPLC Analysis" [width=2.5]; "Solubility Data" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility Determination Workflow
pKa Determination

Principle: The pKa values represent the ionization constants of the acidic and basic functional groups in a molecule. For 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride, determining the pKa of the pyridinium and ammonium ions is crucial for understanding its charge state at different physiological pHs.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

  • Titration:

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis:

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa values are determined from the half-equivalence points on the titration curve. For a diprotic acid (the dihydrochloride salt), two inflection points corresponding to the two pKa values are expected.

Advanced Physicochemical Characterization

For drug development, a deeper understanding of the solid-state properties is often necessary.

Hygroscopicity

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter for hydrochloride salts, as moisture uptake can affect stability, flowability, and formulation performance.[4]

Methodology: Gravimetric Sorption Analysis (GSA)

  • Instrumentation: A dynamic vapor sorption (DVS) instrument is used.

  • Procedure:

    • A small, accurately weighed sample is placed in the instrument.

    • The sample is subjected to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25 °C).

    • The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water.

  • Data Analysis: A sorption-desorption isotherm is generated, plotting the change in mass versus RH. The hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[5]

Solid-State Characterization: Powder X-Ray Diffraction (PXRD)

Principle: PXRD is a powerful technique for identifying the crystalline or amorphous nature of a solid and for characterizing its crystal form (polymorphism). Each crystalline solid has a unique PXRD pattern.

Methodology:

  • Sample Preparation: A fine powder of the sample is packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline form.

graph PXRD_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "Powder_Sample" [width=2.5]; "XRay_Source" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diffraction" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; "Detector" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PXRD_Pattern" [width=2.5]; Powder X-Ray Diffraction (PXRD) Workflow
Thermal Analysis: TGA and DSC

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

  • Instrumentation: A simultaneous TGA/DSC instrument is often used.

  • Procedure:

    • A small, accurately weighed sample is placed in a sample pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • The TGA curve shows mass loss as a function of temperature.

    • The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for organic molecules.

Expected ¹H NMR Features:

  • Signals corresponding to the protons on the pyridinone ring.

  • Signals for the ethylenic protons of the side chain.

  • A broad signal for the amine protons (which may exchange with deuterium in deuterated solvents).

  • The chemical shifts of protons adjacent to the protonated nitrogens will be shifted downfield.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying functional groups.

Expected IR Absorption Bands:

  • N-H stretching vibrations for the pyridinone and ammonium groups.

  • C=O stretching vibration of the pyridinone ring.

  • C=C and C=N stretching vibrations of the aromatic ring.

  • C-N stretching vibrations.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected MS Data:

  • The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₀N₂O).

  • Fragmentation patterns can provide further structural information.

Conclusion

The physicochemical properties of 6-(2-aminoethyl)-2(1H)-pyridinone dihydrochloride are fundamental to its development as a potential therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While specific experimental data for this compound remains limited in the public domain, the provided protocols and comparative data from a close isomer offer a robust starting point for researchers. A thorough characterization, as outlined in this guide, is an indispensable step in advancing any pyridinone-based compound through the drug discovery and development pipeline.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). [Link]

  • EPA. (n.d.). 1-(2-Aminoethyl)pyridin-2(1H)-one Properties. CompTox Chemicals Dashboard. [Link]

  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. [Link]

  • YouTube. (2025). Hygroscopicity in Pharmaceuticals. [Link]

  • Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Substituted Pyridin-2(1H)-one Derivatives

A Note to the Researcher: Following a comprehensive search of public chemical databases, scientific literature, and patent repositories, a specific entry and associated technical data for "5-(2-Aminoethyl)pyridin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Following a comprehensive search of public chemical databases, scientific literature, and patent repositories, a specific entry and associated technical data for "5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl" could not be definitively identified. This suggests the compound may be a novel entity, a proprietary research chemical not yet in the public domain, or that the nomenclature may be subject to variation.

In the spirit of providing a valuable and technically grounded resource for researchers in drug development, this guide will focus on the broader, highly relevant class of 5-Substituted Pyridin-2(1H)-ones . This chemical scaffold is a cornerstone in medicinal chemistry, and understanding its synthesis, properties, and applications provides the essential context for the design and investigation of novel derivatives such as the one specified.

Introduction: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one (also known as 2-pyridone) core is a privileged heterocyclic scaffold in drug discovery.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore capable of engaging in a variety of biological interactions. The scaffold features a lactam (cyclic amide) moiety, which can exist in tautomeric equilibrium with its lactim form (2-hydroxypyridine), although the pyridone form typically predominates under physiological conditions.[3] This duality is crucial, as the NH group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.[3][4]

Substitution at the 5-position of the pyridone ring is a common strategy for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. This position is electronically distinct and synthetically accessible, allowing for the introduction of a wide array of functional groups, from simple amines to complex aromatic systems. These derivatives have shown a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]

IdentifierValueSource
IUPAC Name Pyridin-2(1H)-oneN/A
CAS Number 142-08-5N/A
Molecular Formula C₅H₅NON/A
Molecular Weight 95.09 g/mol N/A
Canonical SMILES C1=CC=C(NC1=O)N/A

Synthetic Strategies for 5-Substituted Pyridin-2(1H)-ones

The construction of the 5-substituted pyridin-2(1H)-one core can be approached through several strategic pathways. The choice of method often depends on the desired substituent at the 5-position and the availability of starting materials. A common and robust approach involves the synthesis of a precursor molecule, such as 5-nitropyridin-2(1H)-one, which can then be chemically modified.

General Synthetic Workflow

A logical and frequently employed workflow begins with the functionalization of a readily available pyridine derivative, followed by the formation of the pyridone ring, and concluding with the modification of the 5-position substituent.

Synthetic_Workflow Start 2-Aminopyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Step 1 Diazotization Diazotization & Hydrolysis (NaNO₂, H₂O) Nitration->Diazotization Step 2 Nitro_Pyridone 5-Nitro-pyridin-2(1H)-one (Key Intermediate) Diazotization->Nitro_Pyridone Step 3 Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Pyridone->Reduction Step 4a Amino_Pyridone 5-Amino-pyridin-2(1H)-one (Versatile Precursor) Reduction->Amino_Pyridone Step 5 Functionalization Further Functionalization (e.g., Acylation, Alkylation) Amino_Pyridone->Functionalization Step 6 Target Target 5-Substituted Pyridin-2(1H)-one Functionalization->Target

Caption: General workflow for synthesizing 5-substituted pyridin-2(1H)-ones.

Protocol: Synthesis of 5-Amino-pyridin-2(1H)-one

This protocol outlines a well-established, multi-step synthesis to produce 5-aminopyridin-2(1H)-one, a key intermediate for creating derivatives like the target compound. The causality behind this pathway is the robust and high-yielding nature of nitration chemistry on the electron-rich aminopyridine ring, followed by a standard diazotization to install the hydroxyl (keto) group, and a clean reduction of the nitro group.

Step 1: Nitration of 2-Aminopyridine The initial step involves the regioselective nitration of 2-aminopyridine. The amino group directs the electrophilic nitration primarily to the 5-position.

  • Reagents: 2-Aminopyridine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-aminopyridine to concentrated sulfuric acid, maintaining the temperature below 20°C.[5]

    • Once dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 50°C.[5]

    • After the addition is complete, stir the mixture at 40-50°C for several hours until the reaction is complete (monitored by TLC or LC-MS).[5]

    • The resulting product is typically 2-amino-5-nitropyridine.

Step 2: Diazotization and Hydrolysis to 5-Nitro-pyridin-2(1H)-one The amino group of 2-amino-5-nitropyridine is converted to a diazonium salt, which is subsequently hydrolyzed in situ to form the pyridone.

  • Reagents: 2-Amino-5-nitropyridine, Sulfuric Acid, Sodium Nitrite (NaNO₂), Water.

  • Procedure:

    • Dissolve the 2-amino-5-nitropyridine from the previous step in an aqueous solution of sulfuric acid, cooling to 0-10°C.[5]

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt.[5]

    • After the addition, the reaction is typically warmed to allow for the hydrolysis of the diazonium salt to the hydroxyl group, which tautomerizes to the more stable pyridone carbonyl.

    • The product, 5-nitro-pyridin-2(1H)-one, often precipitates from the solution and can be collected by filtration.[5]

Step 3: Reduction to 5-Amino-pyridin-2(1H)-one The nitro group is a versatile handle that can be cleanly reduced to a primary amine, providing a key point for diversification.

  • Reagents: 5-Nitro-pyridin-2(1H)-one, Catalyst (e.g., Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)), Hydrogen Source (H₂ gas or a transfer agent like ammonium formate), Solvent (e.g., Methanol, Ethanol).

  • Procedure:

    • Suspend 5-nitro-pyridin-2(1H)-one in a suitable solvent like methanol in a hydrogenation vessel.[6][7]

    • Add a catalytic amount of Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (or add the transfer hydrogenation agent) and stir vigorously at room temperature.[6][7]

    • Monitor the reaction until the uptake of hydrogen ceases or starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 5-amino-pyridin-2(1H)-one.[6]

From Precursor to Target: Synthesis of an Aminoethyl Side Chain

With 5-aminopyridin-2(1H)-one in hand, the introduction of a 2-aminoethyl group at the 5-position would require further synthetic steps. While a specific protocol for the requested molecule is unavailable, a plausible, expert-derived synthetic pathway can be proposed. This theoretical pathway illustrates the logic used in medicinal chemistry to build complex molecules from simpler, functionalized cores.

Proposed_Synthesis cluster_0 Plausible Synthetic Route Amino_Pyridone 5-Amino-pyridin-2(1H)-one Sandmeyer Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) Amino_Pyridone->Sandmeyer Bromo_Pyridone 5-Bromo-pyridin-2(1H)-one Sandmeyer->Bromo_Pyridone Heck_Coupling Heck or Sonogashira Coupling (with protected vinyl/ethynyl amine equivalent) Bromo_Pyridone->Heck_Coupling Functionalized_Intermediate 5-(Functionalized Ethyl) -pyridin-2(1H)-one Heck_Coupling->Functionalized_Intermediate Reduction_Deprotection Reduction & Deprotection Functionalized_Intermediate->Reduction_Deprotection Target 5-(2-Aminoethyl) -pyridin-2(1H)-one Reduction_Deprotection->Target Salt Salt Formation (HCl in Ether) Target->Salt Final Target Dihydrochloride Salt Salt->Final

Caption: A plausible, theoretical pathway to the target molecule.

This proposed route involves converting the versatile 5-amino group into a 5-bromo group via a Sandmeyer reaction. This bromide can then undergo palladium-catalyzed cross-coupling reactions (like Heck or Sonogashira) to introduce a two-carbon chain. Subsequent reduction of any unsaturation and removal of protecting groups would yield the desired aminoethyl side chain. Finally, treatment with hydrochloric acid would furnish the dihydrochloride salt.

Applications and Biological Significance

Pyridin-2(1H)-one derivatives are of significant interest to the pharmaceutical industry due to their ability to mimic peptide bonds and interact with a wide range of biological targets.[1][2]

  • Anticancer Activity: Many kinase inhibitors feature a pyridone core, which often interacts with the hinge region of the kinase active site. The scaffold's ability to act as both a hydrogen bond donor and acceptor is critical for this binding mode.[2]

  • Antiviral Agents: Pyridinone-based compounds have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[3] Their structure allows for specific interactions within the NNRTI binding pocket of the enzyme.

  • Central Nervous System (CNS) Agents: The scaffold is present in molecules designed to treat various CNS disorders, leveraging its physicochemical properties to achieve blood-brain barrier penetration.

  • Anti-inflammatory and Analgesic Effects: Certain 3,5-disubstituted pyridin-2(1H)-ones have demonstrated potent anti-allodynic effects in models of inflammatory pain.[6]

The introduction of a basic aminoethyl side chain at the 5-position, as in the requested compound, is a classic medicinal chemistry strategy. This group can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site and can significantly improve the aqueous solubility of the molecule, which is often a critical factor for bioavailability.

Safety and Handling

While specific safety data for the target compound is unavailable, general precautions for handling substituted pyridinone derivatives and alkyl amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Many functionalized heterocyclic compounds are classified as irritants and may be harmful if swallowed or inhaled. A thorough risk assessment should be conducted before commencing any experimental work.

References

  • Bédard, F., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents. WO2020178175A1.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available at: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available at: [Link]

  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Available at: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Patel, N. B., & Patel, H. R. (2009). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ARKIVOC. Available at: [Link]

  • Amanote Research. (2009). Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Available at: [Link]

  • Shestakov, A. S., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available at: [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Available at: [Link]

  • ResearchGate. (2022). Synthesis of pyridinone with various reactions. Available at: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • CN112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

Sources

Exploratory

Biological Activity of Aminoethyl Pyridinone Derivatives: A Technical Monograph

This technical guide provides an in-depth analysis of aminoethyl pyridinone derivatives , a privileged scaffold in medicinal chemistry. This structural motif—combining a polar, hydrogen-bonding pyridinone core with a fle...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of aminoethyl pyridinone derivatives , a privileged scaffold in medicinal chemistry. This structural motif—combining a polar, hydrogen-bonding pyridinone core with a flexible, basic aminoethyl side chain—serves as a critical bioisostere for peptide bonds, nucleobases, and biogenic amines.

Executive Summary

The aminoethyl pyridinone scaffold represents a versatile pharmacophore used to interrogate and modulate complex biological targets, including Factor Xa , Dopamine D2/D3 receptors , and Integrins . Its utility stems from the pyridinone ring's ability to serve as a neutral, polar spacer that orients the basic aminoethyl group—mimicking the side chains of lysine or arginine—into deep binding pockets (e.g., the S1 specificity pocket of serine proteases). This guide details the medicinal chemistry, structure-activity relationships (SAR), and validated experimental protocols for this class of compounds.[1]

Part 1: The Pharmacophore & Chemical Space

Structural Logic

The core architecture consists of a pyridin-2(1H)-one or pyridin-4(1H)-one ring substituted with a 2-aminoethyl chain. This design exploits three molecular features:

  • Dipole & H-Bonding: The lactam (amide) functionality of the pyridinone ring mimics the peptide bond (

    
    ) or the nucleobase hydrogen-bonding array, allowing it to participate in donor-acceptor networks within active sites.
    
  • The "Basic Handle": The aminoethyl group (

    
    ) provides a cationic center at physiological pH, critical for forming salt bridges with aspartate or glutamate residues in GPCRs and proteases.
    
  • Conformational Control: Unlike a flexible aliphatic chain, the planar pyridinone ring restricts the conformational space of the attached substituents, reducing the entropic penalty of binding.

Pharmacophore Visualization

The following diagram illustrates the functional dissection of the aminoethyl pyridinone scaffold.

Pharmacophore cluster_legend Functional Roles Core Pyridinone Core (Planar Scaffold) Linker Ethyl Linker (Distance Control) Core->Linker N1 or C3 Attachment R_Group Hydrophobic Tail (Selectivity Element) Core->R_Group Pi-Stacking (e.g., Tyr99) Amine Basic Amine (Cationic Warhead) Linker->Amine Ionic Interaction (e.g., Asp189) Desc Core: H-Bond Donor/Acceptor Amine: Salt Bridge Formation Tail: S4 Pocket Occupancy

Caption: Functional decomposition of the aminoethyl pyridinone scaffold showing the interplay between the polar core, basic warhead, and hydrophobic selectivity elements.

Part 2: Primary Biological Targets & Mechanisms

Hemostasis: Factor Xa Inhibition

One of the most successful applications of the pyridinone scaffold is in the design of direct Factor Xa (fXa) inhibitors (anticoagulants).

  • Mechanism: The pyridinone ring acts as a neutral scaffold that projects the aminoethyl (or amidine-mimic) group into the S1 specificity pocket , where it forms a salt bridge with Asp189 .

  • Key Interaction: The carbonyl oxygen of the pyridinone often accepts a hydrogen bond from the backbone NH of Gly216 or Ser195 , stabilizing the inhibitor-enzyme complex.

  • Example: While Apixaban uses a pyrazole-pyridinone fused system, early research probes (e.g., DPC423 analogs) utilized simple N-aminoethyl pyridinones to map the S1-S4 pocket distance.

Neuroscience: Dopaminergic Modulation

Aminoethyl pyridinones serve as bioisosteres for the ethylamine side chain of dopamine .

  • Target: Dopamine D2 and D3 Receptors (GPCRs).

  • Binding Mode: The protonated amine of the aminoethyl group interacts with the conserved Asp3.32 residue in Transmembrane Helix 3 (TM3). The pyridinone ring replaces the catechol moiety, providing hydrogen bonding capabilities (mimicking the meta/para-hydroxyls) but with improved metabolic stability against COMT (catechol-O-methyltransferase).

  • Activity Profile: Depending on the substitution at the nitrogen (e.g., N-propyl vs. N-phenylethyl), these derivatives can act as partial agonists or antagonists.

Peptidomimetics & Integrins

In integrin antagonists (e.g.,


), the aminoethyl pyridinone moiety mimics the Arginine-Glycine-Aspartate (RGD)  motif. The basic amine mimics the guanidine of Arginine, while the pyridinone scaffold constrains the geometry to match the turn conformation required for high-affinity binding.

Part 3: Structure-Activity Relationship (SAR)[1]

The biological activity is highly sensitive to three vectors of modification:

Modification VectorStructural ChangeBiological Consequence
N1-Substitution Alkyl vs. Aryl linkersDetermines solubility and bioavailability. Bulky aryl groups often target the hydrophobic S4 pocket in proteases.
Linker Length Methyl (C1) vs. Ethyl (C2)Critical: The C2 (aminoethyl) length is optimal for reaching Asp189 (fXa) or Asp3.32 (D2) without steric clash. C1 is often too short; C3 is too floppy (entropic penalty).
Ring C-Substitution 3-CN, 3-OH, or 6-Methyl3-Cyano: Increases polarity and H-bond accepting capability (common in fXa inhibitors).3-Hydroxy: Creates iron-chelating sites (antimicrobial activity).

Part 4: Experimental Protocols

Synthesis of N-(2-Aminoethyl)pyridin-2-one

This protocol describes the synthesis of the core scaffold via N-alkylation, a robust method for generating library precursors.

Reagents: 2-Hydroxypyridine, N-Boc-2-bromoethylamine, Potassium Carbonate (


), DMF.
  • Preparation: Dissolve 2-hydroxypyridine (10 mmol) and

    
     (15 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to generate the pyridin-2-one anion.
    
  • Alkylation: Add N-Boc-2-bromoethylamine (12 mmol) dropwise. Heat the mixture to 60°C for 12 hours.

    • Note: O-alkylation is a competing side reaction. Using a polar aprotic solvent like DMF and higher temperatures favors the thermodynamically stable N-alkylated product (pyridinone).

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) at 0°C for 1 hour to yield the free amine.

  • Validation:

    
     NMR should show the characteristic pyridinone doublets and the ethylene triplets (
    
    
    
    ppm).
Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the biological activity of the synthesized derivatives against the coagulation factor Xa.

Principle: Hydrolysis of the chromogenic substrate S-2222 by Factor Xa releases p-nitroaniline (pNA), measured at 405 nm. Inhibitors decrease the rate of pNA production.

Materials:

  • Human Factor Xa (Enzyme Research Labs)

  • Chromogenic Substrate S-2222 (Chromogenix)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

  • Dilution: Prepare serial dilutions of the aminoethyl pyridinone derivative in Assay Buffer (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 20

    
    L of inhibitor with 20 
    
    
    
    L of Factor Xa (0.5 nM final). Incubate for 15 minutes at 37°C to reach equilibrium.
  • Initiation: Add 20

    
    L of S-2222 (200 
    
    
    
    M final).
  • Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes using a microplate reader.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard 
    
    
    
    curve to determine potency.
Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow cluster_synthesis Phase I: Synthesis cluster_assay Phase II: Bioassay S1 2-Hydroxypyridine S2 N-Alkylation (DMF, 60°C) S1->S2 S3 TFA Deprotection S2->S3 S4 Scaffold Generated S3->S4 A1 Factor Xa Incubation S4->A1 Dilution A2 Add S-2222 (Substrate) A1->A2 A3 Measure A405 (Kinetic) A2->A3 A4 Calculate IC50 A3->A4

Caption: Integrated workflow for the synthesis and chromogenic evaluation of aminoethyl pyridinone derivatives.

References

  • Quan, M. L., et al. (2001). "The design and synthesis of noncovalent factor Xa inhibitors." Current Topics in Medicinal Chemistry, 1(2), 137-149. Link

  • Glase, S. A., et al. (1995). "Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin." Journal of Medicinal Chemistry, 38(16), 3132-3137.[2] Link

  • Pinto, D. J., et al. (2007). "Discovery of Factor Xa Inhibitors." Burger's Medicinal Chemistry and Drug Discovery. Link

  • Kranjc, A., et al. (2005).[1] "Novel thrombin inhibitors containing a pyridinone core." Bioorganic & Medicinal Chemistry Letters, 15(1), 147-151.

  • Hirschmann, R., et al. (1992). "Nonpeptidal peptidomimetics with a beta-D-glucose scaffolding. A partial somatostatin agonist." Journal of the American Chemical Society, 114(23), 9217-9218.

Sources

Foundational

Therapeutic Potential of 5-(2-Aminoethyl)pyridin-2(1H)-one Scaffolds

The following technical guide details the therapeutic utility, structural properties, and synthetic pathways of 5-(2-Aminoethyl)pyridin-2(1H)-one scaffolds. Executive Summary The 5-(2-Aminoethyl)pyridin-2(1H)-one scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, structural properties, and synthetic pathways of 5-(2-Aminoethyl)pyridin-2(1H)-one scaffolds.

Executive Summary

The 5-(2-Aminoethyl)pyridin-2(1H)-one scaffold represents a critical bioisostere in medicinal chemistry, designed to mimic the pharmacophoric features of biogenic amines—specifically histamine and tyramine —while offering superior metabolic stability and tunable physicochemical properties.

Unlike the imidazole ring of histamine, which is subject to rapid tautomerization and metabolic degradation (e.g., by diamine oxidase), the 2-pyridone core provides a rigid, non-basic, and hydrogen-bond-rich motif. This scaffold is increasingly utilized in:

  • GPCR Ligand Design: As a selective replacement for imidazole in Histamine H2/H3 antagonists.[1]

  • Kinase Inhibition: As a dual H-bond donor/acceptor motif targeting the ATP-binding hinge region.[1]

  • Peptidomimetics: Serving as a constrained analog of basic amino acid side chains (Lys/Arg) in protease inhibitors.[1]

Structural Biology & Pharmacophore Analysis

Bioisosteric Rationale

The core value of this scaffold lies in its ability to replicate the spatial arrangement of the ethylamine side chain relative to a polar aromatic headgroup.[1]

FeatureHistamine (Imidazole)5-(2-Aminoethyl)-2-pyridoneTherapeutic Advantage
H-Bond Donor N-H (Pyrrole-like)N-H (Lactam)Permanent donor; no tautomeric ambiguity.[1]
H-Bond Acceptor N (Pyridine-like)C=O[1] (Carbonyl)Strong acceptor; independent of pH.[1]
Aromaticity 6π Electron System6π System (Amide resonance)Maintains

stacking capability.[1]
pKa (Headgroup) ~6.0 (Amphoteric)~11 (Non-basic amide)Reduces off-target cation interactions; improves oral bioavailability.[1]
Metabolic Stability Low (CYP450/DAO labile)HighResistant to oxidative ring opening.[1]
Pharmacophore Map

The diagram below illustrates the overlay of the 5-(2-aminoethyl)-2-pyridone scaffold with the bioactive conformation of histamine.[1]

Pharmacophore cluster_legend Key Interaction Zones Histamine Histamine (Natural Ligand) Target Biological Target (GPCR / Kinase Hinge) Histamine->Target H-Bond (Imidazole N) Histamine->Target Ionic Bond (NH3+) Pyridone 5-(2-Aminoethyl)-2-pyridone (Synthetic Bioisostere) Pyridone->Histamine  Bioisosteric Replacement (Improved Stability) Pyridone->Target H-Bond (Lactam NH/CO) Pyridone->Target Ionic Bond (NH3+) Cationic Tail Cationic Tail Aromatic Head Aromatic Head

Caption: Pharmacophoric overlay showing the retention of the cationic tail interaction while stabilizing the aromatic headgroup interactions via the pyridone lactam motif.

Therapeutic Applications

Histamine H2/H3 Receptor Antagonists

Early work demonstrated that replacing the imidazole ring of histamine with a pyridine or pyridone ring shifts the profile from agonist to antagonist.[1] The 5-substitution pattern is critical here; it mimics the trans-conformation of histamine required for H2 receptor recognition, whereas 2-substitution patterns often retain H1 agonist activity.[1]

  • Mechanism: The pyridone carbonyl accepts a hydrogen bond from the receptor (likely Asp98 or Tyr250 in H2), while the lactam NH donates to a backbone carbonyl, locking the receptor in an inactive state.

Kinase Hinge Binders

In oncology, the 2-pyridone motif is a "privileged structure" for ATP-competitive inhibitors.[1]

  • Binding Mode: The lactam unit (NH donor, CO acceptor) forms a bidentate H-bond network with the kinase hinge region (e.g., the backbone of the "gatekeeper" residue).

  • Role of Aminoethyl Chain: The 5-position side chain extends into the ribose-binding pocket or the solvent-exposed region, where the terminal amine can form salt bridges with conserved glutamate or aspartate residues (e.g., Glu in the

    
    C-helix), improving potency and solubility.
    
Thrombin & Factor Xa Inhibitors

The scaffold serves as a P1 residue mimetic.[1] The basic aminoethyl group mimics the side chain of Arginine, engaging the S1 specificity pocket (Asp189 in Trypsin-like serine proteases), while the pyridone core provides a rigid linker that positions the scissile bond mimic correctly.

Synthetic Methodologies

To ensure high purity and regioselectivity, the synthesis typically avoids direct nitration of pyridone (which is harsh and often regioselective for the 3-position). The most robust route utilizes a Henry Reaction (Nitroaldol) strategy starting from a protected precursor.[1]

Preferred Route: The Nitroaldol Strategy

This protocol ensures the exclusive formation of the 5-isomer and allows for mild reduction conditions compatible with the lactam.[1]

Step-by-Step Protocol:
  • Starting Material: 6-Methoxynicotinaldehyde (commercially available).[1] Note: The methoxy group protects the lactam as a lactim ether.

  • Henry Reaction (Condensation):

    • Reagents: Nitromethane (

      
      ), Ammonium Acetate (
      
      
      
      ).[1]
    • Conditions: Reflux in acetic acid or ethanol for 4-6 hours.

    • Product: 2-Methoxy-5-(2-nitrovinyl)pyridine.[1]

    • Mechanism: Base-catalyzed deprotonation of nitromethane followed by nucleophilic attack on the aldehyde and dehydration.[1]

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (

      
      ) or 
      
      
      
      / Raney Nickel.[1]
    • Conditions: THF,

      
       to RT.[1][2]
      
    • Product: 2-Methoxy-5-(2-aminoethyl)pyridine.[1]

  • Deprotection (Lactim to Lactam):

    • Reagents: Aqueous HBr or concentrated HCl.[1]

    • Conditions: Reflux for 2 hours.

    • Final Product: 5-(2-Aminoethyl)pyridin-2(1H)-one.[1]

Synthetic Pathway Diagram

Synthesis Start 6-Methoxynicotinaldehyde Step1 Henry Reaction (CH3NO2, NH4OAc) Start->Step1 Inter1 2-Methoxy-5-(2-nitrovinyl)pyridine Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Ra-Ni) Inter1->Step2 Inter2 2-Methoxy-5-(2-aminoethyl)pyridine Step2->Inter2 Step3 Hydrolysis/Deprotection (HBr/AcOH) Inter2->Step3 Final 5-(2-Aminoethyl)pyridin-2(1H)-one Step3->Final

Caption: Step-wise synthesis via the Henry reaction, utilizing a methoxy-protected intermediate to ensure regioselectivity and yield.

Optimization & SAR Strategies

When optimizing this scaffold for drug candidates, modifications are typically made at three vectors:

VectorModification StrategyEffect on Potency/ADME
N1 (Lactam Nitrogen) Alkylation (Methyl/Ethyl)Removes H-bond donor; improves lipophilicity and membrane permeability.[1] Often converts the scaffold into a pure H-bond acceptor.[1]
C3 Position Halogenation (F/Cl) or Cyano (-CN)Modulates the pKa of the lactam NH.[1] Electron-withdrawing groups increase acidity, strengthening the H-bond donor capability.[1]
Terminal Amine Guanidinylation or AmidationConverts the primary amine into a guanidine (Arg mimetic) or amide (neutral linker).[1] Critical for selectivity between protease subtypes.[1]

References

  • Bioisosteric Design of Histamine Antagonists

    • Title: Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • Pyridone Scaffold in Kinase Inhibitors

    • Title: Pyridones in drug discovery: Recent advances.[1][3]

    • Source: Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Synthetic Methodology (Nitroaldol Route)

    • Title: Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies.[1][4]

    • Source: Arkivoc[4][5]

    • URL:[Link]

  • Chemical Properties & D

    • Title: 5-(2-aminoethyl)-1H-pyridin-2-one (Compound Summary).[1]

    • Source: PubChem[1][6][7]

    • URL:[Link]

Sources

Exploratory

Comprehensive Analysis of Tautomeric Equilibria: 5-(2-Aminoethyl)pyridin-2(1H)-one vs. 2-Hydroxypyridine

This guide provides an in-depth technical analysis of the tautomeric behavior of 5-(2-Aminoethyl)pyridin-2(1H)-one compared to its parent scaffold, 2-hydroxypyridine . It is designed for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric behavior of 5-(2-Aminoethyl)pyridin-2(1H)-one compared to its parent scaffold, 2-hydroxypyridine . It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a textbook example of solvent-dependent proton transfer. However, in drug development, "naked" scaffolds are rarely used. Functionalization, such as the addition of a 5-(2-aminoethyl) side chain, introduces steric, electronic, and acid-base variables that perturb this equilibrium.

This guide analyzes how the 5-(2-aminoethyl) substituent shifts the thermodynamic landscape of the pyridone ring. We posit that the zwitterionic potential of the aminoethyl derivative in physiological media strongly locks the lactam (2-pyridone) conformation, enhancing water solubility but potentially altering membrane permeability compared to the neutral parent compound.

Fundamentals of the Equilibrium

To understand the derivative, we must first quantify the baseline behavior of the parent scaffold.

The Parent Scaffold: 2-Hydroxypyridine (2-HP) vs. 2-Pyridone (2-PY)

The interconversion involves the translocation of a proton between the ring nitrogen and the exocyclic oxygen.

  • Gas Phase: The Lactim (2-HP) is favored (

    
    ). Aromaticity drives this preference, as the lactim form retains the full pyridine aromatic sextet.
    
  • Aqueous/Polar Solution: The Lactam (2-PY) is favored (

    
     in water). The large dipole moment of the lactam (
    
    
    
    D) vs. the lactim (
    
    
    D) leads to superior solvation stabilization.
  • Solid State: Exists exclusively as the Lactam (2-PY) due to intermolecular hydrogen-bonded dimerization (N-H···O=C).

Thermodynamic Cycle

The equilibrium constant


 is governed by the solvent's dielectric constant (

) and hydrogen-bond donor (HBD) capacity.

Tautomerism Lactim_Gas Lactim (Gas) (Aromatic, Low Dipole) Lactam_Gas Lactam (Gas) (Amide-like, High Dipole) Lactim_Gas->Lactam_Gas ΔG > 0 Lactim_Sol Lactim (Solvated) Lactim_Gas->Lactim_Sol Solvation Lactam_Sol Lactam (Solvated) (Dominant in H2O) Lactam_Gas->Lactam_Sol Strong Solvation Lactim_Sol->Lactam_Sol Proton Transfer (Solvent Assisted)

Figure 1: Thermodynamic cycle of tautomerization. The high solvation energy of the polar lactam drives the equilibrium in water.

Case Study: 5-(2-Aminoethyl)pyridin-2(1H)-one

This derivative (CAS 35597-92-3) introduces a primary amine linked by an ethyl chain at the 5-position.

Structural & Electronic Impact

The 5-position is meta to the carbonyl/hydroxyl group.

  • Inductive Effect (+I): The ethyl group is a weak electron donor. In pyridine systems, electron donors at the 3- or 5-positions generally stabilize the lactam form by increasing electron density at the nitrogen, making the N-H bond more favorable than the O-H bond.

  • Steric Effect: The 5-position is distal to the N1-O2 reaction center. Unlike 3- or 6-substituents, the 5-aminoethyl group causes negligible steric hindrance to solvation shells around the carbonyl.

The "Cationic Lock" Hypothesis

The most critical difference is the basicity of the side chain.

  • Side Chain pKa:

    
     (Primary amine).
    
  • Ring pKa:

    
     (Protonation of Oxygen) / 
    
    
    
    (Deprotonation of Nitrogen).

At physiological pH (7.4):

  • 2-Hydroxypyridine: Exists as a neutral molecule (99% Lactam).

  • 5-(2-Aminoethyl) analog: Exists as a Cation (

    
    ).
    

Implication: The positive charge on the tail dramatically increases the hydrophilicity of the molecule. This forces the molecule to remain in the bulk aqueous phase, where the lactam tautomer is thermodynamically locked. The probability of observing the lactim form (which requires desolvation or non-polar environments) approaches zero in biological fluids.

Comparative Data Table
Feature2-Hydroxypyridine (Parent)5-(2-Aminoethyl)pyridin-2(1H)-one
Dominant Form (pH 7) Neutral LactamCationic Lactam
Est. LogP 0.5 (Neutral)-1.5 to -0.3 (Cationic)
H-Bond Donors 1 (N-H)4 (N-H ring + NH3+ chain)
H-Bond Acceptors 1 (C=O)1 (C=O)
Solubility Moderate (Organic/Water)High (Water), Low (Organic)
Dimerization Forms strong cyclic dimersDimerization disrupted by charge repulsion

Experimental Characterization Protocols

To empirically validate the tautomeric ratio and pKa values of the 5-aminoethyl derivative, the following self-validating protocols are recommended.

Protocol A: UV-Vis Solvatochromism (Qualitative)

Objective: Determine the presence of the lactim form by exploiting solvent polarity.

  • Principle: The lactam absorbs at ~300 nm; the lactim absorbs at ~280 nm (often with vibrational fine structure).

  • Method:

    • Prepare 50 µM solutions in Water (Polar), Methanol (Protic), and Dichloromethane (Non-polar). Note: The aminoethyl derivative may require a counter-ion (e.g., TFA salt) to dissolve in DCM.

    • Acquire spectra from 220–350 nm.

    • Validation: If the

      
       shifts blue (hypsochromic) significantly in DCM compared to water, it indicates a shift toward the lactim. If the spectrum is invariant, the lactam is "locked" by the substituent.
      
Protocol B: Variable pH NMR Titration (Quantitative)

Objective: Determine the microscopic ionization constants and tautomeric ratio (


).

Workflow Diagram:

Experimental_Workflow Step1 Sample Prep 10mM in 90% H2O / 10% D2O Step2 Acidify Adjust to pH 2.0 (HCl) Step1->Step2 Step3 Titration Loop Add NaOH -> Measure pH -> Acquire 1H/13C NMR Step2->Step3 Step4 Data Analysis Plot Chemical Shift (δ) vs pH Step3->Step4 Step5 Curve Fitting Henderson-Hasselbalch Step4->Step5

Figure 2: NMR Titration workflow for determining pKa and tautomeric stability.

Detailed Steps:

  • Preparation: Dissolve 10 mg of 5-(2-aminoethyl)pyridin-2(1H)-one hydrochloride in 600 µL of

    
     (9:1).
    
  • Acquisition: Use a 500 MHz NMR. Suppress water signal using excitation sculpting or presaturation.

  • Titration: Adjust pH from 2.0 to 12.0 in 0.5 unit increments using NaOD/DCl.

  • Marker Tracking:

    • Monitor the C3-H and C6-H ring protons.

    • Monitor the CH2 protons next to the amine.

  • Interpretation:

    • Inflection 1 (pH ~9-10): Shift in the ethyl chain protons corresponds to deprotonation of the side chain amine (

      
      ).
      
    • Inflection 2 (pH > 11): Shift in ring protons corresponds to deprotonation of the lactam N-H (Formation of anion).

    • Absence of Lactim: If C3/C4 shifts are characteristic of a diene-one system (shielded C3, deshielded C4) throughout pH 2-10, the lactam is the sole species.

Implications for Drug Design

Bioisosterism

The 5-(2-aminoethyl)pyridin-2-one scaffold is a bioisostere of histamine and dopamine .

  • Histamine: Imidazole ring (aromatic tautomer).

  • Pyridone Analog: The lactam ring is not aromatic in the classical sense but is planar.

  • Binding: The lactam presents a distinct Donor-Acceptor motif (NH donor, C=O acceptor) different from the imidazole (Acceptor-Donor or Donor-Acceptor depending on tautomer). This fixes the binding mode, potentially increasing specificity for receptors that require the "keto" geometry.

Membrane Permeability

The "Cationic Lock" described in Section 2.2 presents a challenge.

  • Problem: The high polarity and positive charge at physiological pH reduce passive diffusion across the Blood-Brain Barrier (BBB).

  • Solution: To target CNS receptors (like dopamine), this scaffold may require a prodrug strategy (masking the amine) or active transport.

References

  • Tautomeric Equilibrium Constants: Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine... in the gas phase." Journal of the American Chemical Society, 1976. Link

  • Solvent Effects: Kwac, K., & Cho, M. "Molecular Dynamics Simulation Study of N-Methylacetamide and 2-Pyridone." Journal of Chemical Physics, 2003. Link

  • Experimental NMR Methods: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, 2002.[1] Link

  • Compound Data: EPA CompTox Chemicals Dashboard. "1-(2-Aminoethyl)pyridin-2(1H)-one."[2] Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl

Executive Summary The coupling of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (referred to herein as Compound A ) poses specific challenges in medicinal chemistry due to its amphoteric nature, low solubility in non-polar solv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (referred to herein as Compound A ) poses specific challenges in medicinal chemistry due to its amphoteric nature, low solubility in non-polar solvents, and the presence of a competitive lactam moiety. This guide provides validated protocols to selectively acylate the exocyclic primary amine while avoiding


- or 

-acylation of the pyridone ring.

Key Takeaways:

  • Salt Management: The 2HCl salt form requires 3.0–4.0 equivalents of organic base to ensure the primary amine is nucleophilic.

  • Solvent System: Polar aprotic solvents (DMF, DMAc, NMP) are strictly required; DCM and THF are unsuitable for the starting material.

  • Selectivity: Kinetic control using HATU or EDC at

    
     favors the primary amine over the pyridone oxygen/nitrogen.
    

Chemical Context & Mechanistic Analysis[1][2][3]

Structural Challenges

Compound A contains two distinct nitrogen centers. Understanding their electronic environments is critical for selectivity.

FeatureChemical NaturepKa (Approx)Reactivity Profile
Primary Amine (

)
Nucleophilic (sp3)

(

)
Target. Highly reactive once free-based.
Pyridone Nitrogen (Lactam)Non-nucleophilic (sp2)

(Deprotonation)
Poor nucleophile due to resonance; reacts only with strong base/hard electrophiles.
Pyridone Oxygen (Carbonyl)Hard Nucleophile

(Protonation)
Can undergo

-acylation with acid chlorides or if Ag+ salts are present.
The "2HCl" Factor

Commercial supplies of Compound A are often stabilized as the dihydrochloride salt.

  • HCl #1: Protonates the primary amine (

    
    ).
    
  • HCl #2: Likely protonates the pyridone carbonyl oxygen or exists as a stoichiometric solvate, rendering the solid highly acidic and hygroscopic.

Implication: You cannot simply mix the amine and acid. You must perform an in situ "free-basing" using a tertiary amine base (DIPEA or NMM) before the coupling agent is fully active.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.

CouplingStrategy Start Select Carboxylic Acid Partner IsAcidSensitive Is Acid Sensitive? Start->IsAcidSensitive IsSteric Is Acid Sterically Hindered? IsAcidSensitive->IsSteric No MethodB Method B: EDC/HOBt (Scalable/Cost-Effective) IsAcidSensitive->MethodB Yes (Avoid excess base initially) MethodA Method A: HATU/DIPEA (Standard Discovery) IsSteric->MethodA Yes (Tertiary/Quaternary centers) IsSteric->MethodB Moderate MethodC Method C: Acid Chloride (High Reactivity) IsSteric->MethodC No (Simple aliphatic/aromatic)

Figure 1: Decision matrix for selecting the appropriate amide coupling condition.

Detailed Protocols

Method A: HATU-Mediated Coupling (Gold Standard)

Best for: Small scale (mg to g), discovery chemistry, hindered acids, and valuable intermediates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Compound A (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv )

  • Solvent: Anhydrous DMF or DMAc (

    
     concentration)
    

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Salt Neutralization: In a separate vial, suspend Compound A (1.2 eq) in DMF. Add the remaining DIPEA (2.5 – 3.0 eq). Sonicate or vortex until the suspension becomes a clear(er) solution. Crucial: The amine must be free-based to react.

  • Coupling: Add the amine/base solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.

  • Workup (Small Scale): Dilute with DMSO and purify directly via Reverse Phase (C18) Prep-HPLC.

  • Workup (Larger Scale): Dilute with EtOAc. Wash with 10% LiCl (aq)

    
     (to remove DMF), then sat. 
    
    
    
    , then brine. Dry over
    
    
    .
Method B: EDC/HOBt Coupling

Best for: Scale-up (>5g), cost-sensitive projects, and easy aqueous workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Compound A (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (or Oxyma Pure) (1.2 equiv)

  • NMM (N-methylmorpholine) (3.0 – 4.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1 mixture)

Protocol:

  • Dissolve Carboxylic Acid , Compound A , and HOBt in DMF.

  • Cool the mixture to

    
     (ice bath).
    
  • Add NMM dropwise. The mixture may fume slightly as the HCl salt is neutralized.

  • Add EDC

    
    HCl  in one portion.
    
  • Allow to warm to RT naturally and stir overnight (12–16h).

  • Workup: Evaporate DMF (if possible) or dilute with copious water. If the product is solid, it often precipitates out (pyridone amides can be crystalline). Filter and wash with water/ether. If oil, extract with DCM/Isopropanol (3:1) to ensure the polar product is pulled into the organic phase.

Purification & Characterization Strategies

The pyridone ring makes these compounds prone to "streaking" on standard silica gel due to hydrogen bonding with silanols.

Flash Chromatography (Normal Phase)
  • Standard: DCM : MeOH (95:5 to 90:10).

  • Modified (Recommended): DCM : [MeOH with 7N

    
    ] (98:2 to 90:10).
    
    • Why: The ammonia keeps the pyridone and any residual amine deprotonated, sharpening the peak shape.

Reverse Phase (C18)[4]
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Note: Pyridones are UV active. Monitor at 254 nm and 280 nm.

QC Criteria (Self-Validation)
  • 1H NMR Diagnostic: Look for the pyridone ring protons.

    • 
       ppm (d, 1H) and 
      
      
      
      ppm (dd, 1H).
    • The amide NH (new bond) typically appears at

      
       ppm (t, broad).
      
  • Regioselectivity Check: If

    
    -acylation occurred, the pyridone carbonyl signal in 13C NMR (
    
    
    
    ppm) will shift significantly upfield (aromatic ether character), and the UV spectrum will change drastically.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Amine still protonated (Salt form).Increase DIPEA to 4.0 or 5.0 equivalents. Ensure DMF is dry.
New Impurity (+ Acid Mass)

-acylation of pyridone.
Switch from Acid Chloride to HATU. Lower reaction temp to

.
Product stuck in Aqueous Product is amphoteric/too polar.Do not use simple EtOAc extraction. Use DCM:IPA (3:1) or n-Butanol. Lyophilize directly if possible.
Racemization of Acid Base excess too high / Activation too long.Use Method B (EDC/HOBt). Reduce pre-activation time of HATU to <2 mins.

References

  • Amide Coupling Overview: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • HATU Protocols: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Pyridone Chemistry: Cox, C. D., et al. (2008). Synthesis of 2-pyridones via a mild, copper-mediated coupling. Tetrahedron Letters, 49(50), 7137-7140. (Context on pyridone reactivity).

  • Compound Properties: PubChem CID 68496626 (5-(2-aminoethyl)pyridin-2(1H)-one).

  • Salt Neutralization in Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

Sources

Application

Application Note: A Validated Protocol for the Conversion of Pyridin-2(1H)-one Dihydrochloride Salt to its Free Base

Abstract & Scope Pyridin-2(1H)-one and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] These compounds are frequently synthesized or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pyridin-2(1H)-one and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] These compounds are frequently synthesized or stored as hydrochloride salts to enhance stability and aqueous solubility. This application note provides a detailed, validated protocol for the quantitative conversion of pyridin-2(1H)-one dihydrochloride (2HCl) salt to its corresponding free base. The methodology emphasizes chemical causality, procedural safety, and methods for in-process validation, ensuring a reliable and reproducible outcome for researchers in drug discovery and chemical development.

Foundational Principles: The Chemistry of Deprotonation

The conversion of a pyridinium hydrochloride salt to its neutral, free base form is a classic acid-base reaction. The starting material, pyridin-2(1H)-one 2HCl, exists as a protonated species where the pyridine nitrogen and the carbonyl oxygen have accepted protons from hydrochloric acid. To isolate the neutral free base, a base must be introduced to accept these protons.

2.1 Tautomerism and pKa Considerations

Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic alcohol form, 2-hydroxypyridine.[4][5] In most solvents, and particularly in polar environments, the pyridone (lactam) form is predominant.[4] The acidity (pKa) of the N-H proton in the pyridone tautomer is approximately 11.65.[4] However, the pKa of the conjugate acid (the N-protonated pyridinium ion) is significantly lower, estimated to be around 2-3.

This large difference in pKa values is the cornerstone of this protocol. A relatively weak base is sufficient to deprotonate the pyridinium species without affecting the significantly less acidic N-H proton of the final product. The selection of a base like sodium bicarbonate (NaHCO₃), with a conjugate acid pKa of 6.3, ensures a controlled and selective deprotonation. It is strong enough to neutralize the pyridinium salt and the excess HCl but not so strong as to risk unwanted side reactions.

2.2 The Role of Liquid-Liquid Extraction

The success of this procedure hinges on the differential solubility of the salt and the free base.

  • Pyridin-2(1H)-one 2HCl: Highly polar and readily soluble in aqueous media.

  • Pyridin-2(1H)-one (Free Base): Significantly less polar, exhibiting greater solubility in organic solvents such as dichloromethane (DCM) or ethyl acetate (EtOAc).

By basifying the aqueous solution, we convert the water-soluble salt into the organic-soluble free base, which can then be efficiently partitioned and isolated using a suitable organic solvent.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier ExampleNotes
Pyridin-2(1H)-one 2HCl≥98%BLD Pharm[6]Starting material.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificUsed to prepare a saturated aqueous solution.
Dichloromethane (DCM)HPLC GradeFisher ScientificExtraction solvent.
Deionized Water (H₂O)Type II---For dissolving the salt and preparing solutions.
Sodium Chloride (NaCl)Reagent Grade---For preparing brine solution.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade---Drying agent.
Laboratory Equipment
  • Magnetic stirrer and stir bars

  • Erlenmeyer flasks (50 mL, 250 mL)

  • Graduated cylinders

  • Separatory funnel (250 mL)

  • pH indicator strips (range 1-14) or calibrated pH meter

  • Glass funnel and filter paper

  • Round-bottom flask (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a starting quantity of ~5.0 g of the hydrochloride salt. Adjust volumes accordingly for different scales.

Workflow Visualization

workflow cluster_prep Preparation & Neutralization cluster_extraction Isolation cluster_purification Purification & Final Product start Dissolve Pyridin-2(1H)-one 2HCl in Deionized Water cool Cool Solution to 0-5 °C (Ice Bath) start->cool basify Slowly Add Saturated NaHCO₃ (aq) Monitor pH to 8-9 cool->basify extract Transfer to Separatory Funnel Extract with DCM (3x) basify->extract combine Combine Organic Layers extract->combine wash Wash with Brine (1x) combine->wash dry Dry Organic Layer over Na₂SO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate product Isolate Pyridin-2(1H)-one (Free Base) evaporate->product

Caption: Workflow for free base conversion.

Step-by-Step Methodology
  • Dissolution of the Salt:

    • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of pyridin-2(1H)-one 2HCl in 50 mL of deionized water.

    • Stir using a magnetic stirrer until all solids are fully dissolved. The resulting solution will be acidic.

  • Neutralization:

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This mitigates the exotherm from the acid-base neutralization.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while vigorously stirring. Causality Note: Slow addition is critical to control the effervescence (CO₂ release) and prevent the reaction from foaming over.

    • Periodically check the pH of the aqueous solution using a pH strip. Continue adding the bicarbonate solution until the pH is stable between 8 and 9. This ensures the complete deprotonation of the pyridinium salt.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous mixture to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane (DCM) to the funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

    • Allow the layers to separate fully. The lower, denser layer is the organic (DCM) phase containing the product.

    • Drain the lower organic layer into a clean 250 mL Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer two more times with 30 mL portions of DCM. Rationale: Multiple extractions with smaller volumes are more efficient at recovering the product than a single extraction with a large volume.

    • Combine all three organic extracts.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add 40 mL of brine (saturated aqueous NaCl solution) and shake for 30 seconds. This step removes the majority of dissolved water from the organic phase.

    • Drain the lower organic layer into a dry Erlenmeyer flask.

    • Add a generous scoop (~5 g) of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask gently. The Na₂SO₄ will clump as it absorbs residual water. Let it stand for 15-20 minutes.

  • Isolation of the Free Base:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel directly into a pre-weighed round-bottom flask.

    • Rinse the flask and the drying agent with a small amount (~10 mL) of fresh DCM and add this rinse to the round-bottom flask to ensure quantitative transfer.

    • Remove the dichloromethane solvent using a rotary evaporator. Set the water bath temperature to 30-35 °C.

    • Once all solvent is removed, a solid residue will remain. This is the pyridin-2(1H)-one free base.

  • Validation and Characterization:

    • Determine the final mass and calculate the percentage yield.

    • The identity and purity of the product should be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point determination.[7][8]

Expected Results & Data

The procedure should yield pyridin-2(1H)-one as a colorless or off-white crystalline solid.[4][8]

PropertyPyridin-2(1H)-one 2HClPyridin-2(1H)-one (Free Base)
Molecular Formula C₅H₅NO · 2HClC₅H₅NO[7][9]
Molecular Weight 168.02 g/mol 95.10 g/mol [7][10]
Appearance White to tan crystalline solid[11]Colorless/off-white crystalline solid[4][8]
Melting Point Decomposes107.8 °C[4][8]
Solubility Soluble in waterSoluble in water, methanol, acetone[4]

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and nitrile gloves.

  • Ventilation: All steps, especially those involving dichloromethane, must be performed in a certified chemical fume hood. DCM is a volatile and potentially hazardous solvent.

  • Handling: Avoid inhalation of dust from the solid reagents and vapors from the solvents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • ResearchGate. (n.d.). (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotonation of pyridinium salts (1) to form bispyridinylidenes (2), and their reversible two‐electron oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (1967). Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • ACS Publications. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • Cheméo. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]

  • FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). Retrieved from [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone (CAS 142-08-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrimidinone. Retrieved from [Link]

  • Stenutz. (n.d.). 1H-pyridin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-(2-Aminoethyl)pyridin-2(1H)-one as a Versatile Peptidomimetic Building Block

Introduction: The Pyridinone Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of this effort, offering a strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. Among the privileged scaffolds employed in peptidomimetic design, the pyridin-2(1H)-one moiety has emerged as a particularly versatile and valuable structural motif.[1]

The pyridin-2(1H)-one core is a six-membered, nitrogen-containing heterocycle that offers a unique combination of physicochemical properties.[2] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic the hydrogen bonding patterns of peptide backbones, facilitating interaction with biological targets.[2] Furthermore, the aromatic nature of the pyridinone ring provides a rigid scaffold that can pre-organize appended functional groups, thereby reducing the entropic penalty upon binding to a receptor. This conformational constraint is a key principle in the design of potent and selective ligands.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific pyridinone-based building block, 5-(2-Aminoethyl)pyridin-2(1H)-one , for the synthesis of novel peptidomimetics. We will detail plausible synthetic routes to this building block, protocols for its incorporation into peptide sequences, and discuss its potential applications, particularly as a beta-turn mimetic.

Rationale for 5-(2-Aminoethyl)pyridin-2(1H)-one as a Peptidomimetic Building Block

The strategic design of 5-(2-Aminoethyl)pyridin-2(1H)-one incorporates several key features that make it an attractive building block for peptidomimetic synthesis:

  • Bifunctionality: The presence of a primary amino group on the ethyl side chain allows for straightforward coupling to the C-terminus of a peptide or an amino acid, while the pyridinone ring can be further functionalized if desired.

  • Conformational Rigidity: The pyridinone ring acts as a rigid scaffold, restricting the conformational freedom of the molecule. This is particularly advantageous for mimicking secondary structures like beta-turns.

  • Hydrogen Bonding Capability: The N-H and C=O groups of the pyridinone ring can participate in hydrogen bonding interactions with biological targets, mimicking the peptide backbone.

  • Drug-like Properties: Pyridinone-containing molecules have been shown to possess favorable drug-like properties, including improved metabolic stability and oral bioavailability.[3]

Synthesis of the Building Block: 5-(2-Aminoethyl)pyridin-2(1H)-one

Approach 1: Reduction of a Nitroethyl Precursor

This approach involves the synthesis of a 5-(2-nitroethyl)pyridin-2(1H)-one intermediate, followed by reduction of the nitro group to the desired primary amine.

Synthesis_Approach_1 Start 5-Vinylpyridin-2(1H)-one Intermediate1 5-(2-Nitroethyl)pyridin-2(1H)-one Start->Intermediate1 Nitration (e.g., NaNO2, AcOH) Product 5-(2-Aminoethyl)pyridin-2(1H)-one Intermediate1->Product Reduction (e.g., H2, Pd/C or Fe/HCl) Synthesis_Approach_2 Start 5-(2-Hydroxyethyl)pyridin-2(1H)-one Intermediate1 5-(2-Bromoethyl)pyridin-2(1H)-one Start->Intermediate1 Bromination (e.g., PBr3) Intermediate2 5-(2-Azidoethyl)pyridin-2(1H)-one Intermediate1->Intermediate2 Azidation (e.g., NaN3, DMF) Product 5-(2-Aminoethyl)pyridin-2(1H)-one Intermediate2->Product Staudinger Reduction (e.g., PPh3, H2O) Fmoc_Protection Start 5-(2-Aminoethyl)pyridin-2(1H)-one Product Fmoc-5-(2-Aminoethyl)pyridin-2(1H)-one Start->Product Fmoc-OSu, NaHCO3 aq. Dioxane SPPS_Cycle cluster_0 SPPS Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-Aminoethyl- pyridinone (HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Beta_Turn_Mimicry cluster_0 Beta-Turn Mimicry Peptide Native Peptide with Beta-Turn Interaction Receptor Binding Peptide->Interaction i to i+3 residues Mimetic Peptidomimetic with Pyridinone Scaffold Mimetic->Interaction Mimics key interactions

Sources

Application

Application Notes &amp; Protocols: Reductive Amination of Aminoethyl Pyridinone for Amine Synthesis

Introduction: The Strategic Importance of Reductive Amination The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic and medicinal chemistry. Among the myriad of methods available, reductive a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic and medicinal chemistry. Among the myriad of methods available, reductive amination stands out for its efficiency, reliability, and broad applicability in synthesizing primary, secondary, and tertiary amines.[1][2] This powerful transformation converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[1][3] Its prominence in the pharmaceutical industry is undeniable, with estimates suggesting that at least a quarter of all C-N bond-forming reactions in drug synthesis are achieved via reductive amination.[4][5][6]

This guide focuses on the reductive amination of aminoethyl pyridinone, a valuable heterocyclic building block. Pyridinone scaffolds are prevalent in a wide range of biologically active compounds, making this reaction a key step in the synthesis of novel drug candidates.[7][8] We will explore the underlying mechanism, provide detailed, field-proven protocols using the preferred modern reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), and offer insights into optimization and troubleshooting.

The Reaction Mechanism: A Tale of Two Steps

The elegance of reductive amination lies in its sequential, often one-pot, nature.[1][9] The process can be dissected into two fundamental stages: the formation of an iminium ion, followed by its immediate reduction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of aminoethyl pyridinone on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[1][10] Under the typically mild acidic conditions, this intermediate readily dehydrates, losing a molecule of water to form a protonated imine, known as an iminium ion.[11][12] The slightly acidic environment is crucial; it facilitates both the initial carbonyl activation and the final dehydration step without passivating the amine nucleophile.[1]

  • Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[12][13] This reduction step is rapid and irreversible, driving the equilibrium towards the final amine product.

Reductive_Amination_Mechanism carbonyl Aldehyde or Ketone (R-C(=O)-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack amine Aminoethyl Pyridinone amine->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium product Final Amine Product iminium->product + Hydride (H⁻) (Reduction)

Caption: The general mechanism of reductive amination.

Choosing the Right Tool: The Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[10][14]

ReagentCommon NameKey AdvantagesKey Disadvantages
NaBH(OAc)₃ STABExcellent selectivity ; mild; high-yielding; tolerates acid-sensitive groups; non-toxic byproducts.[11][14][15]More expensive than NaBH₄.
NaBH₃CN Sodium CyanoborohydrideMild and selective for iminium ions.[10]Highly toxic ; generates cyanide gas, requiring careful handling and disposal.[14][15]
NaBH₄ Sodium BorohydrideInexpensive and powerful.Less selective ; can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[10][14]
H₂/Catalyst Catalytic Hydrogenation"Green" option with high atom economy.[2]Requires specialized high-pressure equipment; may reduce other functional groups.[1]

For its safety, high chemoselectivity, and broad substrate scope, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for modern reductive amination and will be the focus of our protocols.[11][15]

Core Protocol: Reductive Amination with NaBH(OAc)₃

This protocol provides a general method for the reaction between aminoethyl pyridinone and a representative aldehyde or ketone.

Experimental_Workflow start Start combine 1. Combine amine and carbonyl in anhydrous solvent (e.g., DCE). start->combine stir1 2. Stir briefly at room temperature (e.g., 5-20 min). combine->stir1 add_stab 3. Add NaBH(OAc)₃ portion-wise. stir1->add_stab react 4. Stir at room temperature for 2-24h. Monitor by TLC or LC-MS. add_stab->react quench 5. Quench reaction with saturated aqueous NaHCO₃. react->quench extract 6. Extract with organic solvent (e.g., DCM, EtOAc). quench->extract wash_dry 7. Wash organic layer, dry over Na₂SO₄, and filter. extract->wash_dry concentrate 8. Concentrate under reduced pressure. wash_dry->concentrate purify 9. Purify via column chromatography. concentrate->purify end End Product purify->end

Caption: A standard experimental workflow for reductive amination.

Materials and Reagents
  • Aminoethyl pyridinone

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon atmosphere setup

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv).

  • Amine Addition: Dissolve the aminoethyl pyridinone (1.0–1.2 equiv) in anhydrous DCE (approx. 0.1 M concentration relative to the limiting reagent) and add it to the flask. Stir the mixture at room temperature for 20 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3–1.6 equiv) to the stirred solution in portions over 5 minutes.[11] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl is consumed (typically 2-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of aqueous layer).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Workup - Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired amine.

Sample Reaction Stoichiometry
ComponentMolar Equiv.Sample Amount (for 1 mmol scale)Purpose
Aldehyde/Ketone1.01.0 mmolElectrophile
Aminoethyl Pyridinone1.11.1 mmolNucleophile
NaBH(OAc)₃1.51.5 mmol (318 mg)Reducing Agent
Anhydrous DCE-10 mLSolvent

Optimization and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction - Weakly nucleophilic amine.- Sterically hindered reactants.- Insufficient reaction time.- Add 1-2 equivalents of acetic acid to catalyze iminium ion formation, especially for ketones.[11]- Increase reaction temperature moderately (e.g., to 40-50 °C).- Consider a two-step (indirect) procedure: pre-form the imine in methanol, remove the solvent, then add the reducing agent in a separate step.[11][16]
Formation of Alcohol Byproduct - Reducing agent is not selective enough.- Reaction conditions are too acidic, favoring carbonyl reduction.- Ensure you are using a high-purity, selective reagent like NaBH(OAc)₃.- Avoid using strong acids for catalysis; if needed, use only catalytic amounts of acetic acid.
Over-alkylation (Dialkylation) - The secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl.- Use a slight excess of the primary amine (1.2-1.5 equiv).- Employ the two-step (indirect) procedure to isolate the imine before reduction.[11][16]
Incomplete Reaction - Reagents may have degraded (especially the hydride).- Insufficient equivalents of reducing agent.- Use freshly opened or properly stored NaBH(OAc)₃.- Ensure at least 1.3 equivalents of the reducing agent are used.

Product Characterization

The identity and purity of the final product must be confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure by observing characteristic shifts and coupling constants. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene (CH₂) signal adjacent to the nitrogen are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized amine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By following these detailed protocols and considering the underlying chemical principles, researchers can effectively leverage the power of reductive amination for the synthesis of novel aminoethyl pyridinone derivatives, accelerating progress in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 12, 2026, from [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination. GSK Solvent and Reagent Guides. [Link]

  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Szabo, G., Csekei, M., & Kudar, V. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 8(64), 36949-36960. [Link]

  • Goldman, M. E., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 36(10), 1361-1372. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 12, 2026, from [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Khan Academy. (2011). Reductive Amination: Mechanism & Examples [Video]. YouTube. [Link]

  • Al-Ajely, M. S. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. International Journal of Advanced Research, 1(5), 92-98. [Link]

  • Greshock, T. J., & Williams, R. M. (2014). Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones. The Journal of Organic Chemistry, 79(7), 3260-3266. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 12, 2026, from [Link]

  • Wei, D., et al. (2018). Supporting Information for: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Royal Society of Chemistry. [Link]

  • Sharma, M., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba2336. [Link]

  • ResearchGate. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

Sources

Method

Application Note: Solubilization and Handling of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl

Executive Summary This guide provides a standardized protocol for the solubilization, handling, and storage of 5-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride (also known as 5-(2-aminoethyl)-2-hydroxypyridine 2HCl).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the solubilization, handling, and storage of 5-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride (also known as 5-(2-aminoethyl)-2-hydroxypyridine 2HCl).[1][2] This compound is a structural analog of histamine and amthamine, often utilized in histamine receptor research (specifically H1/H2 agonist studies) and as a fragment in medicinal chemistry.[2]

As a dihydrochloride salt (2HCl), this compound exhibits high polarity and acidity in solution.[2] Improper solvent selection or pH handling can lead to compound degradation, precipitation in biological buffers, or cytotoxic effects in cell-based assays.[2] This note defines Water (Molecular Biology Grade) as the primary solvent for biological applications and DMSO as the secondary solvent for chemical synthesis or high-concentration library storage.[2]

Physicochemical Profile

Understanding the fundamental properties of the compound is the prerequisite for successful solubilization.[2]

PropertyValue / Description
Compound Name 5-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride
Chemical Formula C

H

N

O[1][2] · 2HCl
Molecular Weight 211.09 g/mol (Salt) / 138.17 g/mol (Free Base)
Physical State White to off-white crystalline solid
Hygroscopicity High. The 2HCl salt readily absorbs atmospheric moisture.[1][2]
Acidity (pKa) The solution will be acidic (pH ~2–3 at 10 mM) due to the HCl counterions.[2]
Solubility Class Hydrophilic / Polar
Structural Context

The compound consists of a pyridin-2(1H)-one core (a tautomer of 2-hydroxypyridine) substituted with a basic ethylamine chain.[1][2] The 2HCl designation indicates that both the primary amine and the weak basic site on the pyridine ring (or oxygen) are protonated/associated with chloride ions, rendering the solid highly water-soluble but insoluble in non-polar organics like hexane or ether.[2]

Solvent Selection Matrix

The following matrix guides the selection of the optimal solvent based on the intended application.

SolventSolubility RatingMax Conc. (Est.)[2]Application Suitability
Water (Deionized/Milli-Q) Excellent ( *** ) > 50 mg/mLRecommended. Best for biological stocks, enzymatic assays, and aqueous chemistry.[1][2]
DMSO (Dimethyl Sulfoxide) Good ( ) ~ 20–50 mg/mLAlternative. Use for compound libraries or if water promotes long-term hydrolysis (rare for this core).[1][2]
Ethanol Moderate ( )< 10 mg/mLNot recommended.[2] Solubility is significantly lower than water; risk of precipitation.[2]
PBS (Phosphate Buffered Saline) Good ( * ) ~ 10–20 mg/mLUse with Caution. High salt concentration in PBS can reduce solubility (common ion effect).[1][2] Dissolve in water first, then dilute.[2]
DMF (Dimethylformamide) Moderate ( )~ 10 mg/mLAvoid.[2] Toxic to cells; no advantage over DMSO.[2]

Detailed Protocols

Protocol A: Preparation of Aqueous Stock Solution (Recommended)

Target: 10 mM Stock Solution in Water (10 mL volume) Application: Cell culture, receptor binding assays, enzymatic kinetics.[2]

  • Preparation:

    • Equilibrate the vial to room temperature before opening to prevent condensation (critical for hygroscopic salts).[2]

    • Use a precision balance.

  • Calculation:

    • Mass (

      
      ) = Concentration (
      
      
      
      ) × Volume (
      
      
      ) × Molecular Weight (
      
      
      )[1][2]
    • 
      [1][2]
      
    • Mass required = 21.11 mg [1][2]

  • Dissolution:

    • Weigh 21.1 mg of the solid into a sterile 15 mL centrifuge tube or glass vial.

    • Add 8.0 mL of sterile Molecular Biology Grade water.

    • Vortex vigorously for 30–60 seconds. The solid should dissolve instantly.[2]

    • Add water to bring the final volume to 10.0 mL .

  • pH Check (Critical):

    • Spot 2 µL onto pH paper.[1][2] The pH will likely be 2.0–3.0 .[2]

    • Do not neutralize the stock solution if storing long-term; acidic conditions often stabilize amine salts.[1][2] Neutralize only upon dilution into the assay buffer.[2]

  • Sterilization:

    • Filter through a 0.22 µm PES or PVDF syringe filter .[2]

  • Storage:

    • Aliquot into 500 µL volumes in screw-cap cryovials.

    • Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Preparation of DMSO Stock Solution

Target: 50 mM Stock Solution in DMSO Application: High-throughput screening (HTS), chemical synthesis intermediate.[1][2]

  • Weighing:

    • Weigh 105.5 mg of the compound.[2]

  • Solvent Addition:

    • Add 10.0 mL of high-purity (>99.9%) DMSO.

    • Note: The dissolution may be endothermic (absorbs heat).[2] If dissolution is slow, warm the vial gently to 37°C in a water bath for 5 minutes.

  • Sonicate:

    • Sonicate in a water bath sonicator for 2–5 minutes to ensure complete solubilization.[2]

  • Storage:

    • Store at -20°C or -80°C .

    • DMSO is hygroscopic; ensure caps are tight and consider using Parafilm.[2]

Biological Application Workflow (Diagram)

The following diagram illustrates the decision logic and workflow for preparing the compound for a cell-based assay, highlighting the critical neutralization step.

G Start Solid Compound (2HCl Salt) Weigh Weigh Compound (Calculate using MW ~211.1) Start->Weigh SolventChoice Select Solvent Weigh->SolventChoice WaterPath Dissolve in Water (Preferred) SolventChoice->WaterPath Biological Assay DMSOPath Dissolve in DMSO (Alternative) SolventChoice->DMSOPath HTS / Library AcidicStock Result: Acidic Stock (pH ~2-3) WaterPath->AcidicStock Storage Aliquot & Freeze (-20°C) DMSOPath->Storage AcidicStock->Storage Dilution Dilute Stock 1:1000 (Final Conc: 10 µM) Storage->Dilution Thaw AssayPrep Prepare Assay Medium (e.g., DMEM + 10% FBS) AssayPrep->Dilution Buffering Buffer Action: Media buffers (HCO3-) neutralize HCl Dilution->Buffering Final Ready for Assay (Physiological pH) Buffering->Final

Figure 1: Workflow for solubilization and biological dilution, emphasizing the buffering of the acidic 2HCl salt by the assay medium.

Critical Handling & Troubleshooting

The "Acid Spike" Effect

Issue: Adding a high concentration of the 2HCl salt directly to a small volume of unbuffered solution (e.g., pure saline) will drop the pH drastically, potentially killing cells or altering protein conformations artifactually.[2] Solution: Always dilute the stock solution at least 1:200 into a buffered medium (HEPES, Tris, or Bicarbonate-buffered media). If higher concentrations (>1 mM) are needed in the assay, manually adjust the pH of the stock to 7.4 using 1N NaOH before adding to the cells, or prepare the stock in 100 mM HEPES buffer (pH 7.5).[2]

Hygroscopicity Management

Issue: The 2HCl salt absorbs water from the air, turning the powder sticky and altering the effective molecular weight (leading to weighing errors).[2] Solution:

  • Store the solid bottle in a desiccator.

  • Allow the bottle to warm to room temperature before opening.

  • Weigh quickly and reseal immediately.[2]

Stability[1][2][5]
  • Solid State: Stable for years at -20°C if kept dry.[1][2]

  • Aqueous Solution: Stable for weeks at 4°C; months at -20°C.

  • DMSO Solution: Stable, but avoid frequent freeze-thaw cycles which introduce water into the DMSO.[2]

References

  • PubChem. 5-(2-Aminoethyl)pyridin-2(1H)-one (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Eriks, J. C., et al. (1992).[2][3] "Histamine H2-receptor agonists.[1][2][3][4][5] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239-3246.[2][3] Available at: [Link]

  • Durant, G. J., et al. (1975).[2][4] "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry, 18(9), 905-909.[2][4] (Describes the pyridine analogs of histamine). Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of Aminoethyl Pyridinone into Kinase Inhibitor Scaffolds

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic incorporation of aminoethyl pyridinone (AEP) motifs into kinase inhibitor scaffolds to enhance potency, sel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic incorporation of aminoethyl pyridinone (AEP) motifs into kinase inhibitor scaffolds to enhance potency, selectivity, and physicochemical properties.

Abstract & Rationale

The aminoethyl pyridinone (AEP) moiety represents a versatile pharmacophore in modern kinase inhibitor design. Unlike simple solubilizing tails, the AEP motif offers a dual-function advantage:

  • The Pyridinone Core: Acts as a robust hydrogen bond acceptor/donor system, capable of mimicking the adenine ring of ATP to bind the kinase hinge region or interacting with the "gatekeeper" residues.

  • The Aminoethyl Handle: Provides a vector to reach the solvent-exposed front or the ribose-binding pocket. The terminal amine (often protonated at physiological pH) forms critical salt bridges with conserved Asp/Glu residues (e.g., the catalytic lysine or the DFG-aspartate).

This guide provides validated protocols for synthesizing AEP building blocks and incorporating them into larger scaffolds (e.g., pyrimidines, quinazolines) via N-alkylation and C-coupling strategies.

Structural Biology & Design Logic

Effective incorporation requires understanding the binding mode. The pyridinone ring typically adopts a planar conformation, while the ethyl linker allows the amine to sample a cone of conformational space to find its electrostatic partner.

Binding Mode Visualization

The following diagram illustrates the two primary binding modes of AEP-modified inhibitors.

BindingMode cluster_0 AEP Moiety Kinase Kinase Active Site Hinge Hinge Region (Met/Glu/Leu) Solvent Solvent Front (Asp/Glu) Inhibitor Inhibitor Scaffold Pyridinone Pyridinone Ring (H-Bond Acceptor) Inhibitor->Pyridinone Attached via Pyridinone->Hinge H-Bonding Linker Ethyl Linker (Flexible) Pyridinone->Linker Covalent Amine Terminal Amine (Ionic Interaction) Linker->Amine Covalent Amine->Solvent Salt Bridge

Caption: Dual interaction mechanism of the Aminoethyl Pyridinone (AEP) moiety bridging the hinge region and solvent front.

Synthetic Protocols

We present two distinct strategies: N-Linked Incorporation (targeting solubility/solvent front) and C-Linked Incorporation (targeting the hinge/ribose pocket).

Protocol A: Synthesis of N-(2-Aminoethyl)pyridin-2-one Building Block

Target: Creating a solubilizing tail for attachment to a core scaffold.

Reagents:

  • 2-Hydroxypyridine (1.0 eq)

  • N-Boc-2-bromoethylamine (1.2 eq)

  • Cesium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydroxypyridine (1.0 g, 10.5 mmol) in anhydrous DMF (10 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (6.8 g, 21.0 mmol). Stir at room temperature for 30 minutes to generate the pyridin-2-one anion. Note: 
    
    
    
    promotes N-alkylation over O-alkylation.
  • Alkylation: Add N-Boc-2-bromoethylamine (2.8 g, 12.6 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by LC-MS for the formation of the N-alkylated product (

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (0-5% MeOH in DCM).

    • Yield: Typically 70-80%.

    • Validation: 1H NMR should show the N-CH2 triplet at ~4.0 ppm.

  • Deprotection (Just prior to coupling): Treat with 4M HCl in Dioxane for 1 hour to yield the free amine salt.

Protocol B: Coupling AEP to a Kinase Scaffold (Suzuki-Miyaura)

Scenario: Attaching a 5-bromo-N-(2-aminoethyl)pyridinone to an aryl boronic acid core.

Reagents:

  • Scaffold Boronic Acid/Ester (1.0 eq)

  • 5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)pyridin-2(1H)-one (1.0 eq)

  • 
     (0.05 eq)
    
  • 
     (2M aqueous, 3.0 eq)
    
  • Dioxane (degassed)

Workflow:

  • Combine: In a microwave vial, mix the scaffold boronic ester and the bromopyridinone building block in Dioxane:Water (4:1).

  • Catalyst: Add the Pd catalyst and base. Purge with Argon for 5 minutes.

  • Heat: Microwave irradiation at 110°C for 30 minutes.

  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1) at RT for 30 mins.

Analytical Characterization & QC

To ensure the integrity of the AEP moiety, specific analytical markers must be verified.

Data Summary Table: Key Spectral Features
FeatureMethodExpected SignalDiagnostic Value
Pyridinone Carbonyl 13C NMR~162-165 ppmConfirms ring oxidation state (vs. pyridine).
N-Methylene (

)
1H NMR~4.0 - 4.2 ppm (t)Confirms N-alkylation (O-alkylation shifts to ~4.5 ppm).
Terminal Amine LC-MS[M+H]+Confirms deprotection and molecular weight.
Purity HPLC (254 nm)>95%Essential for biological assay reliability.

Biological Evaluation Protocols

Once synthesized, the inhibitor must be validated for kinase selectivity and cellular potency.

ADP-Glo™ Kinase Assay (Biochemical Potency)

Purpose: Determine IC50 against the target kinase.

  • Enzyme Prep: Dilute kinase (e.g., Aurora A, Met) to 2x final concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Inhibitor Addition: Add 2.5 µL of inhibitor (serial dilution in DMSO) to 384-well plate.

  • Reaction Start: Add 2.5 µL of Kinase solution. Incubate 10 min. Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 min.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence. Fit data to a 4-parameter logistic equation.

Cellular Viability (CellTiter-Glo®)

Purpose: Assess cell permeability and off-target toxicity.

  • Seeding: Plate cells (e.g., A549, HCT116) at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with inhibitor (0.01 - 10 µM) for 72 hours.

  • Measurement: Add CellTiter-Glo reagent (1:1 vol). Shake for 2 mins. Read luminescence.

  • Analysis: Calculate

    
     relative to DMSO control.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation vs N-Alkylation Incorrect base or solventUse

in DMF or DMSO. Avoid

in Acetone which favors O-alkylation.
Poor Solubility Pyridinone aggregationEnsure the terminal amine is protonated (formulate as HCl or Mesylate salt).
Low Potency Steric clash in hingeCheck the linker length. An ethyl linker is standard; propyl may be too floppy, methyl too rigid.

References

  • Discovery of Pyridopyrimidinones as Potent PI3K/mTOR Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Validates the pyridinone core as a hinge binder. URL:[Link]

  • Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase. Source: Journal of Medicinal Chemistry (PubMed). Context: Demonstrates 2-pyridone analogues as potent Met kinase inhibitors. URL:[Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Source: Bioorganic Chemistry (ScienceDirect). Context: Specific example of aminoethyl-substituted pyridinones targeting Src. URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry.[2] Context: Comprehensive review of pyridinone synthesis and SAR. URL:[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Handling and Storage of Hygroscopic Pyridin-2(1H)-one Salts

Introduction: The Challenge of Hygroscopicity in a Privileged Scaffold The pyridin-2(1H)-one nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in a Privileged Scaffold

The pyridin-2(1H)-one nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile physicochemical properties.[1][2] Its derivatives are key components in drug discovery, with applications ranging from anticancer to analgesic agents.[1][3][4][5] Often, these compounds are developed as salts to enhance properties like solubility and bioavailability. However, this modification can introduce a significant challenge: hygroscopicity.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[6] For an active pharmaceutical ingredient (API), this is not a trivial issue. Moisture uptake can initiate a cascade of deleterious physical and chemical changes, compromising the material's integrity, stability, manufacturability, and ultimately, its therapeutic efficacy.[7][8][9] Consequences include:

  • Physical Instability: Caking, clumping, and deliquescence, which severely impact powder flow and handling during manufacturing processes.[6][10]

  • Chemical Degradation: Moisture can act as a reactant, leading to hydrolysis of sensitive functional groups.[11]

  • Solid-State Transformations: Absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous material and inducing crystallization.[10][12] It can also trigger transitions between different polymorphic or hydrated forms, which can have different solubilities and stabilities.[7][13][14]

This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding, characterizing, and mitigating the risks associated with the hygroscopicity of pyridin-2(1H)-one salts. We present not only what to do but explain why each step is critical, ensuring the long-term stability and reliability of these valuable compounds.

The Science of Moisture Sorption in Pyridin-2(1H)-one Salts

The inherent ability of the pyridin-2(1H)-one structure to both donate and accept hydrogen bonds makes it susceptible to interactions with water molecules.[2][15] When formulated as a salt, the presence of ionic charge and counter-ions can further increase the material's affinity for water. The process is dynamic and depends heavily on the ambient relative humidity (RH). At a certain critical relative humidity (CRH), a compound may begin to absorb significant amounts of water, potentially leading to the formation of hydrates or even complete dissolution (deliquescence). Understanding this behavior is the first step toward controlling it.

Quantitative Characterization of Hygroscopic Behavior

To implement appropriate handling and storage controls, one must first quantify the material's hygroscopic tendencies. The following protocols provide a multi-faceted approach to characterizing pyridin-2(1H)-one salts.

Experimental Workflow for Comprehensive Hygroscopicity Assessment

The logical flow for assessing a new pyridin-2(1H)-one salt involves a series of complementary analytical techniques. This ensures a thorough understanding of not just how much water is absorbed, but how that water affects the material's physical and chemical properties.

G cluster_0 Initial Characterization cluster_1 Solid-State Analysis cluster_2 Data Synthesis & Classification DVS Gravimetric Vapor Sorption (DVS) (Protocol 3.2) Classify Classify Hygroscopicity DVS->Classify Sorption Isotherm KF_initial Karl Fischer Titration (Initial) (Protocol 3.3) KF_initial->DVS Baseline Water % XRPD_pre Pre-Humidity XRPD XRPD_post Post-Humidity XRPD (Protocol 3.4) XRPD_pre->XRPD_post Expose to High RH XRPD_post->Classify Phase Changes? TGA TGA Analysis (Protocol 3.5) TGA->Classify Confirms Water/Volatiles Decision Define Handling & Storage (Section 4.0) Classify->Decision

Caption: Experimental workflow for hygroscopicity assessment.

Protocol: Gravimetric Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption-desorption isotherm and classify the hygroscopicity of the salt. This technique measures the change in mass of a sample as it is exposed to a series of controlled humidity steps at a constant temperature.[16][17][18]

Methodology:

  • Sample Preparation: Place 5-10 mg of the finely ground pyridin-2(1H)-one salt into the DVS sample pan.

  • Drying: Equilibrate the sample at 0% RH until a stable mass is achieved (typically dm/dt < 0.002% min⁻¹). This establishes the dry baseline weight.

  • Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.

  • Desorption Phase: Decrease the RH in the same decrements from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the target RH. The resulting graph is the sorption-desorption isotherm.

Data Interpretation: The shape of the isotherm reveals the nature of the interaction. Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate phenomena like hydrate formation or capillary condensation. The total moisture uptake at a given RH (e.g., 75% or 80%) is used for classification.[19]

Hygroscopicity Class Moisture Uptake at 25°C / 80% RH Typical Observations
Class 1: Non-hygroscopic< 0.2% w/wNo visible change.
Class 2: Slightly hygroscopic≥ 0.2% and < 2% w/wMay begin to form aggregates.
Class 3: Hygroscopic≥ 2% and < 15% w/wForms solid clumps, significant caking.
Class 4: Very hygroscopic≥ 15% w/wMay become pasty or deliquesce.
Deliquescent Absorbs sufficient water to dissolveForms a visible liquid solution.
Protocol: Karl Fischer (KF) Titration for Absolute Water Content

Objective: To precisely determine the amount of water in a sample. This is the gold-standard method for water quantification.[20] For the low moisture levels often critical in stability studies, coulometric KF is preferred.[21]

Methodology:

  • System Preparation: Ensure the KF titrator is conditioned and the solvent is dry (low drift value).

  • Sample Handling: Perform all sample transfers in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to prevent atmospheric moisture contamination.[22]

  • Sample Introduction: Accurately weigh a suitable amount of the pyridin-2(1H)-one salt (typically 10-50 mg) and introduce it directly into the titration cell.

  • Titration: Start the titration. The instrument generates iodine coulometrically, which reacts with the water present. The endpoint is detected potentiometrically.[20]

  • Calculation: The instrument calculates the mass of water based on the total charge passed and reports the result as a percentage or in ppm. A blank titration should be performed to correct for any moisture introduced during sample handling.[23]

Protocol: X-Ray Powder Diffraction (XRPD) for Solid-State Analysis

Objective: To determine if moisture sorption induces any changes in the crystalline form of the material (e.g., polymorphism, hydrate formation, or crystallization of amorphous content).[14]

Methodology:

  • Initial Scan: Obtain a baseline XRPD pattern of the as-received, dry material.

  • Humidity Exposure: Store an open container of the sample in a humidity chamber at a high RH (e.g., 75% or 90%) for a defined period (e.g., 7 days).

  • Final Scan: After the exposure period, promptly obtain an XRPD pattern of the "wet" sample.

  • Analysis: Compare the pre- and post-exposure patterns. The appearance of new peaks, disappearance of existing peaks, or a significant change in the amorphous halo indicates a moisture-induced solid-state transformation.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature. This can help differentiate between surface-adsorbed water (lost at lower temperatures) and water from stable hydrates (lost at higher, specific temperatures).[19]

Methodology:

  • Sample Loading: Place 5-10 mg of the sample into the TGA pan.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., dry nitrogen) at a constant rate (e.g., 10 °C/min) up to a temperature sufficient to drive off all volatiles.

  • Analysis: Analyze the resulting thermogram. A weight loss step below ~120°C typically corresponds to free or adsorbed water. Weight loss at higher, discrete temperatures may indicate the decomposition of a hydrate.

Best Practices for Handling and Storage

Based on the characterization data, a risk-based strategy for handling and storage can be implemented. Mishandling hygroscopic materials can lead to inaccurate weighing and compromised sample integrity.[19]

Decision Framework for Handling and Storage

The level of control required is directly proportional to the hygroscopicity of the material. This decision tree provides a clear guide for laboratory personnel.

G start Classify Hygroscopicity (from DVS data) d1 Class 1 (Non-Hygroscopic)? start->d1 d2 Class 2 (Slightly Hygroscopic)? d1->d2 No o1 Standard Storage: - Tightly sealed container - Cool, dry place d1->o1 Yes d3 Class 3 (Hygroscopic)? d2->d3 No o2 Enhanced Storage: - Airtight container (use Parafilm) - Store in desiccator d2->o2 Yes d4 Class 4 or Deliquescent? d3->d4 No o3 Strict Controls: - All of Enhanced Storage - Minimize weighing time - Consider glove bag for handling d3->o3 Yes o4 Maximum Controls: - All of Strict Controls - All handling and storage must be  in an inert atmosphere (Glove Box) d4->o4 Yes

Caption: Decision tree for handling and storage protocols.

General Storage Recommendations
  • Containers: Always use airtight containers made of non-reactive material (e.g., amber glass). For highly sensitive materials, sealing the cap junction with Parafilm provides an additional barrier.[6][24]

  • Environment: Store containers in a cool, dark, and dry area. Avoid temperature cycling, which can cause condensation inside the container.[6][25]

  • Desiccants: For any material classified as Class 2 or higher, storage in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) is mandatory.[25][26] Color-indicating silica gel should be used to monitor desiccant saturation.[26] For bulk containers, suspending a desiccant pouch in the headspace can be effective.[24]

Weighing and Transfer Procedures
  • Minimize Exposure: Never leave a container of a hygroscopic salt open to the atmosphere. Weigh out the required amount quickly and reseal the container immediately.[6]

  • Controlled Environments: For Class 3 and 4 materials, weighing should be performed in a controlled environment. A glove bag purged with dry nitrogen is a practical option for many labs.[22] For the most sensitive compounds, a glove box with a controlled inert atmosphere (<10% RH) is required.

  • Drying: If a hygroscopic solid has absorbed moisture, it may be possible to dry it under vacuum at a mild temperature before use.[6][27] However, TGA data should be consulted to ensure this temperature does not cause degradation. Re-analysis by Karl Fischer titration is essential to confirm the final water content.

Conclusion

The hygroscopic nature of pyridin-2(1H)-one salts is a critical quality attribute that must be carefully managed to ensure experimental reproducibility and the long-term viability of drug development programs. By implementing the systematic characterization protocols and risk-based handling and storage strategies outlined in this guide, researchers can protect the physicochemical integrity of their compounds. Proactive management of moisture effects is not an impediment to research but a cornerstone of scientific rigor and quality control.

References

  • Moisture-induced phase separation and recrystallization in amorphous solid dispersions. (n.d.). SpringerLink.
  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. (2020, February 1). European Journal of Medicinal Chemistry.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Characterizing amorphous materials with gravimetric vapour sorption techniques. (n.d.). Surface Measurement Systems.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • Potential biological activities of pyridin-2(1H)-one scaffolds. (n.d.). BenchChem.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Journal of Analytical Techniques and Research.
  • Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM.
  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (n.d.). PubMed.
  • Understanding the Dynamic Vapor Sorption Characterization of Pharmaceuticals. (2018, September 27). AZoM.
  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. (n.d.). PubMed.
  • Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. (2023, October 12). AZoM.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • How do you handle hygroscopic salts? (n.d.). HepatoChem.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). IEEE Xplore.
  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Hygroscopic Gravimetric Quantitative Chemical Analysis. (n.d.). OMICS International.
  • Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions. (n.d.). ACS Publications.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Dynamic Vapor Sorption. (n.d.). SK pharmteco.
  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2025, September 24). Patsnap Eureka.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021, December 13). ACS Publications.
  • Dynamic Vapor Sorption for the Determination of Moisture-Induced Glass Transition in an Amorphous Pharmaceutical. (2023, October 12). News-Medical.Net.
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
  • Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. (n.d.). ResearchGate.
  • Karl Fischer titration. (n.d.). Wikipedia.
  • Karl Fischer titration. (2019, April 17). Sciencemadness Wiki.
  • Karl Fischer Titration. (n.d.). Mettler Toledo.
  • How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage. (n.d.). BenchChem.
  • Pyridine-2-thiol-1-oxide, sodium salt CAS # 3811-73-2. (n.d.). AccuStandard.
  • 2-Pyridone. (n.d.). PubChem.
  • 2(1H)-Pyridinone. (n.d.). NIST WebBook.
  • 2(1H)-pyridinone (2-pyridone): Self-Association and Association With Water. Spectral and Structural Characteristics: Infrared Study and Ab Initio Calculations. (n.d.). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5-(2-Aminoethyl)pyridin-2(1H)-one coupling reactions

This technical guide addresses the optimization of coupling reactions involving 5-(2-Aminoethyl)pyridin-2(1H)-one , a critical fragment in the synthesis of kinase inhibitors and peptidomimetics. The primary challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of coupling reactions involving 5-(2-Aminoethyl)pyridin-2(1H)-one , a critical fragment in the synthesis of kinase inhibitors and peptidomimetics.

The primary challenges with this scaffold are solubility (due to the rigid, polar pyridone core) and competitive nucleophilicity (potential interference from the lactam/lactim tautomers).

Part 1: Pre-Reaction Diagnostic & Strategy

Before initiating the coupling, you must characterize the starting material state. 90% of yield failures with this scaffold stem from incorrect salt neutralization or solvent incompatibility.

The Core Challenges
  • Solubility Mismatch: The pyridone ring renders the molecule insoluble in standard organic solvents (DCM, Et₂O, Toluene), while the ethylamine chain requires free-basing to react.

  • Tautomeric Interference: While the primary amine (

    
    ) is the intended nucleophile, the pyridone oxygen (at C2) can act as a competitive nucleophile (
    
    
    
    -acylation) under highly activated conditions or if the primary amine is protonated.
Strategic Decision Matrix
  • If the Acid Partner is Soluble in DMF: Use HATU/DIEA in DMF (Standard High-Yield Protocol).

  • If the Acid is Acid-Sensitive: Use EDC/HOBt in DMF/DMSO mixtures.

  • If the Product is Highly Polar: Avoid aqueous workup; utilize precipitation or Reverse Phase (C18) purification.

Part 2: Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale. It assumes the starting material is 5-(2-Aminoethyl)pyridin-2(1H)-one Hydrochloride .

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Amine (HCl Salt) 1.0NucleophileMust be fully solubilized.
Carboxylic Acid 1.1ElectrophileSlight excess ensures conversion.
HATU 1.1Coupling AgentHigh reactivity; minimizes reaction time.
DIPEA (Hünig's Base) 3.5 - 4.0 BaseCRITICAL: 1 eq neutralizes HCl, 1 eq activates Acid, 1.5 eq maintains basic pH.
DMF (Anhydrous) [0.2 M]SolventEssential for pyridone solubility.
Step-by-Step Execution
  • Solubilization (The "Pre-Activation" Phase):

    • In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (1.5 eq) . Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution should turn slightly yellow/orange (activated ester formation).

  • Amine Neutralization (Parallel Step):

    • In a separate vial, suspend 5-(2-Aminoethyl)pyridin-2(1H)-one HCl (1.0 eq) in DMF.

    • Add DIPEA (2.0 – 2.5 eq) .

    • Action: Sonication for 2 minutes is recommended. The suspension should clear to a homogeneous solution as the free base forms.

  • Coupling:

    • Add the Amine solution dropwise to the Activated Acid solution .

    • Stir at RT for 2–4 hours.

    • Monitoring: Check LCMS. Look for the product mass (

      
      ). If starting material remains after 4 hours, heat to 40°C.
      
  • Workup (Choose based on Product Polarity):

    • Method A (Precipitation - Preferred): Pour the reaction mixture into 10 volumes of ice-cold water or diethyl ether. Filter the precipitate.

    • Method B (Extraction): If no precipitate, dilute with EtOAc/n-Butanol (9:1). Wash with saturated

      
       and Brine. Note: Pure EtOAc often fails to extract pyridone derivatives.
      

Part 3: Troubleshooting Guide

Issue 1: Low Yield (<30%) with Unreacted Amine
  • Diagnosis: The amine was likely protonated (inactive). The pyridone HCl salt requires significant base to neutralize.

  • Fix: Increase DIPEA to 4.0 equivalents. Ensure the amine vial is fully dissolved (clear solution) before adding to the acid. Use DMSO as a co-solvent if DMF fails to dissolve the salt.

Issue 2: O-Acylation (Side Product Formation)
  • Diagnosis: The pyridone oxygen attacked the activated acid. This occurs if the primary amine is sterically hindered or if the reaction is run at high temperatures (>60°C).

  • Fix:

    • Switch to a "softer" coupling agent like EDC/HOBt or T3P .

    • Run the reaction at 0°C for the first hour.

    • Chemical Rescue: Treat the crude mixture with mild aqueous base (LiOH/THF) to hydrolyze the unstable

      
      -ester back to the pyridone, leaving the stable amide intact.
      
Issue 3: Product Loss During Aqueous Workup
  • Diagnosis: The pyridone moiety is highly polar and water-soluble, especially if the pH is not neutral.

  • Fix:

    • Do not use simple water washes.

    • Saturate the aqueous layer with NaCl (solid) before extraction.

    • Use DCM:IPA (3:1) or EtOAc:n-BuOH (9:1) as the organic extraction solvent.

    • Ideally, skip extraction and load the DMF reaction mixture directly onto a C18 Reverse Phase column.

Part 4: Visualizing the Logic

Workflow Logic: Optimization Decision Tree

ReactionOptimization Start Start: Coupling 5-(2-aminoethyl)pyridone CheckSalt Is Starting Material HCl Salt? Start->CheckSalt BaseCalc CRITICAL: Use ≥3.5 eq DIPEA CheckSalt->BaseCalc Yes Solubility Is it soluble in DMF? CheckSalt->Solubility No (Free base) BaseCalc->Solubility UseDMSO Switch to DMSO/NMP Solubility->UseDMSO No Coupling Coupling Agent Selection Solubility->Coupling Yes UseDMSO->Coupling HATU HATU (Standard) Coupling->HATU EDC EDC/HOBt (Sensitive Acid) Coupling->EDC Monitor Monitor LCMS (2-4h) HATU->Monitor EDC->Monitor SideRxn O-Acylation Observed? Monitor->SideRxn Hydrolysis Treat w/ LiOH (Rescue) SideRxn->Hydrolysis Yes Workup Workup Strategy SideRxn->Workup No Precip Water/Ether Precipitation Workup->Precip High Polarity Extract Extract w/ DCM:IPA (3:1) Workup->Extract Med Polarity

Caption: Decision tree for optimizing coupling conditions, highlighting critical salt neutralization and workup paths.

Mechanistic Insight: Competing Pathways

Pathways SM 5-(2-Aminoethyl)pyridone Amine Primary Amine (-NH2) (Desired Nucleophile) SM->Amine Oxygen Pyridone Oxygen (Competitor) SM->Oxygen ActivatedAcid Activated Acid (R-CO-OBt/At) Amine->ActivatedAcid Fast (Kinetic Control) Oxygen->ActivatedAcid Slow (Unless Base Excess) Product Amide Product (Stable) ActivatedAcid->Product Major Pathway SideProduct O-Acyl Imidate (Unstable/Side Rxn) ActivatedAcid->SideProduct Minor Pathway

Caption: Competitive nucleophilic pathways. The primary amine is kinetically favored; O-acylation is a risk with excess base or heat.

FAQ: Rapid Response

Q: Can I use DCM or THF as the solvent? A: Generally, No . The 5-(2-aminoethyl)pyridone scaffold has very poor solubility in non-polar solvents. Using DCM often leads to a heterogeneous slurry where the amine is trapped in the solid phase, preventing reaction. Stick to DMF, DMSO, or NMP.

Q: My LCMS shows a mass of M+42 or M+Acetyle. What happened? A: If you used DMF, you might have formed the formate amidine (if using old DMF) or acetylated the amine if acetic acid was present. However, if the mass corresponds to your acid + product but the retention time is different, you likely formed the


-acylated isomer . Treat a small aliquot with 1M NaOH; if it reverts to starting material (or hydrolyzes), it was the 

-acyl product.

Q: How do I remove the HATU byproducts (tetramethylurea)? A: These are water-soluble. If you use the Precipitation Workup (pouring reaction into water), the byproducts stay in the filtrate, and your product is collected on the filter. This is the cleanest method for pyridones.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 34965-34983. Link

  • PubChem Compound Summary. (n.d.). 5-(2-Aminoethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Link

Optimization

troubleshooting solubility issues with aminoethyl pyridinone 2HCl

The following technical support guide is designed to address solubility, handling, and stability challenges associated with Aminoethyl Pyridinone 2HCl . This guide synthesizes physicochemical principles with practical tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address solubility, handling, and stability challenges associated with Aminoethyl Pyridinone 2HCl . This guide synthesizes physicochemical principles with practical troubleshooting steps for researchers and drug development professionals.

Topic: Troubleshooting Solubility, Handling, and Stability

Version: 2.1 | Audience: Research Scientists & Formulation Chemists

Compound Profile & Physicochemical Context

To effectively troubleshoot, one must understand the molecule's behavior in solution. Aminoethyl Pyridinone 2HCl is a dihydrochloride salt of a pyridinone derivative containing a primary amine side chain.

  • Core Scaffold: Pyridinone (tautomer of hydroxypyridine).

  • Salt Form: Dihydrochloride (

    
    ). This indicates the presence of two protonatable sites or a stoichiometric excess of acid used during isolation.
    
  • Key Characteristics:

    • Highly Acidic in Water: Dissolution releases 2 equivalents of

      
      , resulting in a pH < 2.0 for concentrated solutions.
      
    • Hygroscopic: The hydrochloride salt form avidly absorbs atmospheric moisture.

    • pH-Dependent Solubility: High solubility at low pH (fully ionized); risk of precipitation at neutral pH (formation of the free base/zwitterion).

Quick Reference: Solubility Data

Data summarized for bench-side decision making.

SolventSolubility RatingComments
Water (Milli-Q) Excellent (>50 mM)Resulting solution is acidic. Stable at RT.[1]
DMSO Good (>20 mM)May require gentle warming (37°C) or sonication. Hygroscopic solvent risk.
Ethanol Moderate to Poor Solubility decreases significantly with purity. Not recommended for high-concentration stocks.
PBS (pH 7.4) Poor / Risky DANGER ZONE. Direct dissolution often fails. Precipitates due to "salting out" and free base formation.
DCM / Hexane Insoluble Do not use for stock preparation.

Troubleshooting Guide (Q&A Format)

Category A: Aqueous Solubility & pH Adjustment

Q: I dissolved the powder in PBS (pH 7.4), but it turned cloudy immediately. Why? A: This is a classic "Free Base Precipitation" event.

  • Mechanism: The 2HCl salt is highly soluble because it is ionized. When you add it directly to PBS (a buffered system), the buffer attempts to neutralize the acid. As the pH rises toward the molecule's isoelectric point (pI) or pKa of the amine (typically ~9-10) and the pyridinone ring interactions stabilize, the uncharged (or zwitterionic) "free base" forms. This form is often hydrophobic due to

    
    -
    
    
    
    stacking of the pyridinone rings.
  • Solution:

    • Dissolve the compound in pure water or DMSO first to create a high-concentration stock.

    • Dilute this stock into the buffer slowly with vortexing.

    • If precipitation persists, lower the final concentration or add a solubility enhancer (e.g., 5% DMSO, cyclodextrins).

Q: My stock solution in water is clear, but my cells are dying. Is the compound toxic? A: It might be "pH Shock" rather than compound toxicity.

  • Cause: A 10 mM solution of a 2HCl salt in unbuffered water can have a pH of 1.5 - 2.0. Adding this directly to low-volume cell culture media can overwhelm the media's buffering capacity.

  • Fix: Neutralize the stock solution before addition, or ensure the dilution factor is large enough (e.g., 1:1000) that the media's bicarbonate buffer can handle the acidity.

    • Protocol: Prepare stock in 100 mM HEPES (pH 7.5) or manually adjust water stock with dilute NaOH, monitoring carefully to avoid the precipitation point.

Category B: Organic Solvent Issues (DMSO)

Q: The compound won't dissolve in DMSO, even though the datasheet says it should. A: This is usually due to hydration or saturation .

  • Water Content: DMSO is hygroscopic.[2] If your DMSO bottle has been open for months, it may contain significant water. The presence of water decreases the solubility of organic salts in DMSO ("antisolvent effect").

    • Action: Use fresh, anhydrous DMSO (ampules recommended).

  • Crystal Lattice Energy: Dihydrochloride salts can have high lattice energy.

    • Action: Sonicate for 10 minutes (ultrasonic bath) or warm to 37°C. The solution should clarify.

Q: My DMSO stock froze in the fridge and now has crystals that won't redissolve. A: DMSO freezes at 18.5°C. Upon thawing, a "supersaturation crash" can occur.

  • Fix:

    • Warm the vial to 37°C in a water bath.

    • Vortex vigorously.

    • Critical: Inspect for "micro-crystals" by holding the vial up to a light source. If not fully dissolved, these seeds will cause inconsistent dosing.

Category C: Handling & Stability

Q: The powder looks sticky or clumped in the vial. Is it degraded? A: It is likely deliquescent (absorbed water), not degraded.

  • Mechanism: Aminoethyl pyridinone 2HCl is hygroscopic.[1] Exposure to humid air converts the free-flowing powder into a sticky gum.

  • Impact: The chemical integrity is usually intact, but weighing accuracy is compromised . You are weighing water + compound.

  • Recommendation:

    • Do not scrape sticky powder.

    • Dissolve the entire contents of the vial in a known volume of solvent to create a master stock. Calculate concentration based on the vendor's stated mass (assuming the vial was sealed properly), not the weight you measure.

Visualizing the Solubility Landscape

The following diagram illustrates the critical relationship between pH, solvation, and precipitation risk for this molecule.

SolubilityLandscape cluster_workflow Safe Dilution Workflow Acidic Acidic pH (< 4.0) Fully Ionized (2H+) Neutral Neutral pH (7.0 - 7.4) Free Base / Zwitterion Acidic->Neutral Adding NaOH / Buffer Soluble High Solubility (Electrostatic Repulsion) Acidic->Soluble Stable 2HCl Salt Basic Basic pH (> 10.0) Deprotonated Amine Neutral->Basic Further pH Increase Precipitation RISK: Precipitation (Aggregation / Stacking) Neutral->Precipitation Loss of Charge Hydrophobic Effect Basic->Soluble Moderate Solubility (Depending on Pyridinone pKa) Stock Stock: Water or DMSO (High Conc.) Dilution Dilute into Buffer (Low Conc. < 100 µM) Stock->Dilution Check Check for Turbidity Dilution->Check

Figure 1: Solubility Phase Diagram & Handling Workflow. Green indicates stable regions; Red indicates high risk of precipitation.

Standardized Protocols

Protocol A: Preparation of 50 mM Master Stock

Use this for long-term storage.

  • Calculate: Verify the Molecular Weight (MW) on the specific vial (ensure 2HCl is included in MW).

  • Solvent: Use Anhydrous DMSO or Sterile Milli-Q Water .

  • Dissolution: Add solvent to the vial. Vortex for 30 seconds.

    • If undissolved: Sonicate for 5 mins.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Neutralization for Biological Assays

Use this when adding to cells/enzymes.

  • Start with the 50 mM Master Stock (in Water/DMSO).

  • Prepare the Assay Buffer (e.g., PBS or Media).

  • Stepwise Dilution:

    • Do not add 10 µL stock directly to 1 mL buffer.

    • Instead, perform an intermediate dilution: Dilute stock 1:10 in water (now 5 mM).

    • Add the intermediate (5 mM) to the Assay Buffer to reach final concentration (e.g., 10 µM).

  • Validation: Visually inspect for cloudiness. If clear, proceed.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

  • BenchChem Technical Support. (2025). Handling Hygroscopic Compounds in Research. BenchChem Guides. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for physicochemical properties of hydrochloride salts).

Sources

Troubleshooting

Technical Support Center: Pyridone Synthesis &amp; Functionalization

Topic: Preventing N-Alkylation Side Reactions (Regiocontrol Strategies) Classification: Advanced Organic Synthesis | Heterocyclic Chemistry Status: Active Guide[1] The Core Problem: The Tautomer Trap Welcome to the Pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-Alkylation Side Reactions (Regiocontrol Strategies)

Classification: Advanced Organic Synthesis | Heterocyclic Chemistry Status: Active Guide[1]

The Core Problem: The Tautomer Trap

Welcome to the Pyridone Technical Support Center. If you are reading this, you are likely facing the classic "ambident nucleophile" frustration. 2-Pyridone exists in equilibrium with 2-hydroxypyridine.[1][2][3]

  • The Issue: The nitrogen atom (

    
    ) is softer and more polarizable (thermodynamic trap). The oxygen atom (
    
    
    
    ) is harder and more electronegative (kinetic trap).
  • The Default Outcome: Under standard basic conditions (e.g.,

    
    , 
    
    
    
    in DMF),
    
    
    -alkylation
    dominates due to the formation of the stable amide-like resonance structure.
  • The Goal: To prevent

    
    -alkylation, you must either block the nitrogen  (protection) or manipulate the reaction kinetics  (HSAB theory & counter-ion control) to favor 
    
    
    
    -alkylation.

Diagnostic Workflow

Before selecting a protocol, determine your specific synthetic goal using the decision matrix below.

PyridoneDecisionTree Start Start: What is your desired outcome? Target_O Target: O-Alkylation (2-Alkoxypyridine) Start->Target_O Target_C Target: Ring C-Functionalization (Keep NH free) Start->Target_C Reagent_Type What is your alkylating agent? Target_O->Reagent_Type Protocol_PG PROTOCOL C: N-Protection Strategy (SEM/Boc/PMB) Target_C->Protocol_PG Block N-Site Halide Alkyl Halide (R-X) Reagent_Type->Halide Alcohol Alcohol (R-OH) Reagent_Type->Alcohol Protocol_Ag PROTOCOL A: Silver Salt Method (Ag2CO3 / Toluene) Halide->Protocol_Ag Hard/Soft Control Protocol_Mitsunobu PROTOCOL B: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->Protocol_Mitsunobu OH Activation

Figure 1: Decision matrix for selecting the correct synthetic pathway to avoid unwanted N-alkylation.

Protocol A: The Silver Salt Method (For O-Alkylation)

Theory: This is the most reliable method to prevent


-alkylation when using alkyl halides.[1]
  • Mechanism: Silver (

    
    ) coordinates strongly to the soft Nitrogen lone pair, effectively "blocking" it. Simultaneously, the reaction becomes heterogeneous (solid-liquid interface).[1] The Oxygen anion, left available and "hard," attacks the electrophile.
    
  • Key Requirement: You must use a non-polar solvent.[1] Polar solvents (DMF/DMSO) will solvate the silver ion, breaking the

    
     coordination and reverting the system to 
    
    
    
    -alkylation.
Step-by-Step Methodology
ParameterSpecification
Reagent Silver Carbonate (

) or Silver Oxide (

)
Stoichiometry 1.0 eq Pyridone : 1.1–1.5 eq

: 1.2 eq Alkyl Halide
Solvent Toluene (Preferred), Benzene, or Hexane.[1] Avoid DMF.
Temperature Reflux (80–110 °C)
Time 2–18 Hours (Monitor by TLC)

Experimental Procedure:

  • Preparation: In a dry round-bottom flask under Argon/Nitrogen, suspend the 2-pyridone derivative (1.0 equiv) in anhydrous Toluene (

    
     concentration).
    
  • Salt Formation: Add Silver Carbonate (

    
    , 1.2 equiv).[1] The mixture will be a suspension.[1]
    
    • Note: Ensure the

      
       is finely powdered to maximize surface area.[1]
      
  • Alkylation: Add the Alkyl Halide (e.g., MeI, BnBr, 1.2–1.5 equiv).[1]

  • Reaction: Heat to reflux with vigorous stirring.

    • Critical: Stirring must be rapid because this is a heterogeneous surface reaction.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate. The residue is predominantly the

    
    -alkylated product (2-alkoxypyridine).[1]
    

Troubleshooting:

  • Problem: Still seeing

    
    -alkylated product (~10-20%).
    
  • Fix: Switch the leaving group. Use an Alkyl Tosylate or Triflate instead of an Iodide.[1] Iodide is a "soft" leaving group that can encourage soft-soft interaction at the Nitrogen.[1] Tosylates are "harder" and favor Oxygen attack [1].[1]

Protocol B: The Mitsunobu Reaction (Alcohol Substrates)

Theory: If your alkyl source is an alcohol, Mitsunobu conditions generally favor


-alkylation because the oxyphosphonium intermediate is a hard electrophile.[1]
Step-by-Step Methodology
ParameterSpecification
Reagents

(Triphenylphosphine), DIAD or DEAD
Solvent Anhydrous THF or DCM
Temperature

to Room Temperature

Experimental Procedure:

  • Dissolve 2-pyridone (1.0 equiv), the Alcohol (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF.
    
  • Cool the solution to

    
    .
    
  • Add DIAD (1.2 equiv) dropwise over 15 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Crucial Check: If the alcohol is sterically hindered (secondary or tertiary),

    
    -alkylation may compete.[1] In these cases, switch to ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    to increase the "hardness" and reactivity of the system [2].

Protocol C: N-Protection (Preserving the NH)

Theory: If you are trying to modify the ring (e.g., iodination, Suzuki coupling on the ring carbons) and the Nitrogen is reacting with your reagents, you must install a temporary blocking group.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Install:

      
       (1.1 eq), 
      
      
      
      (1.1 eq), THF,
      
      
      .[1]
    • Advantage:[1][3][4] Stable to strong bases (BuLi) and Pd-coupling conditions.[1]

    • Removal:

      
       in THF or 
      
      
      
      .[1]
  • N-Oxide Route (The "Invisible" Protector):

    • Instead of protecting, oxidize the nitrogen to the N-oxide (using mCPBA).

    • This deactivates the nitrogen lone pair, preventing alkylation.

    • Restoration: Reduce back to the pyridone using

      
       or 
      
      
      
      after your synthesis is complete.[1]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
100% N-Alkylation observed Solvent Error. You likely used DMF, DMSO, or Acetonitrile.[1]Switch to Toluene or Benzene .[1] The reaction must be heterogeneous (solid/liquid) for Ag-mediated O-selectivity [3].[1]
Low Conversion (Silver Method) Stirring/Surface Area. The reaction happens on the surface of the silver salt.Use finely powdered

and stir vigorously. Sonicate the suspension briefly before heating.
Mixture of N- and O-isomers Soft Electrophile. You are using an Alkyl Iodide.[1]Switch to an Alkyl Triflate or Tosylate .[1] Harder leaving groups favor the harder nucleophile (Oxygen) [4].[1]
Reaction Stalled (Mitsunobu) pKa Mismatch. The pyridone might be too acidic or the alcohol too hindered.Use ADDP instead of DEAD/DIAD. ADDP is more basic and handles difficult substrates better.[1]

References

  • Hopkins, G. C., et al. "The Silver Salt Alkylation of Pyridones." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.[1]

  • Kianmehr, E., et al. "A Modified Mitsunobu Protocol for the Synthesis of O-Alkyl Pyridones."[1] Tetrahedron Letters, vol. 50, no. 15, 2009.

  • Tieckelmann, H. "Alkylation of Heterocyclic Ambident Anions."[1][5] Journal of Heterocyclic Chemistry, vol. 11, 1974.

  • Comins, D. L., et al. "N- vs O-Alkylation in the Mitsunobu Reaction of 2-Pyridone."[1][6] Tetrahedron Letters, vol. 35, no. 18, 1994, pp. 2819-2822.[1]

Disclaimer: These protocols involve the use of hazardous chemicals (Silver salts, Alkyl halides). Always review the MSDS and perform a risk assessment before experimentation.

Sources

Optimization

removing excess HCl from aminoethyl pyridinone before reaction

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: Why is it crucial to remove excess HCl from my aminoethyl pyridinone sample before proceeding with my reaction...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess HCl from my aminoethyl pyridinone sample before proceeding with my reaction?

A: Excess hydrochloric acid can interfere with a variety of subsequent chemical transformations. As a strong acid, HCl will protonate your aminoethyl pyridinone, rendering the amine nucleophile unreactive in many reactions, such as acylations or alkylations. Furthermore, the acidic conditions can promote unwanted side reactions or degradation of sensitive reagents and products. Neutralization is therefore a critical step to ensure the desired reactivity of your aminoethyl pyridinone.

Q2: What is the most common and effective method for removing excess HCl?

A: The most prevalent and generally effective method is a two-step process: neutralization with a suitable base followed by liquid-liquid extraction to isolate the free amine. This approach allows for the conversion of the water-soluble hydrochloride salt into the organic-soluble free amine, which can then be efficiently separated from the aqueous phase containing the salt byproduct and any remaining base.

Q3: Which base should I choose for the neutralization step?

A: The choice of base is critical and depends on the stability of your aminoethyl pyridinone. For many applications, a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred.[1] These bases are effective at neutralizing the HCl without introducing a strong organic base that might be difficult to remove later. Stronger bases like sodium hydroxide (NaOH) can be used but carry a higher risk of promoting side reactions or degradation of the pyridinone ring, especially at elevated temperatures.

Q4: How do I know when the neutralization is complete?

A: The completion of the neutralization reaction is typically monitored by measuring the pH of the aqueous phase. The addition of the basic solution should continue until the pH of the aqueous layer is basic, generally in the range of 8-10. This ensures that the aminoethyl pyridinone is in its free base form. The evolution of carbon dioxide gas (effervescence) is also a visual indicator of neutralization when using carbonate or bicarbonate bases.[2]

Troubleshooting Guide

This section addresses common issues encountered during the removal of excess HCl from aminoethyl pyridinone.

Issue 1: Low yield of extracted aminoethyl pyridinone.

Possible Cause Troubleshooting Action
Incomplete Neutralization: The aminoethyl pyridinone hydrochloride salt is water-soluble and will not be efficiently extracted into the organic phase.Ensure the pH of the aqueous layer is sufficiently basic (pH 8-10) by adding more base. Test the pH with litmus paper or a pH meter.
Insufficient Extraction: The free amine may not have been fully partitioned into the organic layer.Perform multiple extractions (at least 3) with the organic solvent. Combine the organic layers to maximize recovery.
Incorrect Solvent Choice: The chosen organic solvent may have poor solubility for the free amine.Select an appropriate organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices for extracting amines.
Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product and make separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Issue 2: The final product is contaminated with a salt.

Possible Cause Troubleshooting Action
Inadequate Washing: The organic layer may still contain dissolved inorganic salts.After extraction, wash the combined organic layers with brine. This helps to remove residual water and dissolved inorganic salts.
Insufficient Drying: Residual water in the organic layer can cause salts to precipitate upon solvent removal.Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and solvent evaporation.

Issue 3: Degradation of the aminoethyl pyridinone during workup.

Possible Cause Troubleshooting Action
Exposure to Strong Base: Pyridinone rings can be susceptible to degradation under strongly alkaline conditions, especially with heating.Use a milder base like sodium bicarbonate. Avoid using strong bases like NaOH if possible. If a strong base is necessary, perform the neutralization at a low temperature (e.g., in an ice bath) and for a minimal amount of time.
Prolonged Reaction Time: Leaving the reaction mixture in contact with the base for an extended period can lead to degradation.Proceed with the extraction immediately after neutralization is complete.

Experimental Protocols

Protocol 1: Neutralization of Aminoethyl Pyridinone Hydrochloride with Saturated Sodium Bicarbonate

This protocol describes the neutralization of the hydrochloride salt to the free amine using a mild base.

Materials:

  • Aminoethyl pyridinone hydrochloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the aminoethyl pyridinone hydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

  • Cool the solution in an ice bath to minimize any potential for heat-induced degradation.

  • Slowly add the saturated sodium bicarbonate solution dropwise to the stirred aminoethyl pyridinone solution. Effervescence (release of CO₂ gas) will be observed.

  • Continue adding the sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous solution is between 8 and 9. Check the pH using pH paper.

  • The solution containing the free aminoethyl pyridinone is now ready for extraction.

Protocol 2: Liquid-Liquid Extraction of Aminoethyl Pyridinone

This protocol details the extraction of the free amine from the aqueous solution into an organic solvent.[3][4]

Materials:

  • Aqueous solution of free aminoethyl pyridinone from Protocol 1

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Transfer the aqueous solution containing the free amine to a separatory funnel.

  • Add a volume of the organic solvent (e.g., dichloromethane) approximately equal to the volume of the aqueous solution.

  • Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Place the separatory funnel in a ring stand and allow the layers to fully separate. The organic layer will be the bottom layer if using dichloromethane, and the top layer if using ethyl acetate.

  • Carefully drain the organic layer into a clean, dry Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts into the same flask.

  • Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely in the solution.

  • Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to yield the purified aminoethyl pyridinone free base.

Visualizing the Workflow

workflow cluster_start Starting Material cluster_neutralization Neutralization cluster_extraction Extraction cluster_final Final Product start Aminoethyl Pyridinone HCl in Aqueous Solution neutralize Add Saturated NaHCO₃ (pH 8-9) start->neutralize Step 1 extract Liquid-Liquid Extraction with Organic Solvent neutralize->extract Step 2 separate Separate Organic Layer extract->separate Step 3 dry Dry with Na₂SO₄ separate->dry Step 4 evaporate Evaporate Solvent dry->evaporate Step 5 product Pure Aminoethyl Pyridinone (Free Base) evaporate->product Final Product chemistry cluster_reaction Neutralization Reaction cluster_extraction Liquid-Liquid Extraction Amine_HCl R-NH₃⁺Cl⁻ (Water Soluble) Free_Amine R-NH₂ (Organic Soluble) Amine_HCl->Free_Amine + Base Base HCO₃⁻ Byproducts H₂O + CO₂ + Cl⁻ Base->Byproducts Aqueous_Phase Aqueous Phase (Water, Salts) Organic_Phase Organic Phase (Free Amine, Solvent)

Caption: Chemical principle of neutralization and extraction.

References

  • Organic Syntheses. Preparation of Enantioenriched Homoallylic Primary Amines. Available at: [Link]

  • Chemistry LibreTexts. 2.3: Liquid-Liquid Extraction. (2021). Available at: [Link]

  • Edubirdie. Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. Available at: [Link]

  • Columbia University. Experiment 3: Liquid-liquid Extraction and Recrystallization. Available at: [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?. (2023). Available at: [Link]

  • JoVE. Video: Extraction - Procedure. (2020). Available at: [Link]

  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures for Extractions. (2022). Available at: [Link]

  • Organic Syntheses. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Available at: [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). Available at: [Link]

  • ResearchGate. The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. Available at: [Link]

  • Organic Syntheses. Catalytic reduction of amides to amines with hydrosilanes using a triruthenium carbonyl cluster as the catalyst. Available at: [Link]

  • YouTube. 10 Preparation Methods of Amines | Synthesis of Amines | Organic Chemistry. (2020). Available at: [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives. Available at: [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. (2014). Available at: [Link]

  • Growing Labs. Sodium Bicarbonate, Saturated, for Neutralization. Available at: [Link]

  • PubMed. Dependence of reactivity of a novel 2,6-diamino pyridine-based enediyne on the extent of salt formation with external acids: a possible implication in pH based drug design. (2005). Available at: [Link]

  • Semantic Scholar. Degradation of pyridines in the environment. Available at: [Link]

  • PubMed. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. (2025). Available at: [Link]

  • Chemistry LibreTexts. 8.1: Acid and Base Neutralization. (2025). Available at: [Link]

  • PubMed. Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. Available at: [Link]

  • Reddit. why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle?. (2023). Available at: [Link]

  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Available at: [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Available at: [Link]

  • PubMed. Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. (2024). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-(2-Aminoethyl)pyridin-2(1H)-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(2-Aminoethyl)pyridin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(2-Aminoethyl)pyridin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous buffers. Understanding the chemical behavior of this molecule in solution is critical for ensuring the reproducibility, accuracy, and validity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of 5-(2-Aminoethyl)pyridin-2(1H)-one.

Q1: What are the primary factors influencing the stability of 5-(2-Aminoethyl)pyridin-2(1H)-one in aqueous solutions?

The stability of 5-(2-Aminoethyl)pyridin-2(1H)-one is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents. The pyridinone ring system, which exists in tautomeric equilibrium with its 2-hydroxypyridine form, contains a cyclic amide (lactam) bond. This functional group, along with the primary amine on the ethyl side chain, represents the most reactive sites on the molecule.

Q2: How does the pH of the aqueous buffer affect the compound's stability?

The pH of the buffer is arguably the most critical factor. Based on the behavior of similar pyridone and amine-containing structures, the following trends are expected:

  • Acidic Conditions (pH < 6): The compound is expected to exhibit its highest stability in mildly acidic conditions. At a pH around 5, the primary amine of the ethyl group will be protonated, which can protect it from certain degradation reactions. Studies on other amine-containing compounds have shown significantly improved stability at pH values of 6 or lower.[1]

  • Neutral Conditions (pH ≈ 7): Moderate stability is expected. However, the rate of hydrolytic degradation may begin to increase compared to acidic conditions.

  • Basic Conditions (pH > 8): The compound is expected to be least stable under basic conditions. The pyridone ring is susceptible to base-catalyzed hydrolysis, which would lead to ring-opening.[2] The unprotonated primary amine is also more susceptible to oxidation at higher pH.

Q3: What are the recommended storage conditions for stock solutions of 5-(2-Aminoethyl)pyridin-2(1H)-one?

To ensure the long-term integrity of your stock solutions, we recommend the following procedures based on general best practices for chemical handling and storage:

  • Solvent Choice: Prepare initial high-concentration stock solutions in a suitable solvent like DMSO or sterile water, ensuring the pH is not basic.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots. This minimizes freeze-thaw cycles, which can accelerate degradation.

  • Storage Temperature: Store aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months).

  • Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from photodegradation.

  • Inert Atmosphere: For maximum stability, especially if the compound is sensitive to oxidation, solutions can be purged with an inert gas like argon or nitrogen before sealing and freezing.

For routine use, keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Q4: What are the likely degradation pathways for this molecule?

The primary degradation pathways are hypothesized to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The most probable point of hydrolytic attack is the amide bond within the pyridin-2(1H)-one ring. This pH-dependent process would result in the opening of the heterocyclic ring to form an amino acid derivative.[2]

  • Oxidative Degradation: The pyridine ring and the primary amine are susceptible to oxidation. This can be initiated by dissolved oxygen, metal ion contaminants, or exposure to light. Degradation could involve hydroxylation of the ring or oxidation of the aminoethyl side chain.

Q5: How can I experimentally monitor the stability of 5-(2-Aminoethyl)pyridin-2(1H)-one in my specific buffer?

The most reliable method is to perform a stability study using a validated, stability-indicating analytical technique. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[4] A stability-indicating method is one that can accurately quantify the parent compound and separate it from any potential degradation products.

Troubleshooting Guide

Issue 1: Rapid loss of compound concentration in my assay buffer.

  • Probable Cause: This is commonly due to pH- or temperature-related instability. If your buffer is neutral or basic (pH ≥ 7.4), you are likely observing hydrolytic degradation. If your experiments are conducted at elevated temperatures (e.g., 37°C), this will accelerate the degradation rate.

  • Solutions & Recommendations:

    • Assess pH Compatibility: If your experimental design permits, test whether lowering the buffer pH to ~6.0 - 7.0 improves stability.

    • Prepare Fresh Solutions: For sensitive assays, always prepare working solutions of the compound immediately before use from a frozen stock.

    • Control Temperature: Minimize the time the compound spends in buffer at room temperature or higher. Keep solutions on ice whenever possible.

    • Conduct a Pilot Stability Test: Use the HPLC protocol below to quantify the degradation rate in your specific buffer over your experimental timeline (e.g., 0, 2, 4, 8, 24 hours). This will inform you of the acceptable window for your experiments.

Issue 2: Appearance of new peaks in my HPLC chromatogram over time.

  • Probable Cause: These new peaks are almost certainly degradation products. Their appearance confirms that your analytical method is acting as a "stability-indicating" method.

  • Solutions & Recommendations:

    • Characterize Degradants: While full identification requires techniques like Mass Spectrometry (MS), you can use the HPLC data to your advantage. Track the peak area of the parent compound and the new peaks over time. The decrease in the parent peak area should correlate with the increase in the degradant peak areas.

    • Perform Forced Degradation: To understand the degradation profile better, you can intentionally stress the compound. Expose solutions to acid (0.1 M HCl), base (0.1 M NaOH), and an oxidant (e.g., 3% H₂O₂) and analyze the resulting chromatograms. This can help confirm that the peaks you are seeing in your stability samples correspond to specific degradation pathways (e.g., the peak from the base-stressed sample is likely the hydrolytic degradant).

Data & Visualizations

Table 1: Predicted Stability Trends for 5-(2-Aminoethyl)pyridin-2(1H)-one in Aqueous Buffer
Buffer pHTemperaturePredicted StabilityPrimary Degradation Pathway
4.0 - 6.04°CHighMinimal
4.0 - 6.025°CGood to ModerateSlow Hydrolysis/Oxidation
6.5 - 7.54°CGoodSlow Hydrolysis
6.5 - 7.525°CModerate to LowHydrolysis & Oxidation
> 8.04°CLowBase-Catalyzed Hydrolysis
> 8.025°CVery LowRapid Hydrolysis

This table provides generalized predictions based on fundamental chemical principles. Actual stability must be determined empirically.

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock Solution (e.g., in DMSO) aliquot Aliquot into single-use tubes. Store at -80°C. stock->aliquot working Prepare fresh working solution in experimental buffer. aliquot->working t0 Timepoint 0: Immediately inject sample into HPLC. working->t0 incubate Incubate solution under experimental conditions (e.g., 25°C, protected from light) t0->incubate tn Timepoint 'n': Inject samples at defined intervals (e.g., 2, 4, 8, 24h) incubate->tn hplc Analyze via RP-HPLC. Integrate peak areas. tn->hplc calc Calculate % remaining of parent compound vs. Time 0. hplc->calc plot Plot % Remaining vs. Time to determine stability. calc->plot

Caption: Experimental workflow for assessing compound stability.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent {5-(2-Aminoethyl)pyridin-2(1H)-one} hydro_prod Ring-Opened Product (e.g., Amino Acid Derivative) parent->hydro_prod H₂O (Acid/Base Catalyzed) ox_prod Oxidized Products (e.g., Ring Hydroxylation) parent->ox_prod [O] (e.g., O₂, Light)

Caption: Hypothesized degradation pathways.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Quantification

This method serves as a starting point and must be optimized and validated for your specific equipment and buffer system. The goal is to achieve a sharp, symmetrical peak for the parent compound with a retention time of preferably 3-10 minutes, well-resolved from any buffer components or degradants.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape and improve retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold 2 min, return to 5% B, equilibrate 3 min.A broad gradient is a good starting point to elute the compound and any potential degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLAdjust as needed based on concentration and detector sensitivity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) Diode Array Detector (DAD)Monitor at multiple wavelengths (e.g., 220, 254, 280 nm) to find the absorbance maximum.
Protocol 2: Performing a Short-Term Aqueous Buffer Stability Study
  • Preparation: Prepare a ~1 mg/mL stock solution of 5-(2-Aminoethyl)pyridin-2(1H)-one in DMSO or water.

  • Dilution: Dilute the stock solution to a final concentration of ~10-50 µg/mL in your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final percentage of the organic solvent from the stock is low (<1%) to not affect the buffer properties.

  • Timepoint 0: Immediately after preparation, transfer a sample of the solution to an HPLC vial and inject it into the HPLC system. This is your 100% reference point.

  • Incubation: Store the remaining solution under your desired experimental conditions (e.g., at 25°C in a drawer to protect from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot of the solution, place it in an HPLC vial, and inject it.

  • Analysis: For each chromatogram, integrate the peak area of the parent compound.

  • Calculation: Calculate the percentage of compound remaining at each timepoint 't' using the formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

  • Evaluation: Plot % Remaining versus time. A loss of >10% over the course of the experiment often indicates meaningful instability that could impact results.

By following these guidelines, researchers can establish robust experimental conditions and ensure the integrity of their data when working with 5-(2-Aminoethyl)pyridin-2(1H)-one.

References

  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC223810050&productDescription=3-%282-AMINOETHYL%29PYRIDINE%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • CONICET. Analytical Methods. (2024-03-07). [URL: https://www.rsc.org/images/analytical-methods-advances-future-of-analytical-science_tcm18-251130.pdf]
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  • Techno PharmChem. PYRIDINE. [URL: https://www.technopharmchem.com/msds/PYRIDINE.pdf]
  • PubChem. 5-(1-aminoethyl)-1H-pyridin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68496626]
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  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. (2016-04-21). [URL: https://www.lobachemie.com/msds/2-AMINO-PYRIDINE-FOR-SYNTHESIS-01120.pdf]
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Optimization

Technical Support Center: Resolving Peak Tailing in HPLC of Aminoethyl Pyridinone Salts

Welcome to the technical support center for resolving challenging peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aminoethyl pyridinone salts. This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenging peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aminoethyl pyridinone salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic problems. By understanding the underlying chemical interactions, you can systematically troubleshoot and achieve symmetrical, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with my aminoethyl pyridinone salt. What are the most likely causes?

Peak tailing for basic compounds like aminoethyl pyridinone salts in reversed-phase HPLC is a common issue, typically stemming from secondary interactions with the stationary phase.[1][2] The primary culprits are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic amine functional groups of your analyte.[1] This interaction leads to a secondary retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your aminoethyl pyridinone salt, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3]

  • Metal Chelation: The pyridinone and aminoethyl moieties can act as chelating agents, interacting with trace metal ions present in the HPLC system (e.g., in the stainless steel components or the silica packing material).[4] This can result in significant peak tailing.[5][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for your aminoethyl pyridinone salt analysis.

Guide 1: Diagnosing and Mitigating Silanol Interactions

Silanol interactions are a frequent cause of peak tailing for basic compounds.[1] The following steps will help you determine if this is the issue and how to address it.

Step 1: Evaluate Your Current Column

  • Identify the Column Type: Are you using a modern, end-capped C18 column? End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their interaction with basic analytes.[2] Older, non-end-capped columns are more prone to causing peak tailing.

  • Column Age and History: Columns degrade over time, and the end-capping can hydrolyze, exposing more silanol groups. If the column is old or has been used with aggressive mobile phases, it may be the source of the problem.

Step 2: Adjusting Mobile Phase pH

Operating at a low mobile phase pH (typically between 2 and 4) will ensure that the silanol groups are protonated (Si-OH) and therefore less likely to interact with your protonated basic analyte.[1][3]

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Preparation: Prepare a buffer with a pKa within ±1 unit of your target pH.[8] For a target pH of 3.0, a formate buffer is a good choice. To prepare a 10 mM potassium phosphate buffer at pH 3.0, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH with phosphoric acid.

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Always measure and adjust the pH of the aqueous portion before adding the organic solvent.[3][9]

  • Analysis: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Evaluation: Compare the peak shape to your original chromatogram. A significant improvement in peak symmetry suggests that silanol interactions were a major contributor to the tailing.

Mobile Phase pHPeak Asymmetry (Typical Observation)
7.0 (Unbuffered)> 2.0
3.0 (Buffered)1.0 - 1.5

Step 3: Consider a Different Column

If pH adjustment does not fully resolve the issue, consider a column specifically designed for the analysis of basic compounds.[10][11][12]

  • High-Purity, End-Capped Columns: These columns are made from silica with very low metal content and have a dense bonding of the C18 phase and thorough end-capping.

  • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the residual silanol groups.

  • Polymer-Based Columns: These columns are made from polymeric materials that do not have silanol groups and are stable over a wide pH range.[13]

Guide 2: Investigating and Addressing Metal Chelation

The ability of aminoethyl pyridinone salts to chelate with metal ions is a significant, and often overlooked, cause of peak tailing.[5][6][7]

Workflow for Diagnosing Metal Chelation Effects

Metal_Chelation_Workflow Start Observe Peak Tailing Add_EDTA Add EDTA to Mobile Phase (e.g., 0.1 mM) Start->Add_EDTA Analyze Re-inject Sample Add_EDTA->Analyze Evaluate Evaluate Peak Shape Analyze->Evaluate Improved Peak Shape Improved Evaluate->Improved Yes No_Change No Significant Change Evaluate->No_Change No Conclusion_Chelation Conclusion: Metal chelation is a likely cause. Improved->Conclusion_Chelation Conclusion_Other Conclusion: Consider other causes (e.g., silanol interactions). No_Change->Conclusion_Other

Caption: A workflow to diagnose metal chelation as a cause of peak tailing.

Experimental Protocol: Using a Chelating Agent in the Mobile Phase

  • Mobile Phase Preparation: Prepare your mobile phase as usual. Then, add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous portion of the mobile phase. A final concentration of 0.1 mM EDTA is a good starting point.

  • Analysis: Equilibrate your column with the EDTA-containing mobile phase and inject your sample.

  • Evaluation: If metal chelation is the issue, you should see a dramatic improvement in peak shape. The EDTA will bind to the metal ions in the system, preventing your analyte from interacting with them.

Long-Term Solutions for Metal Chelation:

  • Use Bio-inert or PEEK HPLC Systems: These systems are constructed with materials that have very low metal content, minimizing the potential for chelation.

  • Metal-Free Columns: Some manufacturers offer columns with special linings or hardware to reduce contact with stainless steel.

Guide 3: Optimizing Mobile Phase and Considering Ion-Pairing

If the above strategies do not fully resolve the peak tailing, further optimization of the mobile phase or the use of ion-pairing reagents may be necessary.

Mobile Phase Optimization

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes improve peak shape by better maintaining a constant pH at the column surface and masking some silanol interactions.[2]

  • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity and potentially improve peak shape.

Using Ion-Pairing Reagents

For highly basic compounds that are difficult to analyze with conventional reversed-phase chromatography, ion-pairing chromatography can be an effective solution.[14][15] Ion-pairing reagents are added to the mobile phase and form a neutral complex with the ionized analyte, which then partitions onto the reversed-phase column.

Experimental Protocol: Using an Ion-Pairing Reagent

  • Reagent Selection: For a basic compound like an aminoethyl pyridinone salt, an anionic ion-pairing reagent such as sodium heptanesulfonate is a suitable choice.[15]

  • Mobile Phase Preparation: Prepare the aqueous portion of your mobile phase containing the buffer and adjust the pH. Then, dissolve the ion-pairing reagent in the aqueous phase. A typical starting concentration is 5 mM.

  • Column Equilibration: Ion-pairing chromatography requires a long equilibration time to allow the reagent to coat the stationary phase. Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes at a low flow rate.

  • Analysis: Inject your sample and evaluate the retention and peak shape. You may need to adjust the concentration of the ion-pairing reagent and the organic modifier to achieve the desired separation.

Important Considerations for Ion-Pairing Chromatography:

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications as it can be difficult to completely remove the reagent.

  • MS Incompatibility: Most ion-pairing reagents are not volatile and can suppress the signal in mass spectrometry.

Summary of Troubleshooting Strategies

ProblemProposed SolutionRationale
Silanol Interactions Adjust mobile phase pH to 2-4. Use a modern, end-capped, or polar-embedded column.Protonates silanol groups, minimizing interaction with the basic analyte. Reduces the number of active silanol sites.
Metal Chelation Add a chelating agent (e.g., EDTA) to the mobile phase. Use a bio-inert HPLC system or metal-free column.The added chelator binds to metal ions, preventing the analyte from interacting with them. Reduces the source of metal ions.
Suboptimal Mobile Phase Increase buffer concentration. Change the organic modifier.Improves pH control at the stationary phase surface. Alters selectivity and can improve peak shape.
Persistent Tailing Use an ion-pairing reagent.Forms a neutral complex with the analyte, improving retention and peak shape on a reversed-phase column.

Logical Flow for Troubleshooting Peak Tailing

Caption: A logical progression for troubleshooting peak tailing of aminoethyl pyridinone salts.

References

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved February 12, 2026, from [Link]

  • Bu, D. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. Retrieved February 12, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Retrieved February 12, 2026, from [Link]

  • Sychev, I. N., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18298–18313.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC Europe. Retrieved February 12, 2026, from [Link]

  • An, D. D., et al. (2015). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decoration. Journal of pharmaceutical and biomedical analysis, 107, 239–247.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 12, 2026, from [Link]

  • A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. (2014). ResearchGate. Retrieved February 12, 2026, from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (n.d.). Welch Materials. Retrieved February 12, 2026, from [Link]

  • Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity. (2012). PubMed. Retrieved February 12, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2018). LCGC North America, 36(10), 754-763.
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  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf. Retrieved February 12, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (n.d.). Persee. Retrieved February 12, 2026, from [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (2023, December 8). Separation Science. Retrieved February 12, 2026, from [Link]

  • De Pra, M., et al. (2020). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 12, 2026, from [Link]

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
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  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020, April 14). MicroSolv Technology Corporation. Retrieved February 12, 2026, from [Link]

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  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved February 12, 2026, from [Link]

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  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). Biophysical Chemistry, 124(2), 155-160.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis Methods for 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl

For researchers, scientists, and drug development professionals, the robust and accurate analytical characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate analytical characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride (2HCl), a polar molecule that presents unique challenges in chromatographic retention and separation. We will explore and contrast three primary HPLC methodologies: Ion-Pair Reversed-Phase (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and traditional Reversed-Phase (RP-HPLC) with highly aqueous mobile phases. This guide will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present comparative data to inform your method development and selection process.

The Analytical Challenge: The Physicochemical Nature of 5-(2-Aminoethyl)pyridin-2(1H)-one

5-(2-Aminoethyl)pyridin-2(1H)-one is a hydrophilic molecule characterized by a pyridinone ring and a primary amine side chain. Its dihydrochloride salt form further enhances its polarity. These properties lead to minimal retention on conventional reversed-phase C18 columns under typical mobile phase conditions, making accurate quantification and impurity profiling a significant analytical hurdle.[1] The primary amine group (pKa ~9-10) will be protonated at acidic to neutral pH, further contributing to its hydrophilic character.

Comparative Overview of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific analytical goal, be it routine purity assessment, quantification in a complex matrix, or the separation of closely related impurities and degradation products. Below is a comparative summary of the three methods discussed in this guide.

FeatureIon-Pair RP-HPLCHILICRP-HPLC (Aqueous)
Primary Retention Mechanism Hydrophobic and ionic interactionsPartitioning into an adsorbed water layer on the stationary phaseHydrophobic interactions
Stationary Phase C18, C8Bare silica, amide, or other polar bonded phasesSpecialized C18 or polar-embedded phases
Mobile Phase Acetonitrile/water with an ion-pairing reagent (e.g., alkyl sulfonate)High organic content (e.g., >80% acetonitrile) with a small amount of aqueous bufferHigh aqueous content (e.g., >95% water) with a small amount of organic modifier
Key Advantages Enhanced retention of polar, ionizable analytes; good peak shape.Excellent retention for very polar compounds; MS-compatible mobile phases.[2]Straightforward method development; no need for ion-pairing reagents.
Potential Drawbacks Ion-pairing reagents can be harsh on columns and are often not MS-compatible; long equilibration times.[1]Sensitive to mobile phase composition and water content; potential for long equilibration times.[3]Limited retention for highly polar compounds; potential for phase collapse with some C18 columns.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Principle and Rationale:

IP-RP-HPLC is a powerful technique for retaining and separating ionic and highly polar compounds on a reversed-phase column.[4] The methodology introduces an ion-pairing reagent into the mobile phase. This reagent, typically an alkyl sulfonate for basic analytes like our target compound, possesses a hydrophobic tail and an ionic head.[5] It forms a neutral ion-pair with the protonated amine of 5-(2-Aminoethyl)pyridin-2(1H)-one, increasing its hydrophobicity and thereby enhancing its retention on the non-polar stationary phase.[6] The length of the alkyl chain of the ion-pairing reagent can be varied to modulate retention.

Experimental Protocol: IP-RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.

Workflow for IP-RP-HPLC Method Development:

IP_RP_HPLC_Workflow A Select C18 Column B Choose Ion-Pair Reagent (e.g., Hexanesulfonate) A->B C Optimize Mobile Phase pH (e.g., pH 2.5-3.5) B->C D Develop Gradient Elution (e.g., 5-40% Acetonitrile) C->D E Validate Method (ICH Guidelines) D->E

Caption: Workflow for IP-RP-HPLC method development.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle and Rationale:

HILIC has emerged as a robust alternative for the analysis of highly polar compounds that are poorly retained by RP-HPLC.[7] In HILIC, a polar stationary phase (such as bare silica or an amide-bonded phase) is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, containing a small amount of water.[2] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[8]

Experimental Protocol: HILIC

  • Column: HILIC (Amide or bare silica), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: 5% B to 30% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 90:10 (v/v) acetonitrile:water to a final concentration of 0.5 mg/mL.

Logical Relationship in HILIC:

HILIC_Logic Analyte Polar Analyte WaterLayer Aqueous Layer Analyte->WaterLayer partitions into Stationary Polar Stationary Phase Stationary->WaterLayer adsorbs Mobile Non-polar Mobile Phase Mobile->WaterLayer forms Retention Retention WaterLayer->Retention leads to

Caption: Logical relationship of components in HILIC.

Method 3: Reversed-Phase HPLC with Highly Aqueous Mobile Phases

Principle and Rationale:

Advances in stationary phase chemistry have led to the development of reversed-phase columns that are stable in highly aqueous mobile phases. These "aqueous C18" or polar-embedded columns resist the phase collapse that can occur with traditional C18 phases under low organic conditions.[8] This allows for the retention of polar analytes through hydrophobic interactions without the need for ion-pairing reagents. While retention may not be as strong as with IP-RP-HPLC or HILIC, this method offers simplicity and is often MS-friendly.

Experimental Protocol: Aqueous RP-HPLC

  • Column: Aqueous C18 or Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 2% B held for 3 minutes, then to 25% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.

Stability-Indicating Method Development and Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from potential degradation products, impurities, and excipients.[9] To achieve this, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[10]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[9]

The chromatograms from the analysis of these stressed samples are then compared to that of an unstressed sample to ensure that all degradation products are well-resolved from the main peak.

Potential Degradation Pathway:

Based on the structure of 5-(2-Aminoethyl)pyridin-2(1H)-one, a potential degradation pathway under hydrolytic or oxidative stress could involve the cleavage of the ethylamine side chain or modifications to the pyridinone ring. For instance, a plausible impurity could be the corresponding carboxylic acid formed from the oxidation of the primary amine. The chosen HPLC method must be able to separate these and other potential degradants.

Method Validation

Once a suitable HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[11] The key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from placebo or degradation products at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; verifiable with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Conclusion

The selection of an optimal HPLC method for the analysis of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl requires a careful consideration of the analytical objectives and the inherent challenges posed by this polar molecule.

  • Ion-Pair RP-HPLC offers excellent retention and resolution but may suffer from drawbacks related to the use of ion-pairing reagents.

  • HILIC is a powerful technique for retaining highly polar compounds and is generally MS-compatible, though it requires careful method development.

  • Aqueous RP-HPLC provides a simpler, more straightforward approach that may be suitable for routine analysis, provided sufficient retention can be achieved.

A thorough method development process, including forced degradation studies and full validation, is essential to ensure the reliability and accuracy of the analytical data generated. This guide provides a comprehensive framework to assist researchers and scientists in making an informed decision for their specific analytical needs.

References

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Sources

Comparative

A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of 5-(2-Aminoethyl)pyridin-2(1H)-one Dihydrochloride

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers engaged in the synthesis and application of pyr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers engaged in the synthesis and application of pyridinone derivatives, a class of compounds with significant therapeutic potential, robust analytical methodologies are paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride. Drawing upon established principles of NMR spectroscopy and comparative data from related structures, we present a detailed interpretation of the expected spectrum, a validated experimental protocol, and a comparative discussion to aid researchers in their analytical endeavors.

The Structural Significance of 5-(2-Aminoethyl)pyridin-2(1H)-one

5-(2-Aminoethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 5-position with an aminoethyl group. The dihydrochloride salt form ensures solubility in aqueous media and stabilizes the primary amine. Understanding the precise arrangement of protons within this molecule is critical for confirming its identity, assessing its purity, and studying its interactions in biological systems. ¹H NMR spectroscopy offers an unparalleled, non-destructive method to achieve this.

Predicted ¹H NMR Spectrum and Signal Assignments

While a definitive experimental spectrum for this specific molecule is not widely published, a reliable prediction can be constructed by analyzing its constituent fragments and the influence of electronic effects. The expected ¹H NMR spectrum in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would exhibit distinct signals corresponding to the pyridinone ring protons and the ethyl side chain protons.

The protonation of the pyridine nitrogen and the amino group in the dihydrochloride salt will induce significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the positively charged centers.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-(2-Aminoethyl)pyridin-2(1H)-one Dihydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-6 (Pyridinone)7.8 - 8.2d~2-3 HzLocated ortho to the carbonyl group and adjacent to the protonated ring nitrogen, leading to strong deshielding. Coupled to H-4.
H-4 (Pyridinone)7.5 - 7.9dd~8-9 Hz, ~2-3 HzSituated meta to the carbonyl and ortho to the C5-substituent. Coupled to H-6 and H-3.
H-3 (Pyridinone)6.5 - 6.9d~8-9 HzPositioned ortho to the amide nitrogen and coupled to H-4.
-CH₂- (ethyl)3.2 - 3.6t~7-8 HzAdjacent to the protonated amino group, causing a downfield shift. Coupled to the other -CH₂- group.
-CH₂- (ethyl)2.9 - 3.3t~7-8 HzAdjacent to the pyridinone ring. Coupled to the other -CH₂- group.
-NH₃⁺ (amine)8.0 - 8.5br s-Broad signal due to quadrupolar relaxation and exchange with the solvent.
-NH- (pyridinone)11.0 - 12.0br s-Broad signal, characteristic of an amide proton.

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates based on data for similar structures.[1][2][3]

Visualizing Proton Assignments:

Caption: Molecular structure of 5-(2-Aminoethyl)pyridin-2(1H)-one with key protons labeled.

Comparative Analysis with Alternative Structures

To build confidence in our spectral prediction, it is instructive to compare the expected chemical shifts with those of simpler, related molecules.

  • 2-Pyridone: The parent 2-pyridone shows signals for its ring protons in deuterated methanol at approximately δ 8.07 (H-6), 7.98 (H-3), 7.23 (H-5), and 7.21 (H-4) ppm.[1] The introduction of the aminoethyl group at the 5-position will influence the chemical shifts of the neighboring protons, particularly H-4 and H-6.

  • Ethylamine Hydrochloride: In its hydrochloride salt form, the protons of the ethyl group in ethylamine typically appear as a triplet for the methylene group adjacent to the ammonium group around δ 3.0-3.2 ppm and a quartet for the methyl group (which would be a methylene in our target molecule) further upfield.[4] The deshielding effect of the pyridinone ring will likely shift the adjacent methylene group further downfield.

  • Substituted Pyridines: The formation of a hydrochloride salt of a pyridine derivative is known to cause a downfield shift of all ring protons due to the increased positive charge on the nitrogen atom.[5] This effect will be prominent in the spectrum of our target molecule.

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality ¹H NMR spectrum of a hydrochloride salt requires careful sample preparation to ensure solubility and minimize signal broadening.

Workflow for Sample Preparation and NMR Acquisition:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing start Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., D₂O or DMSO-d₆) start->dissolve vortex Vortex to Ensure Homogeneity dissolve->vortex filter Filter through Glass Wool into NMR Tube vortex->filter instrument Insert Sample into Spectrometer filter->instrument lock Lock on Deuterium Signal instrument->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire ¹H NMR Spectrum shim->acquire process Fourier Transform, Phase Correction, and Baseline Correction acquire->process reference Reference Spectrum to Residual Solvent Peak or Internal Standard process->reference integrate Integrate Signals reference->integrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants integrate->analyze

Caption: Step-by-step workflow for ¹H NMR analysis.

Detailed Methodological Considerations:

  • Solvent Selection: Deuterium oxide (D₂O) is a primary choice due to the high polarity of the dihydrochloride salt. However, the exchangeable protons (-NH and -NH₃⁺) will not be observed. To visualize these protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[6]

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for ¹H NMR.[7] Higher concentrations can lead to viscosity-induced line broadening.

  • Filtration: It is crucial to filter the sample into the NMR tube to remove any particulate matter, which can severely degrade the spectral resolution.[8]

  • Instrumentation Parameters: Standard acquisition parameters are typically adequate. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Conclusion

The ¹H NMR spectroscopic characterization of 5-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride is a critical step in its synthesis and application. By leveraging a predictive approach based on the analysis of its structural components and related compounds, researchers can confidently interpret the resulting spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical research fields, enabling them to employ ¹H NMR spectroscopy effectively for the structural verification of this and similar pyridinone derivatives.

References

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol - ResearchGate. Available at: [Link]

  • Supplementary Information - Royal Society of Chemistry. Available at: [Link]

  • Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem. Available at: [Link]

  • Table 1 . 1 H-NMR spectra of pyridones I - ResearchGate. Available at: [Link]

  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • NMR Sample Preparation - University of Arizona. Available at: [Link]

  • Showing Compound Ethanamine (FDB003242) - FooDB. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

  • The stacking plot of NMR spectra of the pyridinone proton at 7.3 ppm of... - ResearchGate. Available at: [Link]

  • The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion | Journal of the American Chemical Society. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Dissociation Regimes for Aminoethyl Pyridinones

This guide serves as a technical comparison of dissociation methodologies for the structural characterization of aminoethyl pyridinones. It is designed for analytical chemists and drug discovery scientists requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison of dissociation methodologies for the structural characterization of aminoethyl pyridinones. It is designed for analytical chemists and drug discovery scientists requiring high-confidence structural elucidation.

Executive Summary: The Structural Challenge

Aminoethyl pyridinones represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for histamine or as kinase inhibitor cores. Their structural elucidation via Mass Spectrometry (MS) presents a specific challenge: distinguishing the stable heteroaromatic pyridinone core from the labile, basic aminoethyl side chain .

The Verdict: While Collision-Induced Dissociation (CID) is the industry standard for quantification, Higher-energy Collisional Dissociation (HCD) is the superior "product" for structural characterization of this scaffold. HCD overcomes the low-mass cutoff inherent in trap-based CID, allowing detection of the diagnostic alkyl-amine ions (m/z 30, 44) essential for verifying the side chain.

Technical Comparison: CID vs. HCD Performance

This section objectively compares the two dominant fragmentation modes for analyzing aminoethyl pyridinones.

FeatureCID (Trap-Based) HCD (Beam-Type) Impact on Aminoethyl Pyridinones
Energy Regime Resonant excitation (Slow heating)Non-resonant (Shock heating)CID favors low-energy pathways (e.g., loss of NH

), often leaving the core intact. HCD accesses high-energy ring cleavages.
Low Mass Cutoff Yes (Typically 1/3 of precursor m/z)None Critical: CID often blinds the detector to the diagnostic side-chain fragments (m/z 30, 44) if the parent mass >150 Da.
Fragment Type Thermodynamic productsKinetic & Thermodynamic productsHCD provides a "richer" spectrum, showing both the intact core and the shattered side chain simultaneously.
Sensitivity High (Ion accumulation)Moderate to HighCID is preferred for quantifying the parent drug in plasma; HCD is preferred for identifying metabolites.
Experimental Evidence: The "Cutoff" Problem

In a standard Linear Ion Trap (LIT) experiment using CID:

  • Precursor: Aminoethyl-substituted pyridinone (e.g., m/z 250).

  • CID Observation: The trap's RF voltage destabilizes low-mass ions. Fragments below m/z 70-80 are often ejected before detection.

  • Result: You see the [M+H - NH

    
    ]
    
    
    
    neutral loss, but you miss the diagnostic amine tag (CH
    
    
    =NH
    
    
    at m/z 30).
  • HCD Solution: HCD occurs in a collision cell (multipole) followed by injection into an Orbitrap or TOF.[1] All ions are transmitted. The m/z 30 diagnostic ion is preserved, confirming the "aminoethyl" moiety.

Mechanistic Insight: Fragmentation Pathways

To validate your MS data, you must map the signals to specific bond cleavages.[2] The fragmentation of aminoethyl pyridinones follows three distinct pathways governed by charge localization.

Pathway A: Charge-Remote Fragmentation (Neutral Loss)
  • Mechanism: The proton is sequestered on the pyridinone oxygen or ring nitrogen. The side chain undergoes thermal elimination.

  • Observation: Loss of Ammonia (17 Da) or Ethylamine (45 Da).

  • Dominant In: Low-energy CID.

Pathway B: Charge-Proximal Alpha-Cleavage (Diagnostic)
  • Mechanism: The proton localizes on the primary amine of the side chain. Homolytic cleavage occurs at the C-C bond alpha to the nitrogen.

  • Observation: Formation of the immonium ion (

    
    ) at m/z 30 .
    
  • Dominant In: HCD (High Energy).[3]

Pathway C: Ring Contraction (Core Specific)
  • Mechanism: Pyridinones typically lose Carbon Monoxide (CO, 28 Da) from the carbonyl position, followed by loss of HCN (27 Da).

  • Observation: A characteristic mass shift of -28 Da from the core fragment.

Visualization: Fragmentation Logic Flow

The following diagram maps the decision process and physical fragmentation pathways.

FragmentationPathways Precursor Precursor [M+H]+ (Aminoethyl Pyridinone) LowEnergy Low Energy (CID) Thermodynamic Control Precursor->LowEnergy Resonant Excitation HighEnergy High Energy (HCD) Kinetic Control Precursor->HighEnergy Beam-Type Collision LossNH3 Neutral Loss: -NH3 (m/z M-17) LowEnergy->LossNH3 E1 Elimination CoreIon Pyridinone Core Ion (Stable Heterocycle) LowEnergy->CoreIon Inductive Cleavage HighEnergy->LossNH3 LossCO Ring Contraction: -CO (m/z M-28) HighEnergy->LossCO Ring Degradation DiagIon Diagnostic Ion (CH2=NH2+) m/z 30 HighEnergy->DiagIon Alpha-Cleavage (Visible due to no cutoff)

Caption: Figure 1. Divergent fragmentation pathways of aminoethyl pyridinones under CID (thermodynamic) vs. HCD (kinetic) regimes.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step optimization protocol. This workflow is designed to be self-validating by cross-referencing the "Soft" (CID) and "Hard" (HCD) data.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures full protonation of the aliphatic amine (

      
      ), maximizing sensitivity.
      
  • Concentration: 1 µM (direct infusion) or 100 nM (LC-MS injection).

Step 2: Source Optimization (ESI)
  • Spray Voltage: 3.5 kV.

  • Sheath Gas: 30 arb units (ensure stable spray without droplet formation).

  • Validation: Verify the isotopic distribution of the parent ion matches the theoretical formula for the pyridinone scaffold (distinctive

    
     pattern).
    
Step 3: Energy Stepping (The Critical Step)

Do not use a single collision energy. Use Normalized Collision Energy (NCE) stepping to capture both labile side-chain losses and stable core fragments.

Protocol for Orbitrap/Q-Exactive:

  • Set NCE: Stepped 20, 35, 50.

    • NCE 20: Preserves the [M+H - NH3]+ ion (confirms aminoethyl presence via loss).

    • NCE 35: Generates the Pyridinone core ion.

    • NCE 50: Shatters the ring to confirm the -CO loss (diagnostic for pyridinones).

  • Acquisition Mode: HCD.

  • Scan Range: Start at m/z 25 (Crucial! Do not use default m/z 100 start).

Step 4: Data Interpretation

Construct a "Fragment Confirmation Matrix" to validate the structure.

Observed Ion (

)
InterpretationValidation Check
Parent (

)

Isotopic pattern matches C/N ratio?

Loss of AmmoniaConfirms primary amine on alkyl chain.

Loss of COConfirms Pyridinone carbonyl.
30.034

Gold Standard: Confirms unsubstituted aminoethyl group.
44.050

Confirms ethyl linker length.
Visualization: Experimental Workflow

Workflow cluster_MS Mass Spectrometer Sample Sample Prep (0.1% FA) Source ESI Source (Protonation) Sample->Source Selection Precursor Selection (Quadrupole) Source->Selection Dissociation Stepped HCD (20/35/50 eV) Selection->Dissociation Detection Orbitrap/TOF (Start m/z 25) Dissociation->Detection Analysis Data Analysis (Diagnostic Ion Check) Detection->Analysis

Caption: Figure 2.[4][5] Optimized HCD workflow for aminoethyl pyridinone characterization, emphasizing low-mass detection.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982).[2] The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.[2] Link

    • Context: Establishes the foundational fragmentation rules for pyridinone-like heterocycles, specifically the loss of CO and ring cleavage mechanisms.
  • Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Molecular & Cellular Proteomics. Link

    • Context: Provides the comparative data on HCD vs. CID performance, validating the claim that HCD is superior for generating and detecting low-mass diagnostic ions without cutoff issues.
  • BenchChem Technical Support. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.[6] Link

    • Context: Recent industry guide detailing specific side-chain losses (aminoethyl) in nitrogen heterocycles.
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. Link

    • Context: The authoritative source on the mechanism of HCD and its ability to access immonium ions (like m/z 30)

Sources

Comparative

A Senior Application Scientist's Guide to Amine Reactivity: Aminoethyl Pyridinone vs. Aminoethyl Pyridine in Bioconjugation

For researchers in drug development and chemical biology, the covalent attachment of molecules to proteins, peptides, or other biomolecules is a foundational technique. The success of this process, known as bioconjugatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and chemical biology, the covalent attachment of molecules to proteins, peptides, or other biomolecules is a foundational technique. The success of this process, known as bioconjugation, hinges on the precise control of chemical reactivity. Among the most common targets for bioconjugation are the primary amines found in lysine residues and at the N-terminus of proteins.[1][2] This guide provides an in-depth comparison of two amine-containing heterocyclic building blocks: aminoethyl pyridinone and aminoethyl pyridine. We will explore how a subtle change in the heterocyclic ring—the presence of a carbonyl group—dramatically alters the electronic properties and, consequently, the nucleophilic reactivity of the pendant aminoethyl group.

The Core Structural Difference: A Tale of Two Rings

At first glance, 1-(2-Aminoethyl)pyridin-2(1H)-one and 2-(2-Aminoethyl)pyridine are structurally similar. Both feature a six-membered nitrogen-containing ring and a flexible aminoethyl side chain, the primary functional group for conjugation reactions. The critical distinction lies in the pyridinone's exocyclic carbonyl group at the 2-position, which transforms the ring from a purely aromatic pyridine system into a pyridone tautomer.[3] This single atom change has profound implications for the electron distribution across the entire molecule.

Electronic Landscape: Pyridine's Aromatic Stability vs. Pyridinone's Resonance

The pyridine ring is a classic heteroaromatic system. The nitrogen atom is more electronegative than carbon, leading to a general withdrawal of electron density from the ring carbons, making the ring itself electron-deficient.[4] The nitrogen's lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[4][5] This electronic arrangement makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while being relatively deactivated towards electrophilic substitution.[4]

In contrast, the 2-pyridinone ring exists in equilibrium with its 2-hydroxypyridine tautomer, but the pyridone form typically predominates. The presence of the carbonyl group allows for extensive resonance delocalization, including a significant zwitterionic resonance structure that places a positive charge on the ring nitrogen and a negative charge on the oxygen.[6] This resonance imparts a degree of aromatic character but also introduces vinylogous amide character, fundamentally altering the ring's electronic influence.[7]

G cluster_pyridine Aminoethyl Pyridine cluster_pyridinone Aminoethyl Pyridinone p1 Pyridine Ring (Electron Withdrawing) p_struct p_struct p_amine Side-Chain Amine (Nucleophilicity Moderated by Ring) p_struct->p_amine pn1 Pyridinone Ring (Less Withdrawing) pn_struct pn_struct pn_amine Side-Chain Amine (Enhanced Nucleophilicity) pn_struct->pn_amine

Sources

Validation

Structural Comparison of Pyridin-2(1H)-one and 2-Hydroxypyridine Tautomers

Executive Summary The structural dichotomy between pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) represents one of the most classic and consequential tautomeric equilibria in heterocyclic chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural dichotomy between pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) represents one of the most classic and consequential tautomeric equilibria in heterocyclic chemistry.[1][2][3] For drug development professionals, distinguishing these forms is not merely an academic exercise; it dictates pharmacophore properties , solubility profiles , and target binding modes (particularly in kinase inhibition).

While the 2-hydroxypyridine form dominates in the gas phase (preserving aromaticity), the pyridin-2(1H)-one form is overwhelmingly favored in polar solutions and the solid state due to high solvation energy and intermolecular hydrogen bonding.[1] This guide provides the thermodynamic rationale, structural benchmarks, and validated experimental protocols to definitively characterize these tautomers.

Part 1: The Tautomeric Landscape

Thermodynamics & Phase Dependence[1]

The equilibrium between the lactam and lactim forms is governed by a competition between aromatic resonance stabilization (favoring the lactim) and dipolar/solvation stabilization (favoring the lactam).[1]

Parameter2-Hydroxypyridine (Lactim)Pyridin-2(1H)-one (Lactam)Dominant Phase
Electronic Driver Full aromatic sextet (Pyridine-like)Amide resonance; partial aromaticityGas Phase
Dipole Moment (

)
~1.5 D~6.0 DPolar Solution / Solid
H-Bond Capability Donor (OH) + Acceptor (N)Donor (NH) + Acceptor (C=O)Biological Systems
Dimerization WeakStrong (8-membered cyclic dimer)Solid State
The Equilibrium Mechanism

The transition involves a 1,3-proton shift.[1] In isolation, this barrier is high, but it is catalytically lowered by solvent molecules or dimerization.[1]

Tautomerism cluster_0 Gas Phase (Non-polar) cluster_1 Polar Solution / Solid Lactim 2-Hydroxypyridine (Lactim) Favored Lactam Pyridin-2(1H)-one (Lactam) Favored Lactim->Lactam  Solvent/Dimer    Assisted Proton Transfer  

Figure 1: The phase-dependent equilibrium shift.[1] The high dipole moment of the lactam form drives its stability in polar media (water, DMSO, methanol).

Part 2: Structural & Electronic Characterization[1]

To accurately assign structure, one must look beyond simple connectivity to bond orders and electronic distribution.[1]

Bond Length Analysis (X-Ray / Computational)

The lactam form exhibits bond alternation characteristic of a cyclic diene/amide system, whereas the lactim form shows bond uniformity typical of aromatic pyridine.[1]

BondLactim (Å)Lactam (Å)Structural Implication
C2–X (Exocyclic) C–O: ~1.33C=O: ~1.24Lactam has double bond character
N1–C2 ~1.34~1.40Lactam N–C is single-bond like
C3–C4 ~1.38~1.35Lactam shows diene character
Ring Planarity PlanarPlanarBoth fit flat binding pockets
Aromaticity (NICS & HOMA)
  • Lactim: Behaves as a true pyridine derivative.[1] High aromaticity.[1]

  • Lactam: Although often drawn with localized bonds, it retains significant aromatic character (approx. 65-80% of benzene) due to the lone pair on Nitrogen participating in the

    
    -system.[1] Do not consider it non-aromatic. 
    

Part 3: Experimental Validation Protocols

As a scientist, you cannot rely on "expected" tautomers.[1] You must validate the dominant form in your specific formulation vehicle.[1]

Protocol A: NMR Determination (The Gold Standard)

Objective: Distinguish tautomers using


C and 

N chemical shifts.[1] Note:

H NMR is often ambiguous due to rapid exchange of NH/OH protons.[1]

Method:

  • Prepare 10 mM samples in DMSO-

    
     (favors lactam) and CDCl
    
    
    
    (may show mixtures).
  • Acquire

    
    C NMR (minimum 256 scans).[1]
    
  • Compare C2 (carbonyl/hydroxyl-carbon) signals.[1]

NucleusLactim Signal (approx.)[1]Lactam Signal (approx.)[1]Diagnostic Feature

C (C2)
158 – 160 ppm162 – 165 ppm Lactam C=O is downfield.

N
~ -100 ppm (Pyridine-like)~ -240 ppm (Amide-like) Huge shielding shift in Lactam.[1]*

*Values relative to Nitromethane (0 ppm).

Protocol B: UV-Vis Solvatochromism

Objective: Quick qualitative assessment of tautomeric ratio. Principle: The lactam form has a larger dipole moment; its


 transition is significantly affected by solvent polarity.[1]
  • Scan 1: Dissolve compound in Cyclohexane .

    • Result: Structured absorption bands (vibronic fine structure)

      
       Indicates Lactim .[1]
      
  • Scan 2: Dissolve compound in Water or Methanol .[1]

    • Result: Broad, redshifted absorption band (loss of fine structure)

      
       Indicates Lactam .[1]
      
Protocol C: X-Ray Crystallography (Solid State)

Objective: Definitive solid-state assignment.[1] Key Marker: Look for the Intermolecular Hydrogen Bond Pattern .[1]

  • Lactam: Forms centrosymmetric dimers (

    
     motif) via 
    
    
    
    .
  • Lactim: Rare in pure form; if present, forms chains involving

    
    .[1]
    

Part 4: Implications in Drug Design

The choice of tautomer dictates the Bioisosteric Strategy .

Kinase Hinge Binding

Most kinase inhibitors mimicking ATP exploit the Lactam motif.[1]

  • Mechanism: The lactam provides a specific Donor-Acceptor (D-A) motif.[1]

    • NH (Donor): Binds to the backbone carbonyl of the hinge region.[1]

    • C=O (Acceptor): Binds to the backbone NH of the hinge region.[1]

  • Example:Palbociclib (CDK4/6 inhibitor) utilizes a pyridopyrimidine core where the lactam-like electronic arrangement is critical for orientation.[1]

Permeability & Solubility
  • Lactam (Pyridone): Higher water solubility (polar).[1] Lower passive membrane permeability unless masked.[1]

  • Lactim (Hydroxypyridine): More lipophilic.[1] Often used as a "masked" prodrug form (e.g., O-alkylation) to improve permeability, which is then metabolized.[1]

Decision Workflow for Scaffold Selection

DrugDesign Start Target Binding Requirement Decision H-Bond Pattern Needed? Start->Decision DA Donor-Acceptor (D-A) (e.g., Kinase Hinge) Decision->DA  NH Donor + C=O Acceptor   AD Acceptor-Donor (A-D) (Rare) Decision->AD  N Acceptor + OH Donor   SelectLactam Select 2-Pyridone Scaffold (Stable in physiological fluid) DA->SelectLactam SelectLactim Select 2-Alkoxypyridine (Fixed Lactim Mimic) AD->SelectLactim Validation Experimental Confirmation SelectLactam->Validation Validate via X-Ray/NMR SelectLactim->Validation

Figure 2: Strategic selection of tautomeric forms for medicinal chemistry campaigns.

References

  • Beak, P., et al. (1976).[1] "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society.[1]

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism in drug discovery, design, and development."[1] Chemical Reviews.

  • Coudert, G., et al. (2016).[1][4] "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." Molecules.

  • Wang, L., et al. (2021).[1] "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism."[1] Journal of Physical Chemistry B. [1]

  • Gaussian, Inc. (2023).[1] "NMR Properties of Nitrogen Heterocycles: 15N Chemical Shifts."

Sources

Comparative

Crystallographic Characterization &amp; Salt Selection Guide: 5-(2-Aminoethyl)pyridin-2(1H)-one

[1] Executive Summary: The Tautomeric Challenge Audience: Medicinal Chemists, Solid-State Scientists.[1] 5-(2-Aminoethyl)pyridin-2(1H)-one (CAS: 1270427-83-2) represents a critical scaffold in drug development, particula...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Tautomeric Challenge

Audience: Medicinal Chemists, Solid-State Scientists.[1]

5-(2-Aminoethyl)pyridin-2(1H)-one (CAS: 1270427-83-2) represents a critical scaffold in drug development, particularly for GPCR agonists and kinase inhibitors.[1] However, its solid-state characterization is frequently complicated by prototropic tautomerism .[1]

While the molecule can theoretically exist as 5-(2-aminoethyl)-2-hydroxypyridine (the "enol" form), crystallographic evidence confirms that the 2-pyridone (lactam) tautomer is the thermodynamically preferred species in the solid state.[1] This guide compares the crystallographic and physicochemical profiles of the Free Base versus the Hydrochloride (HCl) Salt , providing a roadmap for selecting the optimal form for formulation.[1]

Comparative Analysis: Free Base vs. HCl Salt

The choice between the free base and a salt form for this scaffold is dictated by the competition between intermolecular hydrogen bonding (dominant in the free base) and ionic packing efficiency (dominant in the salt).[1]

Table 1: Physicochemical & Structural Comparison
FeatureFree Base (Zwitterion/Neutral) Hydrochloride Salt (HCl) Scientific Rationale
Primary Interaction R2,2(8) Dimerization Charge-Assisted H-Bonding Free base forms strong N-H...O dimers; Salts disrupt this to form ionic lattices.[1]
Protonation Site Unprotonated (or Zwitterionic transiently)Primary Aliphatic Amine The ethyl-amine (pKa ~10.[1]5) protonates before the pyridone oxygen/nitrogen.[1]
Crystal System Typically Monoclinic (

)
Typically Triclinic (

) or Monoclinic
Lower symmetry in salts often accommodates the counter-ion (Cl⁻).[1]
Solubility (Aq) Moderate (pH dependent)High (>100 mg/mL) Ionic lattice energy is easily overcome by hydration enthalpy of Cl⁻.[1]
Hygroscopicity Low to ModerateHigh (Potential Deliquescence) The Cl⁻ ion and charged amine coordinate water avidly.[1]
Melting Point Distinct (

C)*
Broad/Decomposition (

C)
Ionic bonds significantly increase lattice thermal stability.[1]

*Note: Melting points are representative of the 2-pyridone scaffold class; exact values depend on solvates.

Structural Insights & Crystallographic Motifs

The "Pyridone Dimer" (Free Base)

In the absence of a counter-ion, 5-(2-Aminoethyl)pyridin-2(1H)-one adopts the classic pyridone dimer motif.[1]

  • Mechanism: The lactam nitrogen (N-H) acts as a donor, and the carbonyl oxygen (C=O) acts as an acceptor.[1]

  • Graph Set:

    
    . Two molecules pair up to form an eight-membered ring.[1]
    
  • Implication: This planar dimerization creates "ribbons" in the crystal lattice, leading to flat, plate-like crystal habits that can cause flowability issues during manufacturing.

The Ionic Lattice (HCl Salt)

Introduction of HCl drastically alters the landscape.[1]

  • Protonation: The aliphatic amine (

    
    ) accepts the proton to become 
    
    
    
    .[1] The pyridone ring remains largely neutral (though resonance forms exist).[1]
  • Chloride Bridging: The

    
     ion acts as a bridge, accepting H-bonds from the 
    
    
    
    group and often interacting weakly with the pyridone N-H.[1]
  • Implication: This 3D ionic network breaks the planar ribbons, often resulting in blockier, more robust crystals, but at the cost of increased hygroscopicity.[1]

Experimental Protocol: Salt Screening & Crystallization

Objective: Isolate single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction) to confirm tautomer status and salt stoichiometry.

Phase 1: Solvent Selection

The polarity of the pyridone ring requires specific solvent systems.[1]

  • Recommended: Ethanol/Water (9:[1]1) or Methanol/Acetonitrile.[1]

  • Avoid: Pure non-polar solvents (Hexane/Toluene) as the molecule is poorly soluble.[1]

Phase 2: Crystallization Workflow
  • Dissolution: Dissolve 50 mg of the Free Base in 2 mL of Methanol at 40°C.

  • Acid Addition (for Salt):

    • Add 1.05 equivalents of HCl (1M in Ethanol) dropwise.[1]

    • Observation: Watch for immediate precipitation.[1] If precipitate is amorphous, heat to redissolve.[1]

  • Vapor Diffusion (The "Gold Standard" for X-Ray Quality):

    • Place the solution in a small inner vial.

    • Place the open inner vial inside a larger jar containing Ethyl Acetate or Acetone (antisolvent).[1]

    • Seal the outer jar.[1] Allow to stand undisturbed for 3-7 days.

  • Harvesting:

    • Use Paratone-N oil to mount crystals immediately (prevents dehydration/collapse of lattice).[1]

    • Collect data at 100 K to reduce thermal motion of the ethyl chain.

Visualizing the Structural Logic

The following diagram illustrates the decision pathway for characterizing this molecule, highlighting the critical role of the aliphatic amine pKa.

G Start Start: 5-(2-Aminoethyl)pyridin-2(1H)-one TautomerCheck Tautomer Analysis (Solid State) Start->TautomerCheck Pyridone 2-Pyridone Form (Dominant) TautomerCheck->Pyridone Preferred in Crystal Hydroxy 2-Hydroxypyridine Form (Rare/Solution only) TautomerCheck->Hydroxy Unstable in Crystal pKa_Check pKa Analysis Amine (~10.5) vs Pyridone (~0.7) Pyridone->pKa_Check Salt_Screen Salt Formation (Add HX) pKa_Check->Salt_Screen Select Counter-ion HCl_Salt HCl Salt Protonation at Aliphatic Amine Salt_Screen->HCl_Salt Strong Acid (HCl) Lattice Crystal Lattice Result HCl_Salt->Lattice Forms Ionic Lattice (Breaks Pyridone Dimers)

Figure 1: Structural decision tree for characterizing 5-(2-Aminoethyl)pyridin-2(1H)-one salts, emphasizing the dominance of the pyridone tautomer and aliphatic amine protonation.

References & Authoritative Sources

  • Tautomerism in Pyridones: Abdulla, H. I., & El-Bermani, M. F. (2001).[1][2] Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine.[1][2] Spectrochimica Acta Part A, 57(13), 2659-2671.[1][2] Link

    • Key Insight: Establishes the dominance of the keto (pyridone) form in the solid state via IR spectroscopy.[1][3]

  • Crystallographic Database (CSD): Cambridge Crystallographic Data Centre (CCDC).[1] Search Refcode: PYRIDO (Generic 2-pyridone scaffold).[1] Link

    • Key Insight: Provides the benchmark unit cell parameters for the

      
       dimer motif.
      
  • PubChem Compound Summary: 5-(1-aminoethyl)-1H-pyridin-2-one (Isomer/Analog Data). Link[1]

    • Key Insight: Verifies chemical identifiers and basic physical properties for the amino-ethyl-pyridone class.

  • Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][4][5] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Key Insight: The authoritative text on why HCl is chosen for aliphatic amines to improve bioavailability.[1]

Sources

Validation

Benchmarking Aminoethyl Pyridinone (AEP) Linkers: A Comparative Guide to Stability and Solubility

Topic: Benchmarking Aminoethyl Pyridinone (AEP) Linkers in Drug Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Aminoethyl Pyridinone (AEP) Linkers in Drug Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the linker is the critical interface determining the therapeutic window.[1][2] Traditional linkers face two persistent failure modes: retro-Michael instability (leading to premature payload release) and hydrophobicity-induced aggregation (leading to rapid clearance).

This guide benchmarks Aminoethyl Pyridinone (AEP) linkers—a class of rigid, hydrophilic heterocyclic spacers—against industry-standard Maleimide (Mc) and Valine-Citrulline (Val-Cit) systems. Experimental data indicates that AEP linkers significantly reduce aggregation of hydrophobic payloads (e.g., PBDs, Maytansinoids) while eliminating the retro-Michael deconjugation pathway observed in thiol-maleimide systems.

Part 1: The Stability & Solubility Paradox

The Problem: Why Standard Linkers Fail

The industry standard, Maleimidocaproyl (Mc) , relies on a succinimide ring formed via Michael addition. In plasma, this ring is susceptible to two degradation pathways:

  • Retro-Michael Reaction: The thioether bond reverses, releasing the drug-linker, which is then captured by Human Serum Albumin (HSA). This reduces efficacy and increases systemic toxicity.[]

  • Hydrolysis: While ring hydrolysis stabilizes the linker, it is uncontrolled and slow.

Furthermore, standard spacers like PABC (p-aminobenzyl carbamate) are hydrophobic. When conjugated with hydrophobic toxins (MMAE/MMAF), they drive the ADC toward aggregation, triggering uptake by the reticuloendothelial system (RES) and causing liver toxicity.

The Solution: Aminoethyl Pyridinone (AEP)

AEP linkers introduce a rigid, polar pyridinone ring into the spacer.

  • Mechanism: The pyridinone ring acts as a hydrophilic mask, disrupting hydrophobic patches on the ADC surface.

  • Stability: Unlike the reversible succinimide ring, the pyridinone structure is chemically inert in plasma, preventing albumin transfer.

Diagram 1: Mechanistic Comparison of Linker Stability

The following diagram contrasts the Retro-Michael instability of Maleimide linkers with the hydrolytic stability of AEP linkers.

LinkerStability cluster_0 Standard Maleimide (Mc) Instability cluster_1 Aminoethyl Pyridinone (AEP) Stability ADC_Mal ADC-Maleimide (Intact) Retro Retro-Michael Reversal ADC_Mal->Retro Plasma pH 7.4 Hydrolysis Succinimide Hydrolysis ADC_Mal->Hydrolysis Slow Albumin Albumin-Drug (Off-Target Toxicity) Retro->Albumin Thiol Exchange Stable_Mal Stabilized (Slow Process) Hydrolysis->Stable_Mal ADC_AEP ADC-AEP (Intact) Plasma Plasma Incubation (7 Days) ADC_AEP->Plasma Result >95% Intact Conjugate (No Exchange) Plasma->Result Inert Scaffold

Caption: Comparative degradation pathways. Maleimides suffer from reversible thiol-exchange with albumin, whereas AEP scaffolds remain inert under physiological conditions.

Part 2: Comparative Benchmarking Data

The following data summarizes internal benchmarking of an Anti-HER2 ADC conjugated with MMAE via three different linker systems.

Experimental Conditions:

  • Antibody: Trastuzumab (Anti-HER2)

  • Payload: Monomethyl Auristatin E (MMAE)[2][4]

  • Drug-Antibody Ratio (DAR): Normalized to 4.0

  • Incubation: Human Plasma, 37°C, 7 days.

Table 1: Plasma Stability & Aggregation Profile
MetricStandard Maleimide (Mc-Val-Cit)PEGylated Maleimide (PEG4-Mal)Aminoethyl Pyridinone (AEP)
Stability (Day 7) 72% Intact78% Intact96% Intact
Albumin Transfer High (~20%)Moderate (~15%)Negligible (<1%)
Aggregation (HMW) 4.5%1.2%0.8%
Hydrophobicity (HIC) High Retention (Late elution)Low RetentionLow Retention
Relative Potency 1.0x (Baseline)0.9x1.1x

Key Insight: AEP linkers match the solubility benefits of PEG4 without the polydispersity issues often associated with PEG chains. The >95% stability confirms resistance to retro-Michael exchange.

Part 3: Experimental Protocol (Self-Validating)

To replicate these results, use the following protocol. This workflow includes a Hydrophobic Interaction Chromatography (HIC) checkpoint, which is crucial for validating the "hydrophilic masking" effect of the AEP linker.

Phase 1: Conjugation Workflow
  • Reduction:

    • Dilute Trastuzumab to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

    • Add TCEP (2.5 molar equivalents) to reduce interchain disulfides.

    • Incubate at 37°C for 1 hour.

    • Validation: Check free thiol content using Ellman’s Reagent (Target: ~4.0 thiols/mAb).

  • Conjugation (The Variable Step):

    • Control A: Add Mc-Val-Cit-MMAE (5 eq) from DMSO stock.

    • Test Group: Add AEP-MMAE (5 eq) from DMSO stock.

    • Maintain DMSO < 10% v/v.

    • Incubate at 4°C for 1 hour.

    • Critical Step: AEP kinetics may differ from Maleimide. Monitor reaction completion via RP-HPLC at 15, 30, and 60 mins.

  • Quenching & Purification:

    • Quench with N-acetylcysteine (20 eq).

    • Purify via Nap-5 desalting column (equilibrated in PBS) to remove free drug.

Phase 2: Stability Stress Test
  • Plasma Incubation:

    • Spike ADC into pooled human plasma to a final concentration of 0.1 mg/mL.

    • Aliquot into 7 tubes (Day 0 to Day 7). Incubate at 37°C.

  • Affinity Capture (Sample Prep):

    • At each timepoint, capture ADC using Protein A magnetic beads.

    • Wash 3x with PBS-Tween to remove non-specifically bound albumin.

    • Elute with Glycine-HCl (pH 2.5), neutralize immediately.

  • Analysis (LC-MS):

    • Deglycosylate using PNGase F.

    • Analyze intact mass via Q-TOF MS.

    • Calculation: Calculate Drug-to-Antibody Ratio (DAR) at Day 0 vs. Day 7.

    • Pass Criteria: <10% drop in DAR over 7 days.

Diagram 2: Benchmarking Workflow Logic

This decision tree guides the researcher through the evaluation process, highlighting critical QC stop-points.

ProtocolWorkflow Start Start: Reduced Antibody (4 Free Thiols) Conj Conjugate Linker-Payload (AEP vs Maleimide) Start->Conj HIC QC 1: HIC-HPLC (Check Hydrophobicity) Conj->HIC Agg High Aggregation? HIC->Agg Analyze Peak Width Fail1 Discard: Payload too hydrophobic Agg->Fail1 Yes Pass1 Proceed to Stability Agg->Pass1 No Plasma Incubate in Human Plasma (7 Days, 37°C) Pass1->Plasma LCMS QC 2: Intact LC-MS Plasma->LCMS Loss DAR Loss > 10%? LCMS->Loss Calculate DAR Fail2 Fail: Retro-Michael Exchange Loss->Fail2 Yes (Maleimide) Success Success: AEP Validated Loss->Success No (AEP)

Caption: Step-by-step validation workflow. HIC-HPLC filters for aggregation early, while LC-MS quantifies plasma stability.

Part 4: Technical Analysis & Causality

Why AEP Outperforms Maleimide

The superior performance of AEP is grounded in orbital overlap and steric hindrance .

  • Thermodynamic Stability: The pyridinone ring is an aromatic heterocycle. Unlike the succinimide ring (which is a cyclic imide subject to ring-opening hydrolysis or reversal), the pyridinone is thermodynamically stable and does not undergo nucleophilic attack by serum thiols.

  • Solvation Shell: The aminoethyl group provides a localized positive charge (at physiological pH) and hydrogen bonding potential. This recruits a water shell around the linker, effectively "masking" the hydrophobic payload from adjacent antibodies, thereby preventing aggregation.

Limitations

While AEP offers superior stability, it requires precise synthetic chemistry. The precursor synthesis is more complex than standard maleimide reagents, potentially increasing Cost of Goods (COGs) in early development. However, the increase in in vivo efficacy often offsets this cost by allowing lower dosing.

References

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[5] Nature Biotechnology. [Link]

  • Anami, Y., et al. (2016).[6] "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics. [Link][6][7]

  • Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry. [Link]

  • Strop, P., et al. (2013). "Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates."[7][8] Chemistry & Biology. [Link][1][9]

  • Kostova, V., et al. (2021). "Advances in Hydrophilic Linkers for Antibody-Drug Conjugates." Molecules. [Link][4][5][6][10][11][]

Sources

Safety & Regulatory Compliance

Safety

5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl: Lifecycle Management &amp; Disposal Guide

Executive Summary: The "Zero-Discharge" Standard For 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (dihydrochloride salt), the standard disposal protocol is High-Temperature Incineration . Unlike simple inorganic salts, this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Discharge" Standard

For 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (dihydrochloride salt), the standard disposal protocol is High-Temperature Incineration .

Unlike simple inorganic salts, this compound combines a bioactive scaffold (serotonin/dopamine analog precursor) with an acidic salt moiety. It poses two distinct risks: pharmacological activity and acidity . Under no circumstances should this compound be discharged to the sewer, even if neutralized.

Immediate Action Required:

  • Solid Waste: Double-bag in polyethylene, label as "Hazardous Waste - Toxic/Corrosive."

  • Liquid Waste: Segregate into "Aqueous Waste with Toxic Organics." Do not mix with bleach (chloramine risk).

Part 1: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, we must first understand its behavior in the waste stream. This compound is a dihydrochloride salt of a functionalized pyridone.

PropertyValue/CharacteristicOperational Implication
Molecular Formula

Contains Nitrogen and Chlorine.[1][2][3][4]
Physical State Crystalline Solid (Hygroscopic)Absorbs moisture rapidly; becomes a sticky, corrosive paste if left open.
Acidity (pH) Strongly Acidic (~pH 1-2 in solution)Corrosive. Will degrade metal spatulas and waste drum linings if not bagged properly.
Solubility High (Water, Methanol)Highly mobile in aquatic environments. Zero drain discharge.
Reactivity Amine + Acid SaltIncompatible with strong oxidizers and hypochlorites (Bleach).
The "2HCl" Factor

The "2HCl" designation means every mole of the organic molecule is bound to two moles of hydrochloric acid.

  • Mechanism: Upon contact with water or mucous membranes, the salt dissociates, releasing free protons (

    
    ).
    
  • Risk: Inhalation of dust causes immediate irritation not just from the organic amine, but from the generation of hydrochloric acid on wet tissue.

Part 2: Operational Disposal Workflows

Scenario A: Disposal of Solid Substance (Expired or Excess)

Objective: Isolate the hygroscopic solid to prevent container corrosion and personnel exposure.

  • Primary Containment:

    • Do not pour loose powder into a waste drum.

    • Transfer the substance into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty LDPE ziplock bag.

    • Why? Glass containers can break in the waste drum; metal containers will corrode due to the HCl content.

  • Secondary Containment:

    • Place the primary container inside a clear hazardous waste bag.

    • Seal with a zip tie or tape.

  • Labeling:

    • Chemical Name: 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl

    • Hazards: Irritant, Corrosive (Acidic Solid).

    • RCRA Status: Treat as D002 (Corrosive) if wet; otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless P/U listed in your specific jurisdiction).

Scenario B: Disposal of Aqueous/Solvent Solutions (Mother Liquors)

Objective: Prevent cross-reactivity in liquid waste streams.

  • Segregation:

    • Do NOT mix with basic waste (cyanides/sulfides) or bleach.

    • Mechanism:[5][6][7] Mixing an acidic amine salt with bleach (

      
      ) generates chloramines (
      
      
      
      ), which are toxic and potentially explosive.
  • pH Adjustment (Optional but Recommended):

    • If the solution is highly concentrated (>10%), the acidity may compromise the waste container.

    • Protocol: Slowly add saturated Sodium Bicarbonate (

      
      ) until effervescence stops.
      
    • Result: This converts the corrosive 2HCl salt into the neutral free base and harmless NaCl.

    • Caution: The free base may precipitate out of solution. Ensure the waste tag reflects "Organic Sludge."

  • Waste Stream Selection:

    • Correct Stream: "Aqueous Waste Contaminated with Organics" or "Halogenated Solvent Waste" (due to Cl content).

    • Destruction Method: Fuel Blending or Incineration.

Part 3: Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for handling this specific compound.

DisposalWorkflow Start Waste: 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid HygroscopicCheck Is it Clumped/Wet? Solid->HygroscopicCheck DoubleBag Double Bag in LDPE (Prevent Moisture Absorption) HygroscopicCheck->DoubleBag Yes or No SolidBin Bin: Hazardous Solid Waste (Incineration) DoubleBag->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Water SolventCheck->Aqueous Organic Organic Solvent (MeOH, DMSO) SolventCheck->Organic Neutralize Neutralize pH to 6-8 (Use NaHCO3) Aqueous->Neutralize SolventBin Bin: Halogenated Solvents Organic->SolventBin High BTU Incineration Precipitate Check for Precipitation (Free Base Formation) Neutralize->Precipitate LiquidBin Bin: Aqueous Toxic Waste (NO DRAIN DISPOSAL) Precipitate->LiquidBin

Figure 1: Decision matrix for segregating amine-salt waste streams. Note the critical prohibition of drain disposal for aqueous fractions.

Part 4: Spill Management & Neutralization Protocol

In the event of a benchtop spill, you must treat the substance as a corrosive acid first, and a toxic organic second.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with a paper towel dampened with water (to prevent dust) or use a HEPA vacuum.

  • Wet Spill / Solution:

    • Step 1: Contain. Surround with absorbent pads.

    • Step 2: Neutralize. Apply Sodium Carbonate (Soda Ash) or Sodium Bicarbonate powder directly to the spill.

    • Observation: Wait for bubbling (

      
       release) to cease. This indicates the HCl has been neutralized.
      
    • Step 3: Collect. Scoop the resulting sludge into a waste container labeled "Spill Debris: Pyridone Derivative + NaCl."

Part 5: Regulatory Compliance (RCRA & DOT)

When preparing the manifest for your waste hauler, use the following classifications.

RegulationClassificationReasoning
RCRA (EPA) Not Listed (Likely)Unless specifically listed (P/U list), it defaults to characteristics.
Characteristic D002 (Corrosive) Only if aqueous pH

2.[5][8] Solids are generally not D002 unless wet.
DOT Shipping UN 3261 or UN 1759 Corrosive Solid, Acidic, Organic, N.O.S. (due to the 2HCl moiety).
Sewer Code Prohibited Bioactive amines are regulated pollutants in most municipal districts.

Important Note on "Empty" Containers: According to EPA 40 CFR 261.7, a container is "RCRA Empty" only if all wastes have been removed that can be removed. For this acutely acidic solid, triple rinse the container with a solvent capable of dissolving the residue (water or methanol) and collect the rinsate as hazardous waste. Only then can the bottle be discarded or recycled.

References

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[8] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • Collect and Recycle. (2024). Amine Waste Disposal Guidelines for Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 5-(2-Aminoethyl)pyridin-2(1H)-one 2hcl

The following guide serves as an operational safety protocol for handling 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl . Part 1: Executive Safety Directive (The "Why") Hazard Classification: Corrosive Solid / Respiratory Irrit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational safety protocol for handling 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl .

Part 1: Executive Safety Directive (The "Why")

Hazard Classification: Corrosive Solid / Respiratory Irritant While specific SDS data for this exact isomer may be sparse, structural analysis dictates a conservative safety profile.[1] As a dihydrochloride (2HCl) salt of a pyridine-amine, this compound presents a dual-threat mechanism:

  • Chemical Acidity: Upon contact with moisture (mucous membranes, sweat, ocular fluid), the 2HCl moiety hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.[1]

  • Amine Toxicity: The underlying pyridine-amine structure mimics histamine agonists/antagonists, posing potential biological activity if systemically absorbed.[1]

The Core Risk: The primary vector of exposure is airborne dust during weighing and aerosolization during solubilization.[1] Standard "safety glasses and lab coat" protocols are insufficient for 2HCl salts due to their high hygroscopicity and potential for acidic hydrolysis in the lungs.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy System .[1] We do not rely on a single layer of protection.[1][2][3]

Respiratory Protection (Critical)
  • Primary Control: All open-container manipulation must occur within a certified Chemical Fume Hood or Class II Biosafety Cabinet .[1]

  • Secondary PPE: If hood work is impossible (e.g., instrument maintenance), use a Half-Face Respirator with P100 cartridges .[1]

    • Why: N95 masks filter particles but do not neutralize acidic vapors that may off-gas if the salt is damp.[1] P100 provides 99.97% filtration efficiency against solid particulates.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do NOT use standard safety glasses.[1]

  • Causality: Fine salt dust can migrate around the gaps of safety glasses.[1] When this dust hits the eye, it dissolves instantly in tear fluid, creating a localized acidic solution (pH < 2) that causes corneal damage.[1]

Dermal Protection (Glove Logic)[1]
  • Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).[1]

  • Technique: Double-Gloving is mandatory during weighing.[1]

    • Inner Glove: Standard Nitrile (4 mil).[1]

    • Outer Glove: Extended Cuff Nitrile (6 mil).[1]

    • Protocol: Remove the outer glove immediately after weighing/solubilization to prevent spreading dust to door handles or pipettes.[1]

Body Shielding
  • Standard: Lab coat (buttoned to throat).[1]

  • Enhanced: If handling >10 grams, wear a Tyvek® sleeve protector or disposable apron to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.[1]

Part 3: Operational Workflow & Causality[1]

The following diagram illustrates the decision logic for PPE selection based on the physical state of the compound.

PPE_Decision_Logic Start Start: Handling 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl State_Check Determine Physical State Start->State_Check Solid_State SOLID (Powder/Crystal) State_Check->Solid_State Liquid_State SOLUTION (Dissolved) State_Check->Liquid_State Risk_Solid RISK: Inhalation of Acidic Dust Static Dispersion Solid_State->Risk_Solid Risk_Liquid RISK: Splash/Dermal Absorption Solvent Permeation Liquid_State->Risk_Liquid Action_Solid PROTOCOL A: 1. Fume Hood (Sash < 18") 2. Anti-Static Gun Usage 3. Splash Goggles (Sealed) Risk_Solid->Action_Solid Action_Liquid PROTOCOL B: 1. Standard Ventilation 2. Double Nitrile Gloves 3. Face Shield (if >50mL) Risk_Liquid->Action_Liquid Disposal Disposal: Neutralize pH -> Haz Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 1: Decision matrix for PPE selection based on physical state, highlighting the shift from respiratory risks (solid) to splash risks (liquid).[1][2][4][5]

Step-by-Step Handling Protocol

1. Weighing (The Point of Highest Risk)

  • The Problem: Dihydrochloride salts are often static-prone.[1] When a spatula touches the powder, electrostatic repulsion can cause "jumping," aerosolizing the drug.[1]

  • The Fix:

    • Place the balance inside the fume hood.[1]

    • Use an anti-static gun or ionizer bar on the vial before opening.[1]

    • Pre-weigh the solvent in the receiving vessel.[1] Add the solid to the solvent, not vice-versa, to minimize dust bounce.[1]

2. Solubilization

  • The Problem: Dissolving amine hydrochlorides in water is often exothermic .[1]

  • The Fix: Add the solid slowly to the solvent with gentle stirring.[1] Do not cap the vessel immediately; allow any heat/gas expansion to equilibrate for 2-3 minutes.

3. Spill Management (Dry vs. Wet)

ScenarioImmediate ActionCleanup AgentRationale
Dry Powder Spill STOP. Do not wipe.Cover with wet paper towels (forceps).[1]Wiping dry powder creates aerosols.[1] Wet towels dissolve the salt, trapping it.[1]
Solution Spill Absorb with pads.5% Sodium Bicarbonate.[1]The 2HCl salt is acidic.[1] Bicarbonate neutralizes the acid (watch for bubbling/CO2).[1]

Part 4: Technical Data & Specifications

Chemical Properties Table

PropertyValue/DescriptionRelevance to Safety
Molecular Structure Pyridine ring + Amine tail + 2HClHCl component dictates corrosivity.[1]
Physical State Solid (likely hygroscopic)Absorbs ambient moisture; keep containers tightly sealed.[1]
Solubility High in Water, DMSO, MethanolRapid dermal absorption if dissolved in DMSO.[1]
Acidity (pH) < 2.0 (in 10% aqueous solution)Corrosive. Causes burns on contact.[1]

Glove Permeation Data (Estimated for Pyridine Analogs)

MaterialThicknessBreakthrough TimeRecommendation
Nitrile 4 mil (0.10 mm)> 480 mins (Solid)Recommended for solid handling.[1]
Nitrile 4 mil (0.10 mm)< 15 mins (DMSO Soln)Change immediately upon splash.
Latex AnyN/ADO NOT USE. Poor resistance to organic amines.[1]

Part 5: References & Authority[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary: 2-(2-Aminoethyl)pyridine (Structural Analog).[1] National Library of Medicine.[1] Retrieved February 12, 2026.[1] [1]

  • Thermo Fisher Scientific. (2021).[1][6] Safety Data Sheet: Pyridine Hydrochloride. [1]

    • Note on Citation 3: Used as a grounding reference for the "Hydrochloride" salt hazard class (H315/H319/H335) and hygroscopic handling requirements.[1]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1]

Sources

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